molecular formula C5H4O5-2 B1197944 alpha-Ketoglutarate CAS No. 64-15-3

alpha-Ketoglutarate

Cat. No.: B1197944
CAS No.: 64-15-3
M. Wt: 144.08 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Ketoglutarate (AKG) is a critical intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production and nitrogen metabolism . It serves as a key precursor for the biosynthesis of amino acids, including glutamate and glutamine, and is involved in the detoxification of ammonia . Beyond its fundamental metabolic functions, AKG is a molecule of high research interest due to its diverse roles as a signaling molecule and an antioxidant . Studies highlight its involvement in modulating nutrient-sensitive pathways, such as mTOR, which influences cell growth, protein synthesis, and autophagy . Its potential to act as an epigenetic regulator by serving as a co-substrate for dioxygenases adds another layer to its research value . Researchers are actively investigating the applications of AKG in several areas. These include studies on healthy aging and longevity, where AKG has been shown to extend lifespan in model organisms and attenuate oxidative stress-induced neuronal aging . Its role in bone and muscle metabolism is also a key focus, as it may promote osteoblast differentiation and support protein synthesis in skeletal muscle . Furthermore, AKG is used in research on metabolic disorders, with investigations into its potential benefits for conditions like propionic acidemia . Its antioxidant properties are well-documented; AKG can directly decompose hydrogen peroxide via non-enzymatic decarboxylation, protecting cells from oxidative damage . This product is provided as a high-purity reagent for research applications only. It is intended for use in fundamental biochemical research, cell culture studies, and as a standard in analytical methods. Handling should adhere to safe laboratory practices, and it is recommended to store the compound in a cool, dry place under inert conditions, as it can be hygroscopic . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64-15-3

Molecular Formula

C5H4O5-2

Molecular Weight

144.08 g/mol

IUPAC Name

2-oxopentanedioate

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Other CAS No.

64-15-3

Synonyms

2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates

Origin of Product

United States

Foundational & Exploratory

The Central Role of Alpha-Ketoglutarate in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of alpha-ketoglutarate (α-KG) in the Krebs cycle, a cornerstone of cellular metabolism. This compound, a five-carbon dicarboxylic acid, serves as a critical intermediate, connecting carbon and nitrogen metabolism and acting as a key regulatory point for the entire cycle. This document provides a comprehensive overview of the enzymatic reactions involving α-KG, their regulation, detailed experimental protocols for their study, and quantitative data to support further research and drug development endeavors.

This compound: At the Crossroads of Metabolism

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound is a central metabolite in this cycle, participating in two key sequential reactions that are critical for the cycle's progression and regulation.

Formation of this compound: The Isocitrate Dehydrogenase Step

This compound is synthesized from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1] This is a crucial rate-limiting step in the Krebs cycle.[2] In mammals, there are three isoforms of IDH: NAD+-dependent IDH3, which is the primary isoform within the mitochondrial Krebs cycle, and NADP+-dependent IDH1 and IDH2, located in the cytoplasm/peroxisomes and mitochondria, respectively.[1] The reaction proceeds as follows:

Isocitrate + NAD⁺ → Oxalosuccinate + NADH + H⁺ Oxalosuccinate → α-Ketoglutarate + CO₂

The overall reaction catalyzed by isocitrate dehydrogenase is the oxidative decarboxylation of isocitrate to this compound, producing one molecule of NADH and releasing one molecule of carbon dioxide.[1]

Consumption of this compound: The this compound Dehydrogenase Complex

Following its formation, this compound is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex is structurally and functionally similar to the pyruvate (B1213749) dehydrogenase complex and is a key control point in the Krebs cycle. The overall reaction is:

α-Ketoglutarate + NAD⁺ + Coenzyme A → Succinyl-CoA + CO₂ + NADH + H⁺

This irreversible reaction is a major site of regulation within the Krebs cycle, ensuring that the flow of metabolites is tightly controlled according to the cell's energy demands.

Regulation of this compound Metabolism

The flux of metabolites through the Krebs cycle is intricately regulated, and the enzymes responsible for the synthesis and degradation of this compound are primary targets for this regulation. This control is achieved through allosteric modulation by various effectors that signal the energy state of the cell.

Regulation of Isocitrate Dehydrogenase

Isocitrate dehydrogenase (IDH3) is a key regulatory enzyme of the Krebs cycle. Its activity is allosterically regulated by several molecules:

  • Activators: ADP is a potent allosteric activator of IDH3.[3] High levels of ADP signal a low energy state in the cell, stimulating IDH3 activity to increase the production of NADH and subsequently ATP. Calcium ions (Ca²⁺) also activate the enzyme.[2]

  • Inhibitors: ATP and NADH are allosteric inhibitors of IDH3.[3] High concentrations of these molecules indicate a high energy state, leading to the inhibition of the enzyme to prevent the overproduction of metabolic energy.

Regulation of the this compound Dehydrogenase Complex

The α-ketoglutarate dehydrogenase complex (KGDHC) is another critical regulatory point. Its activity is modulated by:

  • Activators: The complex is activated by calcium ions (Ca²⁺).[4]

  • Inhibitors: The activity of KGDHC is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.[4] This product inhibition provides a direct feedback mechanism to control the rate of the Krebs cycle.

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) for isocitrate dehydrogenase and the this compound dehydrogenase complex under various regulatory conditions. These values are essential for building accurate models of metabolic flux and for understanding the quantitative impact of different cellular states on the Krebs cycle.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH3)

EffectorSubstrateKmVmaxSource
NoneIsocitrate--
+ ADPIsocitrateDecreasedIncreased[5]
+ ATPIsocitrateIncreasedDecreased[6]
+ NADHNAD⁺IncreasedDecreased[7]
+ Ca²⁺IsocitrateDecreasedNo significant change[5]

Note: Specific numerical values for Km and Vmax can vary depending on the experimental conditions (pH, temperature, source of the enzyme). The table indicates the general trend of the kinetic parameters in the presence of the effectors.

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

EffectorSubstrateKm (mM)VmaxSource
Noneα-Ketoglutarate0.190-[8]
+ Ca²⁺α-Ketoglutarate0.3 (with Mg²⁺)Increased[9][10]
+ ADPα-KetoglutarateDecreasedIncreased
+ ATPα-KetoglutarateIncreasedDecreased[8]
+ NADHα-KetoglutarateIncreasedDecreased[4]

Note: As with IDH3, the specific kinetic values for KGDHC are dependent on the experimental setup. The table provides an overview of the regulatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Assay for Isocitrate Dehydrogenase Activity

This protocol describes a common spectrophotometric method for measuring the activity of NAD⁺-dependent isocitrate dehydrogenase.

Principle: The activity of IDH is determined by monitoring the rate of NADH production, which is measured by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT).

  • Substrate Solution: 100 mM Isocitrate in assay buffer.

  • Cofactor Solution: 20 mM NAD⁺ in assay buffer.

  • Enzyme Preparation: Purified isocitrate dehydrogenase or mitochondrial lysate.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 150 µL of Assay Buffer

    • 20 µL of Substrate Solution

    • 20 µL of Cofactor Solution

  • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 10 µL of the enzyme preparation to each well.

  • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Assay for α-Ketoglutarate Dehydrogenase Complex Activity

This protocol outlines a spectrophotometric assay for measuring the activity of the KGDHC.

Principle: The activity of the KGDHC is determined by measuring the rate of NADH production from the reduction of NAD⁺, monitored as an increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), and 0.1% Triton X-100.

  • Substrate Solution: 50 mM α-Ketoglutarate in assay buffer.

  • Cofactor Solution: 10 mM NAD⁺ and 2 mM Coenzyme A in assay buffer.

  • Enzyme Preparation: Purified KGDHC or mitochondrial lysate.

  • 96-well UV-transparent microplate.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 140 µL of Assay Buffer

    • 20 µL of Substrate Solution

    • 20 µL of Cofactor Solution

  • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate and enzyme activity as described for the IDH assay.

Quantification of this compound using LC-MS/MS

This protocol provides a general workflow for the quantification of α-KG in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: α-KG is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate).

  • Internal Standard (e.g., ¹³C₅-α-Ketoglutarate).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a cold extraction solvent (e.g., 80% methanol).

    • Add a known amount of the internal standard to each sample.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column and gradient.

    • Detect and quantify α-KG and its internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of α-KG.

    • Calculate the concentration of α-KG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to the role of this compound in the Krebs cycle.

Krebs_Cycle Citrate Citrate (6C) Isocitrate Isocitrate (6C) Citrate->Isocitrate alphaKG α-Ketoglutarate (5C) Isocitrate->alphaKG IDH +NAD⁺ -NADH -CO₂ SuccinylCoA Succinyl-CoA (4C) alphaKG->SuccinylCoA KGDHC +NAD⁺, +CoA -NADH, -CO₂ Succinate Succinate (4C) SuccinylCoA->Succinate Fumarate Fumarate (4C) Succinate->Fumarate Malate Malate (4C) Fumarate->Malate Oxaloacetate Oxaloacetate (4C) Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA (2C) AcetylCoA->Citrate

Caption: The Krebs Cycle with a focus on this compound.

Enzyme_Regulation cluster_IDH Isocitrate Dehydrogenase (IDH) cluster_KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) IDH Isocitrate → α-KG ADP ADP ADP->IDH + Ca2_IDH Ca²⁺ Ca2_IDH->IDH + ATP_IDH ATP ATP_IDH->IDH - NADH_IDH NADH NADH_IDH->IDH - KGDHC α-KG → Succinyl-CoA Ca2_KGDHC Ca²⁺ Ca2_KGDHC->KGDHC + SuccinylCoA Succinyl-CoA SuccinylCoA->KGDHC - NADH_KGDHC NADH NADH_KGDHC->KGDHC - ATP_KGDHC ATP ATP_KGDHC->KGDHC -

Caption: Allosteric regulation of key enzymes in α-KG metabolism.

Experimental_Workflow start Start: Sample Preparation (e.g., mitochondrial isolation) assay_setup Assay Setup (Buffer, Substrate, Cofactors) start->assay_setup enzyme_addition Initiate Reaction (Add Enzyme Preparation) assay_setup->enzyme_addition measurement Data Acquisition (e.g., Spectrophotometry at 340 nm) enzyme_addition->measurement analysis Data Analysis (Calculate Initial Rate, Enzyme Activity) measurement->analysis end End: Report Results analysis->end

Caption: A generalized experimental workflow for enzyme activity assays.

Conclusion

This compound stands as a linchpin in cellular metabolism, with its position in the Krebs cycle making it a critical hub for energy production and a key sensor of the cell's metabolic state. The intricate regulation of the enzymes that produce and consume α-KG ensures that the Krebs cycle can dynamically respond to the ever-changing energy demands of the cell. A thorough understanding of the kinetics and regulation of these enzymes, supported by robust experimental protocols, is paramount for researchers in basic science and for professionals in drug development targeting metabolic pathways in diseases such as cancer and neurodegenerative disorders. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource to facilitate further investigation into the multifaceted role of this compound.

References

Alpha-Ketoglutarate: A Pivotal Signaling Molecule in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that directly influences gene expression. Beyond its metabolic roles, α-KG functions as an essential cofactor for a large family of α-KG-dependent dioxygenases, which include enzymes that mediate the demethylation of DNA and histones. By modulating the activity of these epigenetic modifiers, α-KG plays a pivotal role in chromatin organization and the regulation of gene transcription. This technical guide provides a comprehensive overview of the signaling functions of α-KG in gene expression, with a focus on the underlying molecular mechanisms, experimental methodologies for its study, and its implications for drug development.

Introduction: The Epigenetic Role of a Metabolic Intermediate

Cellular metabolism and gene regulation are intricately linked. Metabolites, once viewed primarily as substrates for energy production and biosynthesis, are now recognized as key signaling molecules that can directly impact nuclear processes. This compound stands at the crossroads of metabolism and epigenetics. Its availability, influenced by cellular metabolic status, directly dictates the activity of enzymes that control the epigenetic landscape, thereby providing a mechanism for the cell to adapt its gene expression profile to its metabolic state. This guide will delve into the multifaceted role of α-KG as a signaling entity in the nucleus.

The Core Mechanism: α-KG as a Cofactor for Dioxygenases

The primary mechanism by which α-KG influences gene expression is through its role as a mandatory cofactor for over 60 known α-KG-dependent dioxygenases.[1][2] These enzymes catalyze a variety of oxidative reactions that are crucial for epigenetic regulation.

DNA Demethylation via TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a central role in active DNA demethylation.[3][4] TET enzymes sequentially oxidize 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized forms of methylcytosine are subsequently recognized and excised by the base excision repair machinery, leading to the restoration of an unmethylated cytosine. The activity of TET enzymes is directly dependent on the availability of α-KG.

Histone Demethylation by Jumonji C Domain-Containing Demethylases

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are another major family of α-KG-dependent dioxygenases.[2][5] These enzymes remove methyl groups from lysine (B10760008) residues on histone tails, a post-translational modification that is critical for regulating chromatin structure and gene activity. For instance, the removal of the repressive H3K27me3 mark by certain JmjC demethylases can lead to gene activation. The catalytic activity of these demethylases is tightly coupled to the concentration of α-KG.[6][7]

Regulation of Hypoxia-Inducible Factor (HIF)

Prolyl hydroxylases (PHDs) are α-KG-dependent dioxygenases that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen.[1][3][8] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation. This reaction requires both oxygen and α-KG. Thus, α-KG levels can influence the cellular response to hypoxia by modulating HIF-1α stability.

Signaling Pathways and Logical Relationships

The influence of α-KG extends to various signaling pathways and cellular processes. Below are Graphviz diagrams illustrating these connections.

alpha_ketoglutarate_signaling cluster_TCA TCA Cycle cluster_Epigenetic Epigenetic Regulation cluster_Hypoxia Hypoxia Response Isocitrate Isocitrate This compound This compound Isocitrate->this compound IDH Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA OGDH TET_Enzymes TET_Enzymes This compound->TET_Enzymes Cofactor JmjC_Demethylases JmjC_Demethylases This compound->JmjC_Demethylases Cofactor PHDs PHDs This compound->PHDs Cofactor Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS/GDH Glutamate->this compound GLS/GDH DNA_Demethylation DNA_Demethylation TET_Enzymes->DNA_Demethylation Catalyzes Gene_Expression_Up Gene_Expression_Up DNA_Demethylation->Gene_Expression_Up Leads to Histone_Demethylation Histone_Demethylation JmjC_Demethylases->Histone_Demethylation Catalyzes Gene_Expression_Mod Gene_Expression_Mod Histone_Demethylation->Gene_Expression_Mod Leads to HIF1a_Degradation HIF1a_Degradation PHDs->HIF1a_Degradation Promotes HIF1a_Activity_Down HIF1a_Activity_Down HIF1a_Degradation->HIF1a_Activity_Down Results in

Figure 1: Overview of α-KG signaling pathways in gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data related to α-KG signaling.

ParameterEnzyme/Cell TypeReported ValueReference(s)
Intracellular α-KG Concentration Mammalian Cells0.1 - 1.0 mM[9]
Embryonic Stem Cells (naïve)Elevated[10]
Km for α-KG α-KG-dependent dioxygenases~1–50 µM (in vitro)[2]
α-ketoglutarate dehydrogenase0.190 mM[11]
Ki of Inhibitors Succinate, Fumarate, 2-HGUpper µM to low mM range[2]
IC50 of Inhibitors Pan-PHD inhibitorsVaries (nM to µM range)[12]

Table 1: Key kinetic and concentration parameters of α-KG and related enzymes.

Experimental ConditionObservationQuantitative ChangeReference(s)
DLST knockdown in T-ALL cellsIncreased 5hmC levelsSignificant increase in fluorescence intensity[13]
α-KG supplementation in diabetic ratsReversal of aberrant 5mC and 5hmC accumulationNormalization of methylation patterns[14][15]
Overexpression of JHDM1 in vivoReduced dimethyl-H3-K36 levelsObservable decrease[5]
α-KG treatment (0.1 mM and 1.0 mM) on C2C12 cellsIncreased specific cell growth rateSGR of 0.95/day and 0.94/day respectively

Table 2: Quantitative effects of α-KG modulation on epigenetic marks and cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of α-KG signaling.

Quantification of α-Ketoglutarate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for quantifying intracellular α-KG levels.[9]

I. Metabolite Extraction:

  • Culture adherent cells to 80-90% confluency in a 6-well plate.

  • Aspirate the culture medium and quickly wash the cells once with 1 mL of ice-cold PBS.

  • Aspirate the PBS and add 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.

II. Derivatization:

  • To the dried extract, add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine).

  • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Vortex briefly and incubate at 60°C for 30 minutes with shaking.

III. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable column (e.g., DB-5MS) and a temperature gradient for separation.

  • Quantify α-KG by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve.

GCMS_Workflow start Cell Culture extraction Metabolite Extraction (80% Methanol) start->extraction derivatization Derivatization (Methoximation & Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Quantification analysis->quantification end α-KG Concentration quantification->end

Figure 2: Workflow for α-KG quantification by GC-MS.
In Vitro TET Enzyme Activity Assay using LC-MS/MS

This protocol allows for the direct measurement of TET enzyme activity.[16][17]

I. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Recombinant TET enzyme (e.g., TET2 catalytic domain)

    • A double-stranded DNA substrate containing 5mC

    • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl)

    • Cofactors: 100 µM Fe(NH4)2(SO4)2, 2 mM ascorbate, 1 mM α-KG

  • Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

  • Stop the reaction by adding an equal volume of 2X stop solution (e.g., containing EDTA).

II. DNA Purification and Digestion:

  • Purify the DNA substrate using a suitable nucleotide removal kit.

  • Digest the purified DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

III. LC-MS/MS Analysis:

  • Separate the nucleosides using reverse-phase liquid chromatography.

  • Detect and quantify 5mC, 5hmC, 5fC, and 5caC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Calculate TET activity based on the amount of oxidized products formed.

TET_Assay_Workflow start Prepare Reaction Mix (TET enzyme, 5mC-DNA, α-KG) incubation Incubate at 37°C start->incubation purification Purify DNA incubation->purification digestion Digest to Nucleosides purification->digestion analysis LC-MS/MS Analysis digestion->analysis quantification Quantify 5mC and its oxidized derivatives analysis->quantification end TET Activity quantification->end

Figure 3: Workflow for in vitro TET enzyme activity assay.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27me3

This protocol enables the genome-wide mapping of the repressive histone mark H3K27me3, which is regulated by α-KG-dependent JmjC demethylases.[18][19][20]

I. Chromatin Preparation:

  • Crosslink cells with 1% formaldehyde (B43269) to fix protein-DNA interactions.

  • Lyse the cells and isolate the nuclei.

  • Sonically shear the chromatin to obtain DNA fragments of 200-500 bp.

II. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

III. DNA Purification and Library Preparation:

  • Elute the chromatin from the beads and reverse the crosslinks by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA.

IV. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions enriched for H3K27me3.

Implications for Drug Development

The central role of α-KG in epigenetic regulation makes the enzymes it controls attractive targets for therapeutic intervention.

  • Cancer Therapy: Dysregulation of α-KG metabolism is a hallmark of certain cancers. For instance, mutations in isocitrate dehydrogenase (IDH) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), a competitive inhibitor of α-KG-dependent dioxygenases.[2] This results in hypermethylation of DNA and histones, promoting tumorigenesis. Inhibitors of mutant IDH are now approved cancer therapies. Conversely, supplementation with cell-permeable forms of α-KG has shown anti-tumor effects in some contexts.[3]

  • Metabolic Diseases: Aberrant epigenetic modifications are implicated in metabolic diseases such as diabetes. Modulating α-KG levels or the activity of its dependent enzymes could offer novel therapeutic strategies.[14][15]

  • Regenerative Medicine: The ability of α-KG to influence pluripotency and cell differentiation suggests its potential use in regenerative medicine and stem cell therapies.[10]

Conclusion

This compound is a key metabolic sensor that translates the metabolic state of the cell into changes in the epigenome. Its role as a cofactor for a wide range of dioxygenases places it at the heart of gene expression regulation. Understanding the intricate signaling pathways governed by α-KG and developing robust experimental approaches to study them are crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting a wide range of diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the exciting and rapidly evolving field of α-KG-mediated gene regulation.

References

Alpha-Ketoglutarate: The Central Hub of Nitrogen Transport and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role at the crossroads of carbon and nitrogen metabolism. Its concentration within the cell serves as a critical indicator of the cellular nitrogen status, directly influencing the flow of nitrogen for both anabolic and catabolic processes. This technical guide provides a comprehensive overview of the multifaceted role of AKG in nitrogen transport, detailing the core biochemical reactions, the intricate signaling pathways it governs, and the experimental methodologies used to investigate these processes. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to further explore and exploit the therapeutic potential of modulating AKG-dependent nitrogen metabolism.

Introduction: The Crucial Role of this compound in Nitrogen Homeostasis

Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other vital biomolecules. The efficient assimilation, transport, and detoxification of nitrogen are fundamental for cellular growth and survival. This compound stands as a central molecule in these processes, acting as a primary nitrogen acceptor and a key signaling molecule that orchestrates the cellular response to changes in nitrogen availability.[1][2][3][4]

The core functions of AKG in nitrogen transport can be summarized as:

  • Nitrogen Scavenging and Assimilation: AKG serves as the initial acceptor of ammonia, a toxic byproduct of metabolism. Through the action of glutamate (B1630785) dehydrogenase and various aminotransferases, AKG is reductively aminated to form glutamate, effectively "capturing" free nitrogen in a non-toxic form.[1][2][3][4]

  • Amino Acid Synthesis and Transamination: Glutamate, derived from AKG, acts as a universal amino group donor in the synthesis of other amino acids through transamination reactions. This process allows for the interconversion of amino acids and the synthesis of non-essential amino acids, with AKG acting as the ultimate acceptor of the amino group.[1]

  • Urea (B33335) Cycle Integration: In ureotelic organisms, AKG plays a crucial role in the transport of nitrogen to the liver for detoxification via the urea cycle. The transamination of amino acids in peripheral tissues often involves the conversion of AKG to glutamate, which is then transported to the liver.

  • Cellular Signaling: The intracellular concentration of AKG is a sensitive indicator of the cell's carbon-to-nitrogen balance. In many organisms, particularly bacteria, AKG directly interacts with signaling proteins, such as the PII protein, to regulate the expression of genes involved in nitrogen uptake and metabolism.[5][6][7][8][9]

This guide will delve into the quantitative aspects of these processes, provide detailed experimental protocols for their investigation, and visualize the key pathways and workflows.

Quantitative Data on this compound and Nitrogen Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites central to AKG-mediated nitrogen transport. This data is essential for building kinetic models and understanding the regulation of these pathways.

Table 1: Kinetic Parameters of Key Enzymes in Nitrogen Metabolism

EnzymeOrganism/TissueSubstrateK_m (mM)V_maxReference(s)
Glutamate Dehydrogenase (GDH) Mouse LiverGlutamate (NAD+)1.922.5-fold higher than NADP+ dependent[10]
Mouse LiverGlutamate (NADP+)1.66-[10]
This compound Dehydrogenase Complex Bovine AdrenalsThis compound0.190-[11][12]
Mammalian MitochondriaThis compound0.67-[13]
Aspartate Aminotransferase -This compound--[14]

Note: V_max values are often dependent on specific experimental conditions and are not always reported in a standardized format. Researchers should consult the primary literature for detailed kinetic analyses.

Table 2: Intracellular Concentrations of this compound

OrganismConditionIntracellular Concentration (mM)Reference(s)
Escherichia coli Nitrogen-limiting conditionsUp to 10[15]
Chemostat culture0.1 - 0.9[15]
Glucose-fed, exponential growth-[16]
Pseudomonas fluorescens Grown in NH40.461 ± 0.046 (µmol/mg protein)[17]
Grown in Glutamate0.418 ± 0.039 (µmol/mg protein)[17]
Grown in Arginine0.465 ± 0.051 (µmol/mg protein)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in nitrogen transport.

Quantification of this compound

Accurate measurement of intracellular AKG levels is crucial for understanding its regulatory role. Two common methods are detailed below.

This method is suitable for high-throughput screening and provides a rapid assessment of AKG concentrations.

Principle: this compound is transaminated to produce pyruvate (B1213749). The pyruvate is then used in a coupled enzymatic reaction to generate a colored or fluorescent product that is proportional to the initial AKG concentration.

Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge to remove insoluble material.

    • Deproteinize the sample using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid (PCA) followed by neutralization.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of AKG in the assay buffer to generate a standard curve.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the necessary enzymes and a probe (colorimetric or fluorometric).

    • Add the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the concentration of AKG in the samples by interpolating from the curve.

LC-MS/MS offers high sensitivity and specificity for the quantification of AKG, especially in complex biological matrices.

Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge to pellet cellular debris.

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).[18]

  • LC Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve separation.[18][19]

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transition for AKG (e.g., m/z 145 -> m/z 101).

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., ¹³C₅-AKG) to correct for matrix effects and variations in instrument response.

    • Generate a calibration curve using known concentrations of AKG and the internal standard.

    • Calculate the concentration of AKG in the samples based on the peak area ratio of the analyte to the internal standard.

Nitrogen Uptake Assay using ¹⁵N Labeling

This technique allows for the direct tracing of nitrogen from a labeled source into the cell and its incorporation into various biomolecules.

Principle: Cells or organisms are incubated with a nitrogen source enriched with the stable isotope ¹⁵N (e.g., ¹⁵NH₄Cl or K¹⁵NO₃). The incorporation of ¹⁵N into cellular components is then measured using mass spectrometry.

Protocol:

  • Cell Culture and Labeling:

    • Grow cells in a defined medium with a known concentration of a ¹⁴N nitrogen source.

    • To initiate the experiment, replace the medium with one containing the ¹⁵N-labeled nitrogen source.

    • Collect cell samples at various time points.

  • Sample Processing:

    • Wash the cells to remove any unincorporated ¹⁵N label.

    • Extract total cellular nitrogen or specific nitrogen-containing fractions (e.g., amino acids, proteins).

  • Isotope Ratio Mass Spectrometry (IRMS) or LC-MS/MS Analysis:

    • For total nitrogen incorporation, the samples can be analyzed by an elemental analyzer coupled to an IRMS.

    • For tracking ¹⁵N into specific metabolites, LC-MS/MS is used to measure the mass shift of the molecules due to the incorporation of the heavier isotope.

  • Data Analysis:

    • Calculate the atom percent excess of ¹⁵N in the samples.

    • Determine the rate of nitrogen uptake and incorporation into different metabolic pools.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to AKG and nitrogen transport.

This compound Signaling through the PII Protein

Caption: AKG and Glutamine levels regulate the PII signaling protein.

Experimental Workflow for LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, etc.) Extraction Metabolite Extraction (e.g., Methanol/Water) Sample->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Calibration Calibration Curve (with Internal Standard) Peak_Integration->Calibration Quantification Quantification of α-KG Calibration->Quantification

Caption: Workflow for quantifying this compound via LC-MS/MS.

Experimental Workflow for ¹⁵N Nitrogen Uptake Assay

N15_Uptake_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Culture Cell Culture in ¹⁴N Medium Labeling Switch to ¹⁵N Labeled Medium Culture->Labeling Time_Course Collect Samples at Time Points Labeling->Time_Course Washing Wash Cells to Remove Excess ¹⁵N Time_Course->Washing Extraction Extract Metabolites or Total Nitrogen Washing->Extraction IRMS Isotope Ratio Mass Spectrometry Extraction->IRMS LCMS LC-MS/MS for Metabolite Analysis Extraction->LCMS Enrichment Calculate ¹⁵N Enrichment IRMS->Enrichment LCMS->Enrichment Uptake_Rate Determine Nitrogen Uptake Rate Enrichment->Uptake_Rate

Caption: Workflow for measuring nitrogen uptake using ¹⁵N labeling.

Conclusion and Future Directions

This compound is undeniably a master regulator of nitrogen metabolism. Its central position in core metabolic pathways and its role as a signaling molecule make it a compelling target for both basic research and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating the intricate details of AKG-mediated nitrogen transport.

Future research should focus on:

  • Expanding Quantitative Data: A more comprehensive understanding of the kinetic parameters of all enzymes that interact with AKG is needed. Furthermore, quantifying AKG levels in different subcellular compartments under various physiological and pathological conditions will provide deeper insights into its regulatory functions.

  • Elucidating Novel Signaling Roles: While the PII signaling pathway is well-characterized in bacteria, the signaling roles of AKG in higher organisms, including humans, are still being uncovered. Investigating how AKG levels influence epigenetic modifications and other signaling cascades will be a fruitful area of research.

  • Therapeutic Applications: The ability to modulate AKG levels or the activity of AKG-dependent enzymes holds significant therapeutic potential. This could be relevant for a range of conditions, including metabolic disorders, cancer, and neurodegenerative diseases where nitrogen homeostasis is dysregulated.

By continuing to explore the multifaceted nature of this compound, the scientific community can unlock new avenues for understanding and treating a wide array of human diseases.

References

The Multifaceted Roles of Alpha-Ketoglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Physiological Functions of Alpha-Ketoglutarate in Mammals for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a pleiotropic molecule with profound implications for mammalian physiology.[1] Beyond its canonical role in cellular energy metabolism, AKG functions as a critical signaling molecule, a regulator of epigenetic processes, and a key player in nitrogen homeostasis.[1][2] This technical guide provides a comprehensive overview of the physiological functions of AKG, with a focus on its metabolic pathways, signaling cascades, and its role in health, aging, and disease. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a deeper understanding of this multifaceted metabolite and to support further research and therapeutic development.

Core Physiological Functions of this compound

This compound is a central hub in cellular metabolism, connecting various metabolic pathways and cellular processes.[2][3]

Role in Cellular Energy Metabolism

As a rate-determining intermediate of the TCA cycle, AKG is essential for the oxidation of fatty acids, amino acids, and glucose to generate ATP.[2] The enzyme α-ketoglutarate dehydrogenase catalyzes the oxidative decarboxylation of AKG to succinyl-CoA, a key regulatory step in the TCA cycle.[4][5]

Amino Acid Metabolism and Nitrogen Homeostasis

AKG plays a pivotal role in bridging carbohydrate and nitrogen metabolism.[2] It serves as a primary nitrogen scavenger in the body.[6][7][8] Through transamination reactions, AKG can accept amino groups from various amino acids, forming glutamate (B1630785).[5][9] This process is crucial for both the synthesis of non-essential amino acids and for the safe transport and detoxification of ammonia (B1221849) in the form of glutamate and glutamine.[5][10][11] The reversible reaction catalyzed by glutamate dehydrogenase, converting glutamate to AKG and ammonia, is central to nitrogen balance.[5][9]

Precursor for Biosynthesis

AKG is a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[12] Glutamine, in particular, is a vital energy source for rapidly dividing cells, such as enterocytes and immune cells.[3][6]

Bone Development and Protein Synthesis

AKG stimulates protein synthesis and inhibits protein degradation in muscle tissue.[3][6][7] It also plays a role in bone development by providing a source of glutamate and proline, which are essential for collagen synthesis.[3][13] AKG, along with ascorbate (B8700270) and Fe2+, is a cofactor for prolyl hydroxylase, an enzyme critical for the conversion of pro-collagen to collagen.[3]

This compound as a Signaling Molecule and Epigenetic Regulator

Emerging evidence highlights AKG's role as a signaling molecule and a master regulator of the epigenome.

AKG-Dependent Dioxygenases

AKG is an obligatory co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases, which are involved in a wide range of biological processes, including collagen biosynthesis, post-translational modifications, and epigenetic regulation.[1][14]

Epigenetic Regulation

AKG-dependent dioxygenases, such as the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, play a critical role in shaping the epigenetic landscape.[15][16]

  • DNA Demethylation: TET enzymes utilize AKG to catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[15][17] This process is crucial for gene regulation and cellular differentiation.

  • Histone Demethylation: JmjC domain-containing enzymes use AKG to remove methyl groups from histones, thereby altering chromatin structure and gene expression.[18]

The availability of AKG can thus directly influence the epigenetic state of a cell, linking metabolic status to gene expression programs.

Hypoxia-Inducible Factor (HIF-1α) Regulation

Prolyl hydroxylases (PHDs) are AKG-dependent dioxygenases that regulate the stability of the hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the response to low oxygen levels.[19] Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate and activate genes involved in angiogenesis, glycolysis, and other adaptive responses.

The Role of this compound in Aging and Longevity

Recent studies have identified AKG as a key metabolite in the regulation of lifespan and healthspan.

Inhibition of ATP Synthase and mTOR Signaling

Studies in C. elegans have shown that AKG can extend lifespan by inhibiting ATP synthase and the Target of Rapamycin (TOR) pathway.[7][8][20] Inhibition of ATP synthase leads to reduced ATP levels and decreased oxygen consumption, while TOR inhibition is a well-established mechanism for lifespan extension.[20]

Modulation of AMPK and Sirtuin Pathways

AKG has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor that promotes catabolic processes and inhibits anabolic pathways, contributing to longevity.[21] It may also indirectly activate Sirtuins, a class of proteins involved in aging and metabolic regulation.[21]

Maintenance of Stem Cell Health

AKG has been shown to promote stem cell health and proliferation, which is crucial for tissue regeneration and healthy aging.[21]

This compound in Disease and Therapeutic Potential

The diverse physiological roles of AKG make it a molecule of significant interest in the context of various diseases.

Cancer Metabolism

The role of AKG in cancer is complex and context-dependent.[4] In some cancers, elevated levels of AKG can promote proliferation by supporting anabolism and inhibiting autophagy through mTORC1 signaling.[4] However, in other contexts, AKG exhibits anti-tumorigenic properties.[18][22] For instance, it can inhibit the Wnt signaling pathway in colorectal cancer and deplete critical amino acids in B-cell lymphoma, thereby suppressing tumor growth.[22] Furthermore, the oncometabolite 2-hydroxyglutarate (2-HG), produced from AKG by mutant isocitrate dehydrogenase (IDH) enzymes, competitively inhibits AKG-dependent dioxygenases, leading to epigenetic dysregulation and tumorigenesis.[4]

Neurodegeneration

AKG has demonstrated neuroprotective effects by attenuating oxidative stress-induced neuronal aging, partly through the modulation of the mTOR pathway.[23]

Therapeutic Applications

Dietary supplementation with AKG has been investigated for various clinical applications, including improving amino acid metabolism in hemodialysis patients and enhancing muscle protein synthesis in post-operative patients.[3] Its potential to extend healthspan and mitigate age-related diseases is an active area of research.[13][24]

Quantitative Data on this compound

Precise quantification of AKG levels is crucial for understanding its physiological roles.

ParameterOrganism/TissueValueReference
Plasma AKG Levels Human (Age 40-80)Levels can drop up to 10-fold with age.[13][21]
Lifespan Extension C. elegansSupplementation with AKG can extend lifespan by up to 50%.[20]
Lifespan and Healthspan MiceAKG supplementation can extend lifespan and healthspan.[13]

Experimental Protocols

Quantification of this compound Levels

Several methods are available for the quantification of AKG in biological samples. The choice of method depends on the required sensitivity, sample type, and available instrumentation.[25]

A. Sample Preparation:

  • Tissue Homogenates: Homogenize ~20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Deproteinize the supernatant using a 10 kDa MWCO spin filter.[25]

  • Cell Lysates: Homogenize 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.[25]

B. Assay Methods:

  • Colorimetric and Fluorometric Assays: These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the AKG concentration.[25][26] They are well-suited for high-throughput screening in a 96-well plate format. A common principle involves the transamination of AKG to generate pyruvate, which is then used in a reaction to produce a detectable signal.[26]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of AKG.[25]

Assay for this compound Dehydrogenase (AKGDH) Activity

AKGDH activity can be measured by monitoring the reduction of NAD+ to NADH.[27]

A. Sample Preparation:

  • Tissue or Cell Lysates: Homogenize samples in an appropriate assay buffer and centrifuge to obtain a clear supernatant.[27]

  • Mitochondrial Isolation: For more specific measurements, mitochondria can be isolated from fresh tissue or cells.[27]

B. Assay Principle:

The assay measures the rate of NADH production, which is directly proportional to AKGDH activity. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.[27] A colorimetric approach can also be used where the NADH produced is coupled to a probe that generates a colored product with absorbance at 450 nm.[27]

Assay for AKG-Dependent Dioxygenase Activity

The activity of AKG-dependent dioxygenases, such as prolyl hydroxylases (PHDs), can be assessed by measuring the consumption of AKG.[28][29]

A. Principle:

One colorimetric method involves the derivatization of the remaining AKG with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to produce a colored derivative, 2,4-dinitrophenylhydrazone, which can be measured spectrophotometrically.[28][29]

B. General Protocol:

  • Perform the enzymatic reaction containing the purified enzyme, substrate, AKG, and other necessary co-factors.

  • Stop the reaction at different time points.

  • Add 2,4-DNPH to derivatize the unconsumed AKG.

  • Add a base to shift the wavelength of maximal absorption.

  • Measure the absorbance to determine the amount of remaining AKG. The decrease in AKG concentration over time reflects the enzyme's activity.[28]

Visualizing Key this compound Pathways

AKG_Metabolic_Hub cluster_TCA TCA Cycle cluster_AminoAcid Amino Acid Metabolism cluster_Signaling Signaling & Epigenetics Isocitrate Isocitrate AKG AKG Isocitrate->AKG IDH Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA AKGDH Glutamate Glutamate Amino_Acids Amino_Acids Glutamine Glutamine AKG_Dep_Dioxygenases AKG-Dependent Dioxygenases TET_Enzymes TET Enzymes JmjC_Demethylases JmjC Demethylases PHDs Prolyl Hydroxylases HIF1a HIF-1α Glucose Glucose Glucose->AKG Glycolysis

AKG_Epigenetic_Regulation cluster_DNA DNA Demethylation cluster_Histone Histone Demethylation AKG AKG TET_Enzymes TET Enzymes AKG->TET_Enzymes Cofactor JmjC_Demethylases JmjC Histone Demethylases AKG->JmjC_Demethylases Cofactor DNA_5hmC DNA (5-hydroxymethylcytosine) TET_Enzymes->DNA_5hmC Histones_Demethylated Demethylated Histones JmjC_Demethylases->Histones_Demethylated DNA_5mC DNA (5-methylcytosine) DNA_5mC->TET_Enzymes Gene_Expression Altered Gene Expression DNA_5hmC->Gene_Expression Regulation Histones_Methylated Methylated Histones Histones_Methylated->JmjC_Demethylases Histones_Demethylated->Gene_Expression Regulation

AKG_Longevity_Signaling AKG This compound ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits mTOR_Pathway mTOR Pathway AKG->mTOR_Pathway Inhibits AMPK_Pathway AMPK Pathway AKG->AMPK_Pathway Activates Longevity Increased Lifespan and Healthspan ATP_Synthase->Longevity Contributes to mTOR_Pathway->Longevity Inhibition promotes AMPK_Pathway->Longevity Activation promotes

Experimental_Workflow_AKG_Quantification start Biological Sample (Tissue or Cells) homogenization Homogenization in Assay Buffer start->homogenization centrifugation Centrifugation (13,000 x g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant deproteinization Deproteinization (Optional, e.g., spin filter) supernatant->deproteinization assay Quantification Assay deproteinization->assay colorimetric Colorimetric/ Fluorometric Assay assay->colorimetric High-throughput lcms LC-MS/MS assay->lcms High sensitivity/ specificity end Determine AKG Concentration colorimetric->end lcms->end

Conclusion

This compound is a remarkably versatile molecule that stands at the crossroads of metabolism, signaling, and epigenetics. Its fundamental roles in cellular function are continually expanding, with profound implications for our understanding of health, aging, and disease. For researchers and drug development professionals, AKG and its associated pathways represent a promising area for therapeutic intervention. A thorough understanding of its complex biology, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the full potential of this key metabolite. This guide provides a foundational resource to stimulate and support these future endeavors.

References

The Central Role of Alpha-Ketoglutarate in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketoglutarate (α-KG), a key intermediate in the Krebs cycle, has emerged as a critical co-substrate for a class of dioxygenase enzymes that directly modulate the epigenetic landscape. This technical guide provides an in-depth exploration of α-KG's involvement in the regulation of DNA and histone methylation through its essential role in the catalytic activity of Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for studying these processes, and visualizes the associated pathways and workflows. Understanding the intricate relationship between metabolism and epigenetics, centered on α-KG, offers promising avenues for novel therapeutic strategies in oncology and other diseases characterized by epigenetic dysregulation.

Introduction: The Intersection of Metabolism and Epigenetics

The cellular metabolic state is intrinsically linked to the regulation of gene expression. Metabolites, once viewed primarily as intermediates in energy production and biosynthesis, are now recognized as critical cofactors for enzymes that write, erase, and read epigenetic marks. This compound stands at a crucial nexus in this interplay, directly fueling the activity of two major families of epigenetic modifiers: the TET enzymes, which mediate DNA demethylation, and the JmjC domain-containing histone demethylases (KDMs), which reverse histone lysine (B10760008) methylation.[1][2] The availability of α-KG can therefore directly influence the chromatin state and gene expression programs, linking cellular metabolism to the stable inheritance of gene activity patterns.

The Role of this compound in DNA Demethylation via TET Enzymes

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are Fe(II) and α-KG-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing.[3] This process is a key mechanism for active DNA demethylation.

The Catalytic Mechanism of TET Enzymes

The catalytic cycle of TET enzymes begins with the binding of Fe(II) and α-KG to the active site.[3] This is followed by the binding of the 5mC-containing DNA substrate. Molecular oxygen then coordinates with the Fe(II) center, leading to the oxidative decarboxylation of α-KG to succinate (B1194679) and CO2, and the formation of a highly reactive Fe(IV)=O intermediate.[3] This powerful oxidant hydroxylates the methyl group of 5mC to form 5-hydroxymethylcytosine (B124674) (5hmC).[3] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[3] These oxidized methylcytosines can be passively diluted during DNA replication or actively excised by the base excision repair (BER) pathway, ultimately leading to the restoration of an unmethylated cytosine.

TET_Catalytic_Cycle cluster_TET TET Enzyme Active Site TET-Fe(II) TET-Fe(II) TET-Fe(II)-aKG TET-Fe(II)-aKG TET-Fe(II)->TET-Fe(II)-aKG Binding TET-Fe(II)-aKG-5mC TET-Fe(II)-aKG-5mC TET-Fe(II)-aKG->TET-Fe(II)-aKG-5mC Binding TET-Fe(IV)=O-Succinate-5mC TET-Fe(IV)=O-Succinate-5mC TET-Fe(II)-aKG-5mC->TET-Fe(IV)=O-Succinate-5mC Oxidative Decarboxylation TET-Fe(II)-Succinate-5hmC TET-Fe(II)-Succinate-5hmC TET-Fe(IV)=O-Succinate-5mC->TET-Fe(II)-Succinate-5hmC Hydroxylation Succinate + CO2 Succinate + CO2 TET-Fe(IV)=O-Succinate-5mC->Succinate + CO2 TET-Fe(II)-Succinate-5hmC->TET-Fe(II) Release of 5hmC and Succinate 5hmC 5hmC TET-Fe(II)-Succinate-5hmC->5hmC a-KG a-KG a-KG->TET-Fe(II)-aKG 5mC 5mC 5mC->TET-Fe(II)-aKG-5mC O2 O2 O2->TET-Fe(IV)=O-Succinate-5mC

Caption: Catalytic cycle of TET enzymes.[3]
Protein Interactions and Regulation of TET Activity

The activity and recruitment of TET enzymes are tightly regulated through protein-protein interactions. For instance, TET1 and TET3 possess a CXXC zinc finger domain that recognizes unmethylated CpG dinucleotides, while TET2 is targeted to chromatin through interaction with proteins like IDAX.[4] TET enzymes also interact with various transcriptional regulators and chromatin-modifying complexes, thereby integrating DNA demethylation with other epigenetic pathways.[4][5]

TET_Interactions cluster_partners Interacting Proteins TET1/3 TET1/3 CXXC Domain CXXC Domain TET1/3->CXXC Domain binds to unmethylated CpG Transcriptional Regulators Transcriptional Regulators TET1/3->Transcriptional Regulators Chromatin Modifiers Chromatin Modifiers TET1/3->Chromatin Modifiers SIN3A SIN3A TET1/3->SIN3A interaction TET2 TET2 IDAX IDAX TET2->IDAX recruitment to chromatin TET2->Transcriptional Regulators TET2->Chromatin Modifiers OGT OGT TET2->OGT interaction

Caption: Protein interaction network of TET enzymes.[4][5]

This compound's Role in Histone Demethylation by JmjC Domain-Containing Enzymes

The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or KDMs) are a large family of enzymes that reverse lysine methylation on histone tails, a modification with diverse roles in gene regulation. Similar to TET enzymes, JmjC KDMs are Fe(II) and α-KG-dependent dioxygenases.[2][6]

The Catalytic Mechanism of JmjC Demethylases

The catalytic mechanism of JmjC KDMs mirrors that of TET enzymes. The enzyme binds Fe(II) and α-KG, followed by the methylated histone substrate.[6] Molecular oxygen then initiates the oxidative decarboxylation of α-KG, generating a ferryl intermediate that hydroxylates the methyl group on the lysine residue.[6] The resulting unstable carbinolamine intermediate spontaneously decomposes, releasing formaldehyde (B43269) and the demethylated lysine.[7] This mechanism allows for the removal of mono-, di-, and trimethylation marks.

JmjC_Catalytic_Cycle cluster_JmjC JmjC Enzyme Active Site JmjC-Fe(II) JmjC-Fe(II) JmjC-Fe(II)-aKG JmjC-Fe(II)-aKG JmjC-Fe(II)->JmjC-Fe(II)-aKG Binding JmjC-Fe(II)-aKG-H3Kme JmjC-Fe(II)-aKG-H3Kme JmjC-Fe(II)-aKG->JmjC-Fe(II)-aKG-H3Kme Binding JmjC-Fe(IV)=O-Succinate-H3Kme JmjC-Fe(IV)=O-Succinate-H3Kme JmjC-Fe(II)-aKG-H3Kme->JmjC-Fe(IV)=O-Succinate-H3Kme Oxidative Decarboxylation JmjC-Fe(II)-Succinate-H3K JmjC-Fe(II)-Succinate-H3K JmjC-Fe(IV)=O-Succinate-H3Kme->JmjC-Fe(II)-Succinate-H3K Hydroxylation Succinate + CO2 Succinate + CO2 JmjC-Fe(IV)=O-Succinate-H3Kme->Succinate + CO2 JmjC-Fe(II)-Succinate-H3K->JmjC-Fe(II) Release of H3K and Succinate H3K + Formaldehyde H3K + Formaldehyde JmjC-Fe(II)-Succinate-H3K->H3K + Formaldehyde a-KG a-KG a-KG->JmjC-Fe(II)-aKG H3K-me H3K-me H3K-me->JmjC-Fe(II)-aKG-H3Kme O2 O2 O2->JmjC-Fe(IV)=O-Succinate-H3Kme

Caption: Catalytic cycle of JmjC histone demethylases.[6][7]
Protein Interactions and Functional Diversity of JmjC Demethylases

The JmjC family is diverse, with different members exhibiting specificity for different histone lysine methylation marks (e.g., H3K4, H3K9, H3K27, H3K36). This specificity is often conferred by associated domains that recognize specific chromatin contexts or interact with other proteins.[1][8] For example, some JmjC proteins contain PHD or Tudor domains that bind to other histone modifications, thereby coordinating different epigenetic marks.[9]

JmjC_Interactions cluster_partners Associated Domains and Proteins JmjC Demethylase JmjC Demethylase PHD Domain PHD Domain JmjC Demethylase->PHD Domain binds to H3K4me Tudor Domain Tudor Domain JmjC Demethylase->Tudor Domain binds to H3K9me Transcriptional Co-regulators Transcriptional Co-regulators JmjC Demethylase->Transcriptional Co-regulators Other Chromatin Modifiers Other Chromatin Modifiers JmjC Demethylase->Other Chromatin Modifiers Histone Superfamily Histone Superfamily JmjC Demethylase->Histone Superfamily interacts with

Caption: Protein interaction network of JmjC histone demethylases.[1][8][9]

Quantitative Data on Enzyme Kinetics and Cellular Effects

The activity of TET and JmjC enzymes is dependent on the concentration of α-KG. The following tables summarize key kinetic parameters and observed cellular effects.

Table 1: Kinetic Parameters of TET Enzymes

EnzymeSubstrateKm for α-KG (µM)kcat (min-1)Reference
TET25mC-DNA7.8 ± 1.20.27 ± 0.01[10]
TET25hmC-DNA15.2 ± 3.40.042 ± 0.003[10]
TET25fC-DNA21.5 ± 5.10.021 ± 0.002[10]

Table 2: Kinetic Parameters of JmjC Histone Demethylases

EnzymeSubstrateKm for α-KG (µM)kcat (min-1)Reference
JMJD2AH3K9me3 peptide10 ± 110 ± 2[11]
JMJD2CH3K9me3 peptide13 ± 22.5 ± 0.1[11]
KDM4AH3K9me3 peptide24.7 ± 6.7N/A[12]

Table 3: Effect of α-Ketoglutarate on Cellular Epigenetic Marks

Cell Typeα-KG ConcentrationEffect on 5hmC levelsEffect on Histone MethylationReference
Murine Embryos150 µMIncreased 5hmC/5mC ratioNot specified[13]
Mouse HeartsN/A (via Ogdh-siRNA)Not specifiedDecreased H3K27me3 deposition[14]
Primed Human Pluripotent Stem CellsNot specifiedEnhanced demethylationEnhanced demethylation[15]

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a method for measuring the in vitro activity of TET enzymes by quantifying the formation of 5hmC.

Materials:

  • Recombinant TET enzyme (e.g., TET2 catalytic domain)

  • 5mC-containing DNA substrate (oligonucleotide or plasmid)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM KCl, 1 mM DTT, 1 mM MgCl2

  • Cofactors: FeSO4, α-Ketoglutarate, Ascorbic acid

  • Quenching solution: 0.5 M EDTA

  • Method for 5hmC detection (e.g., LC-MS/MS, dot blot with 5hmC-specific antibody)

Procedure:

  • Prepare the reaction mixture in the Assay Buffer containing the 5mC-DNA substrate and cofactors (FeSO4, ascorbic acid).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the recombinant TET enzyme and varying concentrations of α-ketoglutarate.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding the quenching solution.

  • Purify the DNA using a suitable method (e.g., spin column).

  • Quantify the amount of 5hmC generated using a chosen detection method. For absolute quantification, LC-MS/MS is the gold standard.[16][17][18]

In Vitro JmjC Histone Demethylase Activity Assay

This protocol outlines a method for measuring the in vitro activity of JmjC histone demethylases by detecting the demethylated histone product.[7][19]

Materials:

  • Recombinant JmjC enzyme (e.g., KDM4A)

  • Methylated histone substrate (e.g., H3K9me3 peptide or purified histones)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT

  • Cofactors: FeSO4, α-Ketoglutarate, Ascorbic acid

  • Quenching solution: 0.5 M EDTA

  • Method for product detection (e.g., Western blot with specific antibodies, mass spectrometry)

Procedure:

  • Prepare the reaction mixture in the Assay Buffer containing the methylated histone substrate and cofactors (FeSO4, ascorbic acid).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the recombinant JmjC enzyme and varying concentrations of α-ketoglutarate.

  • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products. For a qualitative or semi-quantitative assessment, Western blotting with antibodies specific to the demethylated and methylated histone mark can be used. For quantitative analysis, mass spectrometry is preferred.[7]

Experimental_Workflow cluster_TET_Assay In Vitro TET Activity Assay cluster_JmjC_Assay In Vitro JmjC Activity Assay TET_Start Prepare Reaction Mix (5mC-DNA, FeSO4, Ascorbate) TET_Incubate1 Pre-incubate at 37°C TET_Start->TET_Incubate1 TET_React Add TET Enzyme + α-KG TET_Incubate1->TET_React TET_Incubate2 Incubate at 37°C TET_React->TET_Incubate2 TET_Stop Stop Reaction (EDTA) TET_Incubate2->TET_Stop TET_Purify Purify DNA TET_Stop->TET_Purify TET_Detect Quantify 5hmC (LC-MS/MS or Dot Blot) TET_Purify->TET_Detect JmjC_Start Prepare Reaction Mix (Methylated Histone, FeSO4, Ascorbate) JmjC_Incubate1 Pre-incubate at 37°C JmjC_Start->JmjC_Incubate1 JmjC_React Add JmjC Enzyme + α-KG JmjC_Incubate1->JmjC_React JmjC_Incubate2 Incubate at 37°C JmjC_React->JmjC_Incubate2 JmjC_Stop Stop Reaction (EDTA) JmjC_Incubate2->JmjC_Stop JmjC_Detect Analyze Products (Western Blot or Mass Spec) JmjC_Stop->JmjC_Detect

Caption: General workflow for in vitro TET and JmjC enzyme activity assays.

Conclusion and Future Directions

This compound is a pivotal metabolic regulator of the epigenome. Its role as an obligate co-substrate for TET and JmjC enzymes places it at the heart of DNA and histone demethylation pathways. The concentration of intracellular α-KG, influenced by cellular metabolic status, can directly impact the activity of these enzymes and, consequently, the epigenetic landscape and gene expression. This intricate connection provides a mechanism by which cells can adapt their gene expression programs in response to metabolic cues.

For drug development professionals, the α-KG-dependent epigenetic regulatory network presents a rich landscape of therapeutic targets. Modulating the levels of α-KG or targeting the α-KG binding sites of TET and JmjC enzymes with small molecule inhibitors or activators offers a promising strategy for the treatment of cancers and other diseases with a strong epigenetic component. Further research into the tissue-specific regulation of α-KG metabolism and its impact on the epigenome will be crucial for the development of targeted and effective epigenetic therapies.

References

Endogenous Production and Regulation of Alpha-Ketoglutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a pivotal intermediate in cellular metabolism, sits (B43327) at the crossroads of carbon and nitrogen metabolism. It is a key component of the tricarboxylic acid (TCA) cycle, a central hub for amino acid metabolism, and a critical co-substrate for a large family of dioxygenases that regulate epigenetic modifications and cellular signaling. The endogenous production and tight regulation of AKG are crucial for maintaining cellular homeostasis, and dysregulation of its metabolism is implicated in numerous pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of the core pathways of AKG synthesis and degradation, the intricate regulatory mechanisms governing its cellular levels, and detailed experimental protocols for its quantification and the characterization of related enzyme activities.

Core Pathways of this compound Production and Consumption

The cellular pool of this compound is primarily maintained through the interplay of the tricarboxylic acid (TCA) cycle and amino acid metabolism.

Tricarboxylic Acid (TCA) Cycle

The primary route for AKG synthesis is the oxidative decarboxylation of isocitrate, a reaction catalyzed by isocitrate dehydrogenases (IDHs).[1] In mammals, three isoforms of IDH exist with distinct subcellular localizations and cofactor specificities.[2]

  • IDH1: Located in the cytoplasm and peroxisomes, it is NADP⁺-dependent.

  • IDH2: Found in the mitochondrial matrix, this isoform is also NADP⁺-dependent.[3]

  • IDH3: A key regulatory enzyme of the TCA cycle located in the mitochondria, it is NAD⁺-dependent and allosterically regulated.[1][4]

Within the TCA cycle, AKG is subsequently oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (OGDHc), a critical rate-limiting step.[5]

Amino Acid Metabolism

Glutamate (B1630785) and glutamine are major sources of anaplerotic AKG, feeding into the TCA cycle and other metabolic pathways.

  • Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to AKG and ammonia, using either NAD⁺ or NADP⁺ as a cofactor.[6][7] This reaction is a crucial link between amino acid and carbohydrate metabolism.

  • Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino acid to AKG, forming glutamate and the corresponding α-keto acid. Key examples include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). This process is vital for amino acid synthesis and degradation.

The major pathways of AKG production are depicted in the following diagram:

AKG_Production cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism Isocitrate Isocitrate IDH Isocitrate Dehydrogenase (IDH1/2/3) Isocitrate->IDH AKG This compound OGDHc α-Ketoglutarate Dehydrogenase Complex (OGDHc) AKG->OGDHc Transaminases Transaminases (e.g., ALT, AST) AKG->Transaminases Succinyl_CoA Succinyl-CoA Glutamate Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Amino_Acids Other Amino Acids Amino_Acids->Transaminases Alpha_Keto_Acids α-Keto Acids IDH->AKG NAD(P)+ -> NAD(P)H + CO2 OGDHc->Succinyl_CoA NAD+ -> NADH + CO2 GDH->AKG NAD(P)+ <-> NAD(P)H + NH4+ Transaminases->Glutamate Transaminases->Alpha_Keto_Acids Glutaminase->Glutamate

Core metabolic pathways of this compound production.

Regulation of this compound Homeostasis

The cellular concentration of AKG is meticulously controlled through the allosteric regulation of its producing and consuming enzymes.

Allosteric Regulation of Isocitrate Dehydrogenase (IDH)
  • IDH3: The activity of mitochondrial NAD⁺-dependent IDH3 is a critical control point in the TCA cycle. It is allosterically activated by ADP and inhibited by ATP and NADH. This regulation ensures that the rate of the TCA cycle is coupled to the energy status of the cell.

Allosteric Regulation of Glutamate Dehydrogenase (GDH)

GDH activity is subject to complex allosteric regulation, allowing it to respond to cellular energy and nutrient status.[8]

  • Inhibition: GTP is a potent allosteric inhibitor of GDH.[9]

  • Activation: ADP and leucine (B10760876) are allosteric activators.[8] The loss of GTP-mediated inhibition can lead to hyperinsulinism/hyperammonemia syndrome.[10]

The following diagram illustrates the key regulatory inputs on AKG metabolism:

AKG_Regulation AKG This compound OGDHc OGDHc AKG->OGDHc -> Succinyl-CoA IDH3 IDH3 IDH3->AKG Isocitrate -> GDH GDH GDH->AKG Glutamate <-> ADP ADP ADP->IDH3 + ADP->GDH + ATP ATP ATP->IDH3 - NADH NADH NADH->IDH3 - NADH->OGDHc - GTP GTP GTP->GDH - Leucine Leucine Leucine->GDH +

Allosteric regulation of key enzymes in AKG metabolism.

Quantitative Data on this compound and Related Enzymes

Understanding the cellular concentrations of AKG and the kinetic properties of the enzymes that regulate its levels is crucial for quantitative modeling of metabolic pathways.

Table 1: Reported this compound Concentrations in Biological Samples
Sample TypeConcentration RangeReference(s)
Human Plasma/Serum2 - 20 µmol/L[11]
Rat Liver~1.6 mM (mitochondria)[12]
Rat Cytoplasm~0.3 mM[12]
Mouse Hepatic Stellate CellsDecreases upon activation[3]
Breast Cancer CellsReduced upon GCDH knockdown[13]
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrateKmVmaxAllosteric RegulatorsReference(s)
Isocitrate Dehydrogenase (IDH)
Shewanella putrefaciens IDHNAD⁺334 µM4.6 µM/min-[14]
Mycobacterium tuberculosis IDH-1Isocitrate---[15]
Glutamate Dehydrogenase (GDH)
Bovine GDHGlutamate3 mM (pH 8.0)-GTP (-), ADP (+), Leucine (+)[12]
α-Ketoglutarate0.3 mM (pH 8.0)-[12]
NH₄⁺13 mM (pH 8.0)-[12]
NAD⁺0.01 mM (pH 8.0)-[12]
NADH0.02 mM (pH 8.0)-[12]
Mouse Liver GDHGlutamate (with NAD⁺)-2.5-fold higher than with NADP⁺Substrate inhibition (Ki = 12.2 mM)[8]
Glutamate (with NADP⁺)--Substrate inhibition (Ki = 4.0 mM)[8]
Aspergillus niger GDHα-KetoglutarateK₀.₅ = 4.78 mM-Isophthalate (Ki = 6.9 µM)[6]

Note: Kinetic parameters can vary significantly depending on the species, isoform, pH, and assay conditions.

Experimental Protocols

Accurate measurement of AKG levels and the activity of related enzymes is fundamental for research in this field.

Quantification of this compound

Several methods are available for the quantification of AKG in biological samples, each with distinct advantages.

This method is based on an enzymatic assay where AKG is converted to a product that can be detected by a colorimetric or fluorometric probe.[16][17]

Principle: AKG is transaminated to produce pyruvate (B1213749), which is then used in a reaction that generates a colored or fluorescent product. The intensity of the signal is directly proportional to the AKG concentration.

Detailed Protocol (based on commercial kits): [16][18]

  • Sample Preparation:

    • Tissues: Homogenize 10-50 mg of tissue in 200-500 µL of ice-cold assay buffer. Centrifuge at 10,000-13,000 x g for 5-10 minutes at 4°C to remove insoluble material.[19][20]

    • Cells: Harvest 1-2 x 10⁶ cells and resuspend in 200-500 µL of ice-cold assay buffer. Homogenize by pipetting or sonication. Centrifuge to pellet debris.[18][19]

    • Deproteinization (Optional but Recommended): For samples with high protein content, deproteinization using a 10 kDa spin filter or perchloric acid (PCA) precipitation is recommended to reduce background interference.[18]

  • Standard Curve Preparation:

    • Prepare a series of AKG standards (e.g., 0 to 100 µM) by diluting a stock solution in the assay buffer.

  • Reaction Setup:

    • Add 50 µL of standards and samples to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit's instructions. For samples where pyruvate is a potential interferent, a background control reaction mix without the converting enzyme should be prepared.[16]

    • Add 50-150 µL of the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-180 minutes, protected from light.

    • Measure the absorbance (typically at 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all measurements. If a background control was used for samples, subtract the background reading from the sample reading.

    • Plot the standard curve and determine the concentration of AKG in the samples from the curve.

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of AKG.[21]

Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry. Derivatization is often employed to improve chromatographic retention and sensitivity.

Detailed Protocol (example for human plasma): [21][22]

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled AKG).

    • Add 20 µL of N-methyl imidazole (B134444) reagent and 20 µL of trifluoroacetic anhydride.[22]

    • Incubate at 65°C for 15 minutes to allow for derivatization.[22]

  • Extraction:

    • Add 3 mL of methyl tertiary butyl ether (MTBE), vortex vigorously, and extract for 10 minutes.[22]

    • Centrifuge and transfer the organic layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 or similar reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid is typically used.

    • MS/MS Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of derivatized AKG and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized AKG.

    • Quantify the amount of AKG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme Activity Assays

Principle: IDH activity is measured by monitoring the rate of NAD(P)H production, which absorbs light at 340 nm, or by a coupled enzymatic reaction that produces a colored product.[2][23]

Detailed Protocol: [2][23][24]

  • Sample Preparation: Prepare tissue or cell lysates as described in section 4.1.1.

  • Reaction Mix: Prepare a reaction mix containing assay buffer, isocitrate, and either NAD⁺ or NADP⁺. For a coupled colorimetric assay, a developer solution is also included.

  • Assay Procedure:

    • Add 5-50 µL of sample lysate to a 96-well plate.

    • For background control, use a reaction mix without the isocitrate substrate.

    • Initiate the reaction by adding the reaction mix to the wells.

    • Monitor the increase in absorbance at 340 nm (for direct NAD(P)H measurement) or at a specific wavelength for the colored product (e.g., 450 nm) over time using a microplate reader in kinetic mode.

  • Calculation:

    • Calculate the rate of change in absorbance (ΔOD/min).

    • Use the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) or a standard curve of the colored product to convert the rate to enzymatic activity (e.g., in mU/mL, where 1 U = 1 µmol of product formed per minute).

Principle: GDH activity is determined by following the production of NADH in the oxidative deamination of glutamate. The NADH is then used to reduce a probe, generating a colorimetric signal.[19][25]

Detailed Protocol: [19][25][26]

  • Sample Preparation: Prepare tissue or cell lysates as described in section 4.1.1. Serum samples can often be used directly.[19]

  • NADH Standard Curve: Prepare a standard curve of NADH (e.g., 0-10 nmol/well).

  • Reaction Mix: Prepare a reaction mix containing assay buffer, glutamate, and a developer mix.

  • Assay Procedure:

    • Add 5-50 µL of sample to a 96-well plate.

    • Add the reaction mix to initiate the reaction.

    • Incubate at 37°C and measure the absorbance at 450 nm at multiple time points (kinetic assay).

  • Calculation:

    • Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve.

    • Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which corresponds to the GDH activity.

The following diagram provides a generalized workflow for these experimental protocols:

Experimental_Workflow cluster_AKG AKG Quantification cluster_Enzyme Enzyme Activity Assays start Start: Biological Sample (Tissue, Cells, Plasma) homogenization Homogenization / Lysis start->homogenization centrifugation Centrifugation homogenization->centrifugation deproteinization Deproteinization (Optional) centrifugation->deproteinization derivatization Derivatization (for LC-MS/MS) centrifugation->derivatization colorimetric_assay Colorimetric/Fluorometric Assay deproteinization->colorimetric_assay idh_assay IDH Activity Assay deproteinization->idh_assay gdh_assay GDH Activity Assay deproteinization->gdh_assay lcms_assay LC-MS/MS Analysis derivatization->lcms_assay data_analysis Data Analysis and Quantification colorimetric_assay->data_analysis lcms_assay->data_analysis idh_assay->data_analysis gdh_assay->data_analysis

Generalized experimental workflow for AKG and related enzyme analysis.

Conclusion

This compound is a central metabolite whose endogenous production and regulation are critical for cellular function. The intricate network of enzymes and allosteric effectors that control its levels highlights its importance in integrating various metabolic pathways. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the role of AKG in health and disease, paving the way for the development of novel therapeutic strategies targeting its metabolism.

References

The Role of Alpha-Ketoglutarate in Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, is emerging as a critical regulator of cellular redox homeostasis.[1] Beyond its established role in energy metabolism, AKG exhibits pleiotropic effects on cellular signaling, epigenetic regulation, and antioxidant defense mechanisms.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of AKG in maintaining redox balance, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating AKG levels in pathologies associated with oxidative stress.

Introduction: this compound at the Crossroads of Metabolism and Redox Signaling

This compound is a pivotal metabolite that links nutrient catabolism to biosynthetic pathways.[1] It is formed from isocitrate via the action of isocitrate dehydrogenase (IDH) and is a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine.[1][3] Its central position in metabolism makes it a sensitive indicator and modulator of the cell's energetic and redox state.

The role of AKG in redox homeostasis is multifaceted, encompassing:

  • Direct Antioxidant Activity: AKG can directly scavenge reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), through a non-enzymatic decarboxylation reaction, producing succinate, carbon dioxide, and water.[4][5]

  • Support of Enzymatic Antioxidant Systems: AKG contributes to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, by serving as a precursor for glutamate.[6]

  • Regulation of Mitochondrial Function: As a key component of the TCA cycle, AKG influences mitochondrial respiration and can modulate the production of mitochondrial ROS.[7] The α-ketoglutarate dehydrogenase complex (KGDHC), which catalyzes the conversion of AKG to succinyl-CoA, is itself a source of ROS and is sensitive to the mitochondrial redox state.[8][9]

  • Modulation of Redox-Sensitive Signaling Pathways: AKG influences signaling pathways that are intricately linked to cellular stress responses and antioxidant defenses, such as the mTOR and constitutive androstane (B1237026) receptor (CAR) pathways.[2][10]

  • Epigenetic Regulation: AKG is an essential cofactor for α-ketoglutarate-dependent dioxygenases (α-KGDDs), a large family of enzymes that includes histone and DNA demethylases, which play crucial roles in epigenetic regulation and can influence the expression of antioxidant genes.[11][12]

Quantitative Data on the Effects of this compound on Redox Parameters

The following tables summarize key quantitative findings from studies investigating the impact of AKG on various markers of redox homeostasis.

ParameterModel SystemTreatmentFold Change/EffectReference
Intracellular AKG Porcine intestinal cellsAKG treatment26.9 ± 1.31 µmol/g protein[10]
Extracellular AKG Porcine intestinal cell mediumAKG treatment1064.4 ± 39.80 µmol/L[10]
Intracellular Glutamate Porcine intestinal cellsAKG treatment91.90 ± 3.6 µmol/g protein[10]
α-ketoglutarate dehydrogenase mRNA Porcine enterocytesAKG treatment~4-fold increase[10]
Reactive Oxygen Species (ROS) Porcine enterocytesAKG treatmentSignificant reduction (P < 0.05)[10]
Glutathione (GSH) Synthesis Rate Human erythrocytes10 mM extracellular AKG0.85 ± 0.09 µmol·(L RBC)⁻¹·min⁻¹[6]
Total Antioxidant Status (TAS) Aged mice (12 months old)Calcium-AKG (Ca-AKG) dietSignificantly higher than control[13]
Thiobarbituric Acid Reactive Substances (TBARS) in plasma Aged mice (12 months old)Ca-AKG dietSignificantly lower than control[13]
Glutathione Peroxidase Activity Aged mice (12 months old)Sodium-AKG (Na-AKG) dietSignificantly increased[14]
Superoxide Dismutase Activity Aged mice (12 months old)Na-AKG dietDecreased[14]

Table 1: Effects of this compound on Cellular Metabolites and Redox Markers

Signaling Pathways Modulated by this compound in Redox Homeostasis

AKG influences several key signaling pathways that regulate cellular responses to oxidative stress.

Direct ROS Scavenging and Glutathione Synthesis

AKG can directly neutralize hydrogen peroxide. It also serves as a precursor for glutamate, which is essential for the synthesis of the primary intracellular antioxidant, glutathione.

cluster_direct Direct Scavenging cluster_gsh Glutathione Synthesis AKG This compound Succinate Succinate AKG->Succinate H2O2 H₂O₂ H2O2->Succinate Non-enzymatic decarboxylation AKG2 This compound Glutamate Glutamate AKG2->Glutamate Transamination GSH Glutathione (GSH) Glutamate->GSH GSH Synthesis AKG This compound CAR CAR AKG->CAR Activates CAR_RXR CAR/RXRα Heterodimer CAR->CAR_RXR RXR RXRα RXR->CAR_RXR ARE Antioxidant Response Element CAR_RXR->ARE Binds to SOD SOD1/SOD2 ARE->SOD Upregulates UCP2 UCP2 ARE->UCP2 Upregulates ROS ROS SOD->ROS Scavenges UCP2->ROS Reduces AKG This compound mTOR mTOR (phosphorylated) AKG->mTOR Suppresses ULK1 ULK1 mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Activates Mito_func Mitochondrial Function Autophagy->Mito_func Enhances Antioxidant_func Antioxidant Function Autophagy->Antioxidant_func Enhances Senescence Neuronal Senescence Mito_func->Senescence Reduces Antioxidant_func->Senescence Reduces cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Prepare Biological Sample Plate Add Samples/Standards to 96-well plate Sample->Plate Standard Prepare AKG Standard Curve Standard->Plate Reagent Add Reaction Reagent Plate->Reagent Incubate Incubate at 37°C Reagent->Incubate Read Read Absorbance (540-570 nm) Incubate->Read Calculate Calculate AKG Concentration Read->Calculate

References

Alpha-Ketoglutarate's Influence on Stem Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical regulator of stem cell fate. Its influence extends beyond cellular metabolism, directly impacting the epigenetic landscape that governs pluripotency and differentiation. This technical guide provides an in-depth analysis of the mechanisms by which α-KG directs stem cell differentiation, with a focus on its role as a cofactor for epigenetic modifying enzymes. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing α-KG's effects, and visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of stem cell biology and drug development.

Introduction

The intricate balance between self-renewal and differentiation in stem cells is orchestrated by a complex interplay of genetic and epigenetic factors. Recent discoveries have highlighted the profound impact of cellular metabolism on these processes, with specific metabolites acting as signaling molecules that can dictate cell fate. This compound (α-KG) has been identified as one such "metabo-epigenetic" regulator.

Intriguingly, α-KG exhibits a dual role that is dependent on the pluripotent state of the stem cell. In naïve pluripotent stem cells, such as mouse embryonic stem cells (mESCs), elevated levels of α-KG promote self-renewal by maintaining a hypermethylated state of histone H3 lysine (B10760008) 27 (H3K27me3) and supporting the activity of Ten-eleven translocation (TET) enzymes, which are involved in DNA demethylation.[1][2] Conversely, in primed pluripotent stem cells, including human pluripotent stem cells (hPSCs) and mouse epiblast stem cells (EpiSCs), α-KG accelerates the onset of differentiation.[3][4] This context-dependent function underscores the complexity of metabolic regulation in stem cell biology.

This guide will delve into the molecular mechanisms underlying α-KG's influence, provide practical experimental guidance, and present a synthesis of the current quantitative understanding of its effects on stem cell differentiation.

The Core Mechanism: α-KG as a Cofactor for Dioxygenases

The primary mechanism through which α-KG influences stem cell fate is its role as an essential cofactor for a class of enzymes known as α-KG-dependent dioxygenases.[4] This family includes two major groups of epigenetic modifiers:

  • Ten-eleven translocation (TET) methylcytosine dioxygenases: TET enzymes (TET1, TET2, and TET3) catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[5] This process is crucial for activating genes associated with differentiation.

  • Jumonji C (JmjC) domain-containing histone demethylases (JHDMs): These enzymes remove methyl groups from histone proteins, thereby altering chromatin structure and gene expression. For instance, they can demethylate repressive histone marks like H3K27me3, leading to the activation of lineage-specific genes.[1][2]

The activity of these dioxygenases is highly sensitive to the intracellular ratio of α-KG to succinate, another TCA cycle intermediate. Succinate acts as a competitive inhibitor of α-KG-dependent dioxygenases, meaning that a high α-KG/succinate ratio favors demethylation and differentiation (in primed cells), while a low ratio promotes the maintenance of a methylated, pluripotent state.[1][4]

Figure 1: α-KG's role as a cofactor for epigenetic modifying enzymes.

Quantitative Effects of α-Ketoglutarate on Stem Cell Differentiation

The following tables summarize key quantitative findings from studies investigating the impact of α-KG and its derivatives on stem cell differentiation.

Table 1: Effect of α-KG on Naïve Pluripotent Stem Cell Self-Renewal

Cell TypeTreatmentConcentrationOutcomeReference
Mouse ESCsDimethyl-αKG (dm-αKG)1 mMIncreased alkaline phosphatase staining (marker of pluripotency) after 48h of LIF withdrawal.[3]
Mouse ESCsdm-αKGNot specifiedSupports self-renewal and inhibits differentiation.[1]

Table 2: Effect of α-KG on Primed Pluripotent Stem Cell Differentiation

Cell TypeDifferentiation LineageTreatmentConcentrationOutcomeReference
Human PSCs (H1, H9, UCLA1, HIPS2)Neuroectodermdm-αKG12 mMSignificant increase in PAX6+ cells by day 4.[3]
Human PSCs (H9)Endodermdm-αKG12 mMSignificant increase in SOX17+ cells by day 2.[3]
Mouse EpiSCsNeuroectodermdm-αKG12 mMAccelerated differentiation.[4]

Table 3: Epigenetic Changes Induced by α-KG in Primed Pluripotent Stem Cells

Cell TypeDifferentiation LineageTreatmentOutcomeReference
Human PSCsNeuroectodermdm-αKGIncreased global 5-hydroxymethylcytosine (5hmC) levels.[3]
Human PSCsNeuroectodermdm-αKGDecreased global H3K27me3 levels.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the influence of α-KG on stem cell differentiation.

Cell Culture and Differentiation

4.1.1. Neuroectoderm Differentiation of Human Pluripotent Stem Cells

This protocol is adapted from Chambers et al. (2009) and TeSlaa et al. (2016).[3][6]

  • Day 0: Plate hPSCs as single cells on Matrigel-coated plates in mTeSR1 medium supplemented with 10 µM Y-27632.

  • Day 1: When cells reach 80-90% confluency, switch to neural induction medium (NIM) consisting of DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1% GlutaMAX, 1% non-essential amino acids, and dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542).

  • Treatment: Add desired concentrations of α-KG or dm-αKG to the NIM.

  • Days 2-4: Change the medium daily with fresh NIM containing the respective treatments.

  • Day 4: Harvest cells for analysis (e.g., flow cytometry for PAX6).

4.1.2. Primordial Germ Cell-Like Cell (PGCLC) Differentiation from Mouse Embryonic Stem Cells

This protocol is based on the work of Hayashi et al. (2011) and subsequent modifications.[7]

  • EpiLC Induction (2 days): Culture mESCs in N2B27 medium containing 20 ng/mL Activin A, 12 ng/mL bFGF, and 1% KSR on plates coated with 16.7 µg/mL human plasma fibronectin.

  • PGCLC Induction: Dissociate EpiLCs and aggregate 2,000 cells per well in a low-cell-binding 96-well plate in GK15 medium supplemented with 500 ng/mL BMP4, 1000 U/mL LIF, 100 ng/mL SCF, and 50 ng/mL EGF.

  • Treatment: Add desired concentrations of α-KG or dm-αKG to the PGCLC induction medium.

  • Analysis: Monitor the expression of PGCLC markers such as Blimp1 and Stella over the course of differentiation (typically 4-6 days).

Analytical Methods

4.2.1. Alkaline Phosphatase Staining for Pluripotency

This is a common method to assess the undifferentiated state of pluripotent stem cells.[8][9][10]

  • Aspirate the culture medium and wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the alkaline phosphatase staining solution according to the manufacturer's instructions (e.g., using a kit containing NBT/BCIP).

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by washing the cells with PBS.

  • Image the cells using a light microscope. Undifferentiated colonies will stain a deep purple/blue.

4.2.2. Flow Cytometry for Differentiation Markers

This method allows for the quantification of cells expressing specific differentiation markers.[11][12][13]

  • Harvest cells using a gentle cell dissociation reagent (e.g., Accutase).

  • Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm).

  • Incubate the cells with primary antibodies against intracellular markers (e.g., PAX6 for neuroectoderm, SOX17 for endoderm) or surface markers.

  • Wash the cells and, if necessary, incubate with a fluorescently labeled secondary antibody.

  • Analyze the cells using a flow cytometer.

4.2.3. Measurement of Intracellular Metabolites by LC-MS/MS

This technique is used to quantify the intracellular levels of α-KG and succinate.[14][15][16]

  • Rapidly wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and debris.

  • Analyze the supernatant containing the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.4. Quantification of 5-Hydroxymethylcytosine (5hmC)

This can be achieved through various methods, including dot blot analysis or ELISA-based assays.[3][17][18]

  • Dot Blot Analysis:

    • Isolate genomic DNA.

    • Denature the DNA and spot it onto a nylon membrane.

    • Crosslink the DNA to the membrane.

    • Block the membrane and probe with an antibody specific for 5hmC.

    • Detect the antibody signal using a secondary antibody conjugated to a reporter enzyme or fluorophore.

    • Quantify the signal intensity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_input Metabolic Input cluster_enzymes Epigenetic Enzymes cluster_epigenome Epigenetic Modifications cluster_genes Gene Expression cluster_outcome Cellular Outcome aKG α-Ketoglutarate TET TET Enzymes aKG->TET Activates JmjC JmjC Demethylases aKG->JmjC Activates Succinate Succinate Succinate->TET Inhibits Succinate->JmjC Inhibits DNA_demeth DNA Demethylation (5mC → 5hmC) TET->DNA_demeth Histone_demeth Histone Demethylation (e.g., H3K27me3↓) JmjC->Histone_demeth Pluripotency_genes Pluripotency Genes (e.g., OCT4, NANOG) DNA_demeth->Pluripotency_genes Represses Differentiation_genes Differentiation Genes (e.g., PAX6, SOX17) DNA_demeth->Differentiation_genes Activates Histone_demeth->Pluripotency_genes Represses Histone_demeth->Differentiation_genes Activates Self_renewal Self-Renewal (Naïve PSCs) Pluripotency_genes->Self_renewal Differentiation Differentiation (Primed PSCs) Differentiation_genes->Differentiation

Figure 2: Signaling pathway of α-KG in stem cell fate determination.

cluster_analysis Analysis start Start: Pluripotent Stem Cells (e.g., hPSCs) culture Culture in Differentiation Medium + α-KG/dm-αKG start->culture harvest Harvest Cells at Different Time Points culture->harvest flow Flow Cytometry (e.g., PAX6, SOX17) harvest->flow metabolomics LC-MS/MS (α-KG, Succinate) harvest->metabolomics epigenomics 5hmC/Histone Methylation Analysis harvest->epigenomics gene_expression RT-qPCR/RNA-seq harvest->gene_expression outcome Outcome: Assess Differentiation Efficiency and Mechanism flow->outcome metabolomics->outcome epigenomics->outcome gene_expression->outcome

Figure 3: General experimental workflow for studying α-KG's effects.

Conclusion and Future Directions

This compound is a potent regulator of stem cell fate, acting as a critical link between cellular metabolism and the epigenetic machinery. Its context-dependent effects, promoting self-renewal in naïve PSCs and accelerating differentiation in primed PSCs, highlight the nuanced role of metabolites in directing cellular identity. The ability to manipulate stem cell fate through the addition of a simple metabolite like α-KG has significant implications for regenerative medicine and drug development.

Future research will likely focus on several key areas:

  • Fine-tuning differentiation protocols: Optimizing the concentration and timing of α-KG administration to enhance the efficiency and purity of specific cell lineage differentiation.

  • Investigating downstream targets: Identifying the full spectrum of genes and signaling pathways that are regulated by α-KG-dependent epigenetic modifications in different stem cell types.

  • Therapeutic applications: Exploring the potential of α-KG and its derivatives as small molecule therapeutics to promote tissue regeneration and treat diseases associated with impaired stem cell function.

A deeper understanding of the metabolic control of stem cell differentiation will undoubtedly pave the way for novel strategies in cellular engineering and regenerative therapies.

References

the impact of alpha-ketoglutarate on aging and longevity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alpha-Ketoglutarate's Impact on Aging and Longevity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (AKG) is a pivotal intermediate in the Krebs (TCA) cycle, playing a crucial role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule.[1][2][3] Endogenous levels of AKG decline significantly with age, with a reported 10-fold decrease in human plasma between the ages of 40 and 80.[4][5][6][7] This age-related decline has positioned AKG as a compelling target for geroprotective intervention. Preclinical studies across multiple species, including C. elegans, Drosophila, and mice, have demonstrated that supplementation with AKG, particularly in its calcium salt form (Ca-AKG), can extend lifespan and, more significantly, improve healthspan by compressing morbidity.[6][8][9][10] Mechanistically, AKG's effects are multifaceted, involving the inhibition of the mTOR pathway, activation of AMPK signaling, regulation of epigenetic markers, and suppression of chronic inflammation.[1][2][11][12] Emerging human studies suggest that Ca-AKG supplementation may reverse epigenetic age, further highlighting its therapeutic potential. This document provides a comprehensive overview of the current research, detailing quantitative outcomes, experimental methodologies, and the core molecular pathways involved.

Preclinical Evidence: Lifespan and Healthspan Extension

Supplementation with AKG has consistently demonstrated positive effects on longevity and healthspan in various model organisms. The most robust evidence comes from studies on middle-aged mice, where the intervention not only extended lifespan but also markedly reduced frailty and the period of late-life disease.[6][8][10]

Data Presentation: Preclinical Studies

The quantitative effects of AKG supplementation on key aging metrics in model organisms are summarized below.

Model Organism Form of AKG Dosage / Administration Key Findings References
C. elegansThis compoundNot specifiedLifespan extension of over 50%.[13][14]
Drosophila melanogaster (Fruit Flies)This compound5 µM in dietExtended lifespan, enhanced vertical climbing ability.[15]
Mus musculus (C57BL/6 Mice)Calcium this compound (Ca-AKG)2% of daily feed, starting at 18 months of age.Females: 16.6% increase in median lifespan, 19.7% increase in maximal lifespan. 46% reduction in frailty.[8][10]
Mus musculus (C57BL/6 Mice)Calcium this compound (Ca-AKG)2% of daily feed, starting at 18 months of age.Males: 9.6% increase in median lifespan (not statistically significant). 41% reduction in frailty. Maintained muscle mass, improved grip strength.[5][10]
Mus musculus (C57BL/6 Mice)Calcium this compound (Ca-AKG)2% of daily feed, starting at 18 months of age.Both Sexes: Average lifespan extension of ~12%. Healthspan measures improved by over 40%. Decreased levels of systemic inflammatory cytokines.[5][6][8][5][6][8]

Clinical Evidence: Human Studies and Biomarkers

Human research on AKG is in its early stages but has yielded promising results, primarily focusing on biomarkers of aging, such as DNA methylation (DNAm) epigenetic clocks.

Data Presentation: Human Clinical Trials

A notable study investigated the effects of a Ca-AKG-based supplement on epigenetic age.

Study Design Participants Intervention Duration Key Findings References
Non-controlled trial42 individuals (mean age 63)1,000 mg Ca-AKG daily (+ Vitamin D for women, Vitamin A for men)4 to 10 months (average 7 months)Average reduction in epigenetic age of 7.96 years (8.44 for men, 6.98 for women) as measured by the TruAge DNAm test.[16][17]

Molecular Mechanisms of Action

AKG's influence on aging is not attributed to a single pathway but rather to its central role in metabolism, which allows it to modulate several fundamental aging processes.

Central Role in Metabolism

AKG is a key intermediate of the TCA cycle, the primary pathway for cellular energy production.[1][3] Its position allows it to influence cellular energy status and serve as a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine.[18]

TCA_Cycle cluster_TCA TCA Cycle Isocitrate Isocitrate AKG α-Ketoglutarate (AKG) Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA AKG Dehydrogenase Amino_Acids Amino_Acids AKG->Amino_Acids Precursor for Amino Acid Synthesis Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Citrate->Isocitrate Glutamate Glutamate Glutamate->AKG Glutamate Dehydrogenase

Caption: AKG's central position as a key intermediate in the TCA cycle.
Regulation of Nutrient-Sensing Pathways: mTOR and AMPK

AKG has been shown to extend lifespan by mimicking dietary restriction. It achieves this in part by inhibiting ATP synthase, which leads to reduced ATP levels and a lower ATP/ADP ratio.[11][13] This shift in cellular energy status leads to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR), a key nutrient-sensing pathway that promotes growth and aging when overactive, and the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that promotes catabolic processes like autophagy.[11][12][13][15]

mTOR_AMPK_Pathway AKG α-Ketoglutarate ATP_Synthase ATP_Synthase AKG->ATP_Synthase Inhibits AMPK AMPK AKG->AMPK Activates (via lower ATP/ADP ratio) mTOR mTOR ATP_Synthase->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits AMPK->mTOR Inhibits AMPK->Autophagy Activates Lifespan Increased Longevity Autophagy->Lifespan Promotes

Caption: AKG inhibits mTOR and activates AMPK, mimicking dietary restriction.
Epigenetic Modulation

Aging is associated with significant changes in the epigenetic landscape. AKG is a critical cofactor for several dioxygenase enzymes, including Ten-Eleven Translocation (TET) DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[19][20] By acting as a substrate for these enzymes, AKG can directly influence DNA and histone methylation patterns, potentially counteracting age-related epigenetic drift and maintaining a more youthful gene expression profile.[9][19]

Epigenetic_Regulation cluster_epigenetics Epigenetic Enzymes TET TET Enzymes (DNA Demethylases) Youthful_Epigenome Maintained Youthful Epigenome TET->Youthful_Epigenome Promotes DNA Demethylation JmjC JmjC Enzymes (Histone Demethylases) JmjC->Youthful_Epigenome Promotes Histone Demethylation AKG α-Ketoglutarate AKG->TET Required Cofactor AKG->JmjC Required Cofactor

Caption: AKG acts as a crucial cofactor for epigenetic modifying enzymes.
Attenuation of Chronic Inflammation

A key finding from murine studies is that Ca-AKG supplementation reduces levels of systemic inflammatory cytokines, a hallmark of "inflammaging".[5][8] The proposed mechanism involves the induction of Interleukin-10 (IL-10) by T cells.[8] IL-10 is a potent anti-inflammatory cytokine that helps maintain tissue homeostasis.[6] By boosting IL-10, AKG may suppress the chronic, low-grade inflammation that drives many age-related diseases.[5][6][8] Furthermore, in vitro data suggests AKG can alter the Senescence-Associated Secretory Phenotype (SASP) to be less inflammatory, without preventing the formation of senescent cells themselves.[8]

Inflammation_Pathway AKG α-Ketoglutarate T_Cells T_Cells AKG->T_Cells Acts on IL10 Interleukin-10 (IL-10) T_Cells->IL10 Induces Production Chronic_Inflammation Chronic Inflammation (Inflammaging) IL10->Chronic_Inflammation Suppresses Healthspan Improved Healthspan Chronic_Inflammation->Healthspan Reduces

Caption: Proposed anti-inflammatory mechanism of AKG via IL-10 induction.

Experimental Protocols

The methodologies employed in the key murine studies provide a framework for future research in mammalian aging.

Murine Longevity and Healthspan Study Protocol

The study by Asadi Shahmirzadi et al. (2020) serves as a benchmark for assessing geroprotective compounds in mammals.[8]

  • Animal Model: C57BL/6 mice, purchased at 14 months of age and aged to 18 months before the start of the intervention.[7]

  • Housing: Standard 12-hour light/dark cycle at 20–22 °C.[7]

  • Diet and Intervention:

    • Control Group: Fed a standard rodent diet (Teklad Irradiated 18% protein, 6% fat).[7]

    • Treatment Group: Fed the standard diet supplemented with Calcium this compound (Ca-AKG) to constitute 2% of the chow.[14]

  • Study Initiation: Treatment began when mice were 18 months old, an age analogous to middle-age in humans (~55 years).[8][14]

  • Duration: The intervention was maintained for the remainder of the animals' lives.[14]

  • Primary Endpoints:

    • Lifespan: Median and maximal lifespan were recorded.

    • Healthspan: Assessed longitudinally using a clinically relevant frailty index. This index comprises 31 non-invasive measurements, including gait, grip strength, hearing, coat condition, and kyphosis (curvature of the spine).[8][14]

  • Biomarker Analysis:

    • Serum was collected from aged mice (e.g., 28 months) to measure levels of systemic inflammatory cytokines using multiplex panels.[7][8]

    • Tissues were analyzed for mTORC1 signaling activity via Western blot.[7][8]

Experimental Workflow Diagram

Experimental_Workflow start Start procure Procure 14-month-old C57BL/6 Mice start->procure acclimate Acclimate and Age to 18 months procure->acclimate grouping Baseline Frailty Assessment & Randomization into Groups acclimate->grouping intervention Intervention Start grouping->intervention control Control Diet intervention->control Control Group treatment Diet + 2% Ca-AKG intervention->treatment AKG Group monitoring Longitudinal Monitoring: - Body Weight - Food Intake - Frailty Index control->monitoring treatment->monitoring endpoints Record Lifespan (Median & Maximal) monitoring->endpoints analysis Terminal Biomarker Analysis: - Serum Cytokines - Tissue Signaling Pathways endpoints->analysis end End analysis->end

Caption: Typical experimental workflow for a murine longevity study with AKG.

Conclusion and Future Perspectives

This compound stands out as a promising geroprotective compound due to its robust effects on healthspan and its excellent safety profile.[6][8] Its ability to modulate multiple, conserved aging pathways—including mTOR/AMPK signaling, epigenetic regulation, and chronic inflammation—makes it a compelling candidate for clinical translation. The finding that intervention initiated in middle-age can significantly compress morbidity is particularly valuable, as this represents a feasible strategy for human application.[7][8]

Future research should focus on:

  • Human Clinical Trials: Larger, placebo-controlled trials are necessary to validate the epigenetic findings and assess effects on a broader range of functional healthspan markers and clinical outcomes.[4][6]

  • Mechanism Deepening: Further elucidation of the downstream targets of AKG is needed, particularly regarding its sex-specific effects and its precise impact on the SASP in vivo.[5][8]

  • Dose Optimization: Determining the optimal dosage and formulation (e.g., time-release) for humans is critical for maximizing efficacy and safety.[21]

Given that AKG is a naturally occurring metabolite with "Generally Recognized as Safe" (GRAS) status, its path to human application may be more direct than that of novel pharmaceutical compounds, offering a potentially safe intervention to improve quality of life in the aging population.[7][8]

References

Alpha-Ketoglutarate: A Pivotal Regulator of Immune Cell Metabolism and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical regulator of immune cell fate and function. Beyond its canonical role in cellular bioenergetics, AKG acts as a signaling molecule and a crucial cofactor for a variety of enzymes, thereby influencing epigenetic landscapes and intracellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted functions of AKG in immune cell metabolism, with a focus on its impact on macrophages, T cells, dendritic cells, and neutrophils. We delve into the molecular mechanisms underpinning AKG's immunomodulatory effects, present quantitative data on its influence on immune cell phenotypes and cytokine production, and provide detailed experimental protocols for key assays in the field.

This compound Metabolism in Immune Cells

Immune cells undergo dynamic metabolic reprogramming to meet the energetic and biosynthetic demands of their activation and differentiation. AKG lies at the heart of this metabolic flexibility, with its intracellular concentration being tightly regulated by cellular metabolic status and nutrient availability.

The primary sources of intracellular AKG in immune cells are the TCA cycle, through the oxidative decarboxylation of isocitrate by isocitrate dehydrogenase (IDH), and glutaminolysis, where glutamine is converted to glutamate (B1630785) and subsequently to AKG by glutamate dehydrogenase (GDH) or aminotransferases.[1][2] The balance between these pathways is crucial in determining the intracellular AKG pool and, consequently, immune cell function.

AKG in Macrophage Polarization and Function

Macrophages exhibit remarkable plasticity, polarizing into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in response to microenvironmental cues. AKG plays a pivotal role in orchestrating this polarization, generally promoting an anti-inflammatory M2-like state.

2.1. Promotion of M2 Polarization:

AKG promotes M2 macrophage polarization through several mechanisms. It serves as a cofactor for the Jumonji domain-containing protein 3 (Jmjd3), an H3K27me3 demethylase.[3] Jmjd3-mediated demethylation of H3K27me3 at the promoters of M2-associated genes, such as Arg1 and Mrc1, leads to their increased expression.[3] Furthermore, AKG can enhance the activity of peroxisome proliferator-activated receptor γ (PPARγ), a key transcription factor for M2 polarization.[4]

2.2. Inhibition of M1 Polarization:

AKG actively suppresses M1 macrophage activation. One key mechanism is the inhibition of the pro-inflammatory NF-κB signaling pathway. AKG enhances the activity of prolyl hydroxylases (PHDs), which can hydroxylate and subsequently lead to the degradation of components of the IKK complex, a critical activator of NF-κB.[3][5] Additionally, a high AKG to succinate (B1194679) ratio is associated with the suppression of the M1 phenotype, as succinate can promote M1 polarization by stabilizing hypoxia-inducible factor-1α (HIF-1α).[6]

Quantitative Impact of AKG on Macrophage Cytokine Production:

TreatmentCell TypeCytokineChange in ProductionReference
AKG supplementationLPS-induced ratsIL-6, IL-12 (serum)Significantly decreased[4]
AKG supplementationLPS-induced ratsIL-1β, IL-6, TNF-α (lung tissue)Significantly decreased[4]
AKG supplementationLPS-induced ratsIL-10Increased[4]
Dimethyl-AKG (DM-AKG)RANKL-stimulated RAW264.7 cells-Inhibition of osteoclastogenesis (related to macrophage function)[7]
1% AKG in drinking waterMiceIL-6, IL-18 (colonic tissue)Significantly reduced[8]
1% AKG in drinking waterMiceIL-10 (colonic tissue)Significantly increased[8]

AKG in T Cell Differentiation and Effector Function

T cell activation and differentiation into distinct subsets, such as helper T cells (Th1, Th2, Th17) and regulatory T cells (Tregs), are tightly linked to metabolic reprogramming. AKG has been shown to be a critical metabolic checkpoint in this process.

3.1. Inhibition of Regulatory T Cell (Treg) Differentiation:

Recent studies have demonstrated that elevated intracellular levels of AKG can inhibit the differentiation of naïve CD4+ T cells into immunosuppressive Foxp3+ Tregs.[9] This effect is associated with alterations in the DNA methylation profile of key regulatory regions of the Foxp3 gene.[9]

3.2. Promotion of Th1 Effector Phenotype:

Conversely, AKG promotes the differentiation of naïve CD4+ T cells towards a pro-inflammatory Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ).[9] This is linked to the ability of AKG to enhance oxidative phosphorylation (OXPHOS) and stimulate the mTORC1 signaling pathway, both of which are important for Th1 differentiation.[9][10]

Quantitative Impact of AKG on T Cell Differentiation and Cytokine Production:

TreatmentCell TypeParameterChangeReference
Cell-permeable αKGNaïve CD4+ T cells under Treg polarizing conditionsPercentage of FoxP3+ T cellsDecreased from ~60% to ~28%[9]
Cell-permeable αKGNaïve CD4+ T cells under Treg polarizing conditionsIFN-γ producing cellsIncreased from ~0.5% to ~5.8%[9]
Cell-permeable αKGNaïve CD4+ T cells under Treg polarizing conditionsBasal and maximal Oxygen Consumption Rate (OCR)Significantly increased[9]

AKG in Other Immune Cells

4.1. Dendritic Cells (DCs):

Exogenous AKG can modulate the function of human monocyte-derived dendritic cells (mo-DCs). It has been shown to impair the differentiation and maturation of mo-DCs, leading to a decreased capacity to induce Th1 cell responses.[11][12] However, AKG can also promote IL-1β secretion by mature mo-DCs, potentially enhancing Th17 polarization.[12]

4.2. Neutrophils:

In human neutrophils, exogenous AKG has been demonstrated to increase the intracellular levels of various amino acids and AKG itself. This is associated with an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, which are crucial for the bactericidal activity of neutrophils.[13]

Key Signaling Pathways Modulated by AKG

5.1. mTOR Signaling:

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. In T cells, AKG has been shown to activate the mTORC1 complex, which is a key driver of the metabolic switch towards glycolysis and is essential for effector T cell differentiation.[14][15] The precise mechanism of mTORC1 activation by AKG is still under investigation but may involve the sensing of amino acid availability, for which AKG is a precursor.

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular AKG_ext This compound (exogenous) AKG_int This compound AKG_ext->AKG_int Amino_Acids Amino Acids AKG_int->Amino_Acids Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis Glutaminolysis->AKG_int mTORC1 mTORC1 Amino_Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein_Synthesis Protein Synthesis & Effector Function S6K1->Protein_Synthesis promotes

Caption: Simplified mTOR signaling pathway activation by AKG in T cells.

5.2. NF-κB Signaling:

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. In macrophages, AKG can suppress NF-κB activation. This is mediated, at least in part, by the ability of AKG to act as a cofactor for prolyl hydroxylases (PHDs). PHDs can hydroxylate IKKβ, a key kinase in the NF-κB pathway, leading to its inactivation and preventing the downstream signaling cascade that results in the transcription of pro-inflammatory genes.[3][5]

NFkB_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes activates AKG This compound PHDs PHDs AKG->PHDs activates PHDs->IKK_complex inhibits

Caption: AKG-mediated inhibition of the NF-κB pathway in macrophages.

Experimental Protocols

6.1. Quantification of Intracellular this compound by LC-MS/MS:

This protocol provides a general framework for the quantification of intracellular AKG from immune cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

LCMS_Workflow Cell_Harvest Cell Harvesting Metabolite_Extraction Metabolite Extraction (e.g., with 80% Methanol) Cell_Harvest->Metabolite_Extraction Centrifugation Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (optional) Supernatant_Collection->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

Caption: General workflow for intracellular AKG quantification by LC-MS/MS.

Methodology:

  • Cell Harvesting and Quenching:

    • Rapidly harvest immune cells (e.g., 1-5 x 10^6 cells) by centrifugation at 4°C.

    • Immediately quench metabolic activity by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Resuspend the cell pellet in a pre-chilled extraction solvent, typically 80% methanol (B129727) in water, to precipitate proteins and extract polar metabolites.

    • Incubate on ice for 15-20 minutes with intermittent vortexing.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

  • Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

    • Reconstitute the dried metabolites in a derivatization agent. A common method involves a two-step process of methoximation followed by silylation.

  • LC-MS/MS Analysis:

    • Reconstitute the derivatized or underivatized sample in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase C18 column) coupled to a tandem mass spectrometer.

    • Use a specific multiple reaction monitoring (MRM) transition for AKG and an isotopically labeled internal standard for accurate quantification.

  • Data Analysis:

    • Quantify the concentration of AKG in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of AKG.

6.2. Analysis of Mitochondrial Respiration using Seahorse XF Analyzer:

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

Workflow Diagram:

Seahorse_Workflow Cell_Seeding Seed Immune Cells in XF Microplate Equilibration Equilibrate in Assay Medium Cell_Seeding->Equilibration Basal_OCR Measure Basal OCR Equilibration->Basal_OCR Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal_OCR->Oligomycin ATP_OCR Measure ATP-linked OCR Oligomycin->ATP_OCR FCCP Inject FCCP (Uncoupler) ATP_OCR->FCCP Maximal_OCR Measure Maximal OCR FCCP->Maximal_OCR Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Maximal_OCR->Rot_AA Non_Mito_OCR Measure Non-Mitochondrial OCR Rot_AA->Non_Mito_OCR

Caption: Workflow of the Seahorse XF Cell Mito Stress Test.

Methodology:

  • Cell Seeding:

    • Seed immune cells (e.g., macrophages or T cells) into the wells of a Seahorse XF cell culture microplate at an optimized density. For suspension cells like T cells, pre-coat the plate with a cell adherent (e.g., Cell-Tak).

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with the compounds for the Mito Stress Test (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A) at optimized concentrations.

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Place the cell plate into the analyzer and initiate the assay.

  • Data Acquisition and Analysis:

    • The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

6.3. Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis:

ChIP is a powerful technique to investigate the association of specific proteins, such as modified histones, with specific genomic regions.

Workflow Diagram:

ChIP_Workflow Crosslinking Crosslink Proteins to DNA (Formaldehyde) Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing Chromatin Shearing (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Shearing Immunoprecipitation Immunoprecipitation with Antibody (e.g., anti-H3K27me3) Chromatin_Shearing->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse Elution and Reverse Crosslinking Washing->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification qPCR_Sequencing Analysis by qPCR or Sequencing (ChIP-seq) DNA_Purification->qPCR_Sequencing

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Methodology:

  • Crosslinking:

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Shear the chromatin into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody against the target protein (e.g., anti-H3K27me3).

    • Use protein A/G-conjugated beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by heating.

    • Purify the DNA from the eluted sample.

  • Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion and Future Directions

This compound is a multifaceted metabolite that plays a central role in shaping the metabolic and functional phenotype of immune cells. Its ability to influence macrophage polarization, T cell differentiation, and the function of other immune cells highlights its potential as a therapeutic target for a range of inflammatory and autoimmune diseases, as well as in cancer immunotherapy. The intricate interplay between AKG, intracellular signaling pathways, and epigenetic modifications is a rapidly evolving field of research. Future studies focusing on the precise molecular mechanisms of AKG action in different immune cell subsets, the dynamics of intracellular AKG concentrations in various immune states, and the development of targeted strategies to modulate AKG metabolism will undoubtedly pave the way for novel immunomodulatory therapies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting and promising role of this compound in immunometabolism.

References

The Lynchpin of Metabolism: A Technical Guide to the Discovery and Scientific History of Alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal intermediate metabolite in the crossroads of carbon and nitrogen metabolism. Since its discovery in the early 20th century, research has evolved from identifying its central role in cellular energy production to uncovering its multifaceted functions as a signaling molecule, a regulator of epigenetic processes, and a key player in collagen synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the seminal experiments, key scientific data, and the elucidation of its diverse signaling pathways.

The Discovery of this compound and the Elucidation of the Citric Acid Cycle

The history of this compound is intrinsically linked to the discovery of the citric acid cycle, a cornerstone of biochemistry. In 1937, Sir Hans Adolf Krebs and William Arthur Johnson, at the University of Sheffield, published their landmark paper describing this central metabolic pathway.[1][2] Their work, which earned Krebs the Nobel Prize in Physiology or Medicine in 1953, identified this compound as a key intermediate.

Early research in the 1930s by pioneers like Albert Szent-Györgyi had shown that certain dicarboxylic acids, such as succinate (B1194679), fumarate, and malate, catalytically stimulated oxygen consumption in minced pigeon breast muscle.[1] Building on this, Krebs and Johnson utilized the Warburg manometer to quantify cellular respiration in tissue preparations. They observed that citrate (B86180), isocitrate, and this compound also stimulated oxygen uptake to a greater extent than could be accounted for by their complete oxidation, suggesting a catalytic, cyclic process.[3][4]

A crucial experimental tool in their research was the use of malonate, a competitive inhibitor of succinate dehydrogenase.[1] By adding malonate to their tissue preparations, they could block the conversion of succinate to fumarate, leading to the accumulation of succinate. This allowed them to deduce the sequence of reactions in the cycle. They demonstrated that the addition of citrate or this compound in the presence of malonate led to the accumulation of succinate, confirming their positions upstream of succinate in the pathway.[3]

The cycle was pieced together through a series of meticulous experiments, culminating in the proposal of the "citric acid cycle" as the primary pathway for the oxidation of carbohydrates in animal tissues.[3][4]

Experimental Protocols: Historical Methods

The foundational experiments that led to the discovery of this compound and the citric acid cycle relied on techniques that were state-of-the-art for their time.

Pigeon breast muscle was the tissue of choice for these early studies due to its high respiratory rate. The preparation involved:

  • Euthanasia and Dissection: Pigeons were euthanized, and the breast muscle was rapidly excised and placed in a chilled saline solution.

  • Mincing: The muscle tissue was finely minced using a Latapie mincer or similar device to break down the tissue structure and allow for the diffusion of substrates and inhibitors.[1]

  • Washing: The minced tissue was washed with a saline solution to remove endogenous substrates and blood.

  • Suspension: The minced tissue was suspended in a buffered saline solution, ready for use in the Warburg manometer.

The Warburg manometer was a critical piece of apparatus for measuring gas exchange in tissue preparations. The principle of operation is based on measuring the change in gas volume at a constant temperature and pressure.

  • Apparatus Setup: The Warburg apparatus consists of a reaction flask connected to a U-shaped manometer. The flask has a central well for a CO2 absorbent (e.g., KOH) and a side arm for the addition of substrates or inhibitors during the experiment.

  • Experimental Procedure:

    • A known quantity of the minced tissue suspension was placed in the main compartment of the reaction flask.

    • The CO2 absorbent was placed in the central well.

    • The substrate or inhibitor to be tested was placed in the side arm.

    • The flask was attached to the manometer and placed in a temperature-controlled water bath to equilibrate.

    • After equilibration, the contents of the side arm were tipped into the main compartment to initiate the reaction.

    • As the tissue respired, it consumed oxygen, leading to a decrease in pressure in the flask. This pressure change was measured by the displacement of the fluid in the manometer.

    • Readings were taken at regular intervals to determine the rate of oxygen consumption.

Quantitative Data in this compound Research

The study of this compound has generated a wealth of quantitative data, from the kinetic properties of the enzymes that produce and consume it to its varying concentrations in different physiological states.

Enzyme Kinetics

The steady-state levels of this compound are tightly regulated by the activity of several key enzymes. The Michaelis-Menten constants (Km) and maximum velocities (Vmax) of these enzymes provide insight into their substrate affinity and catalytic efficiency.

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Isocitrate Dehydrogenase (NADP+) Thermotoga maritimaNADP+55.2-[5]
Aeropyrum pernixNADP+44.4-[5]
Mycobacterium tuberculosisIsocitrate--[6]
Shewanella putrefaciensNAD+3344.6[7]
MicrarchaeonDL-isocitrate53.03-[8]
MicrarchaeonNADP+1940-[8]
This compound Dehydrogenase Mammalian Mitochondriaα-Ketoglutarate670-[9]

Note: Enzyme kinetic values can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations).

Tissue Concentrations of this compound

The concentration of this compound varies between tissues and is dynamically regulated by the metabolic state of the organism.

TissueOrganismConditionConcentrationReference(s)
LiverRatFedHigher[10][11]
RatFastedLower[10][11]
RatAcute HepatoencephalopathyIncreased[12]
RatChronic HepatoencephalopathyIncreased[12]
Skeletal MuscleHumanRestBaseline[13][14]
HumanDuring ExerciseIncreased[13][14]
BloodHumanDuring ExerciseIncreased[15][16]

Signaling Pathways Involving this compound

Beyond its central role in the Krebs cycle, this compound is a critical co-substrate for a large family of enzymes known as this compound-dependent dioxygenases. These enzymes play crucial roles in a variety of cellular processes, including collagen synthesis and epigenetic regulation.

This compound in the Citric Acid Cycle

The citric acid cycle is the final common pathway for the oxidation of fuel molecules. This compound is a key five-carbon intermediate in this cycle.

Krebs_Cycle Isocitrate Isocitrate Isocitrate_Dehydrogenase Isocitrate Dehydrogenase Isocitrate->Isocitrate_Dehydrogenase AKG This compound AKG_Dehydrogenase This compound Dehydrogenase AKG->AKG_Dehydrogenase Succinyl_CoA Succinyl-CoA Isocitrate_Dehydrogenase->AKG NADPH NADPH + H+ Isocitrate_Dehydrogenase->NADPH CO2_1 CO2 Isocitrate_Dehydrogenase->CO2_1 AKG_Dehydrogenase->Succinyl_CoA NADH NADH + H+ AKG_Dehydrogenase->NADH CO2_2 CO2 AKG_Dehydrogenase->CO2_2 NADP NADP+ NADP->Isocitrate_Dehydrogenase NAD NAD+ NAD->AKG_Dehydrogenase CoA CoA-SH CoA->AKG_Dehydrogenase

Figure 1: this compound in the Citric Acid Cycle.

Role of this compound in Collagen Synthesis

This compound is an essential co-substrate for prolyl hydroxylase, an enzyme critical for the post-translational modification of proline residues in procollagen.[17][18][19] This hydroxylation is necessary for the formation of a stable collagen triple helix.[20][21]

Collagen_Synthesis Procollagen Procollagen (with Proline) Prolyl_Hydroxylase Prolyl Hydroxylase Procollagen->Prolyl_Hydroxylase Hydroxylated_Procollagen Hydroxylated Procollagen (with Hydroxyproline) Stable_Collagen Stable Collagen Triple Helix Hydroxylated_Procollagen->Stable_Collagen Prolyl_Hydroxylase->Hydroxylated_Procollagen Succinate Succinate Prolyl_Hydroxylase->Succinate CO2 CO2 Prolyl_Hydroxylase->CO2 AKG This compound AKG->Prolyl_Hydroxylase O2 O2 O2->Prolyl_Hydroxylase Fe Fe(II) Fe->Prolyl_Hydroxylase

Figure 2: Role of AKG in collagen synthesis.

This compound as a Co-substrate for Histone Demethylases

This compound is a crucial cofactor for the Jumonji C (JmjC) domain-containing family of histone demethylases.[22][23][24] These enzymes remove methyl groups from histone lysine (B10760008) residues, thereby playing a critical role in epigenetic regulation of gene expression.[25][26]

Histone_Demethylation Methylated_Histone Methylated Histone (e.g., H3K9me3) JmjC_Demethylase JmjC Domain Histone Demethylase Methylated_Histone->JmjC_Demethylase Demethylated_Histone Demethylated Histone (e.g., H3K9me2) JmjC_Demethylase->Demethylated_Histone Succinate Succinate JmjC_Demethylase->Succinate CO2 CO2 JmjC_Demethylase->CO2 Formaldehyde Formaldehyde JmjC_Demethylase->Formaldehyde AKG This compound AKG->JmjC_Demethylase O2 O2 O2->JmjC_Demethylase Fe Fe(II) Fe->JmjC_Demethylase

Figure 3: AKG as a co-substrate for histone demethylases.

Experimental Workflows

Modern research on this compound employs a variety of sophisticated techniques to investigate its effects on cellular and organismal physiology.

Workflow for Determining Enzyme Kinetics via Spectrophotometry

The kinetic parameters of enzymes like isocitrate dehydrogenase and this compound dehydrogenase are often determined using spectrophotometry.[27][28][29][30][31] This method relies on measuring the change in absorbance of a substrate or product over time. For example, the production of NADH or NADPH can be monitored at 340 nm.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Buffers Prepare Buffers and Reagent Solutions Mix_Reagents Mix Buffer, Co-factors, and Substrate in Cuvette Prepare_Buffers->Mix_Reagents Prepare_Enzyme Prepare Enzyme Solution (known concentration) Initiate_Reaction Initiate Reaction by Adding Enzyme Prepare_Enzyme->Initiate_Reaction Prepare_Substrates Prepare Substrate Solutions (varying concentrations) Prepare_Substrates->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Measure Absorbance Change over Time (e.g., at 340nm) Initiate_Reaction->Measure_Absorbance Calculate_Initial_Velocity Calculate Initial Velocity (V₀) from Absorbance vs. Time Plot Measure_Absorbance->Calculate_Initial_Velocity Plot_Kinetics Plot V₀ vs. [Substrate] Calculate_Initial_Velocity->Plot_Kinetics Determine_Parameters Determine Km and Vmax (e.g., using Lineweaver-Burk plot) Plot_Kinetics->Determine_Parameters

Figure 4: Workflow for determining enzyme kinetics.

Conclusion

From its initial discovery as a mere intermediate in a metabolic cycle, this compound has emerged as a molecule of profound and diverse biological significance. The pioneering work of Hans Krebs and his contemporaries laid the foundation for our understanding of cellular energy metabolism. Modern research continues to unveil the intricate ways in which this compound influences a wide array of physiological processes, from maintaining the integrity of our connective tissues to shaping the epigenetic landscape of our cells. As a central hub in cellular metabolism with far-reaching regulatory roles, this compound will undoubtedly remain a subject of intense scientific inquiry and a promising target for therapeutic interventions in a variety of diseases.

References

The Central Role of Alpha-Ketoglutarate in Neurotransmitter Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biochemical Nexus Linking Metabolic Energy and Neurotransmission

Abstract

Alpha-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle, stands at a critical metabolic crossroads, directly linking cellular energy metabolism with the synthesis of the brain's primary excitatory and inhibitory neurotransmitters, glutamate (B1630785) and gamma-aminobutyric acid (GABA), respectively. This technical guide provides a comprehensive overview of the pivotal role of α-KG in neurotransmitter synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the core biochemical pathways, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the study of these processes. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a complete resource for understanding and investigating this fundamental aspect of neurobiology.

Introduction

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Glutamate and GABA are the principal players in this equilibrium. The synthesis of these crucial neurotransmitters is intrinsically linked to cellular energy metabolism, with this compound serving as the direct precursor. This guide will explore the enzymatic reactions and metabolic pathways that govern the conversion of α-KG to glutamate and subsequently to GABA, highlighting the intricate interplay between neuronal and astrocytic metabolism.

Biochemical Pathways

The synthesis of glutamate and GABA from α-KG involves several key metabolic pathways that are interconnected and tightly regulated. These include the Tricarboxylic Acid (TCA) Cycle, the GABA shunt, and the Glutamate-Glutamine cycle.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is the central hub of cellular respiration, occurring within the mitochondria. This compound is a key intermediate in this cycle. The enzyme α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes the oxidative decarboxylation of α-KG to succinyl-CoA, a critical step for energy production.[1][2][3] However, α-KG can also be withdrawn from the TCA cycle to serve as a precursor for amino acid synthesis.[4]

Glutamate Synthesis

Glutamate is synthesized from α-KG through two primary enzymatic reactions:

  • Transamination: Catalyzed by aminotransferases , such as aspartate aminotransferase (AAT) and branched-chain aminotransferase (BCAT), this reaction involves the transfer of an amino group from an amino acid (e.g., aspartate, leucine) to α-KG, forming glutamate and the corresponding α-keto acid.[5]

  • Reductive Amination: Catalyzed by glutamate dehydrogenase (GDH) , this reversible reaction directly incorporates ammonia (B1221849) onto α-KG to form glutamate, with the concomitant oxidation of NADH or NADPH.[5][6][7]

GABA Synthesis and the GABA Shunt

The inhibitory neurotransmitter GABA is synthesized from glutamate in a single enzymatic step catalyzed by glutamic acid decarboxylase (GAD) , an enzyme primarily found in GABAergic neurons.[8][9][10]

The subsequent metabolism of GABA forms a metabolic pathway known as the GABA shunt , which bypasses two steps of the TCA cycle (the conversion of α-ketoglutarate to succinate (B1194679) via α-ketoglutarate dehydrogenase and succinyl-CoA synthetase). The GABA shunt consists of three key enzymatic steps:[11]

  • GABA Transaminase (GABA-T): This mitochondrial enzyme catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[12][13][14] This reaction not only degrades GABA but also regenerates glutamate.

  • Succinic Semialdehyde Dehydrogenase (SSADH): This enzyme oxidizes succinic semialdehyde to succinate.

  • Entry into the TCA Cycle: Succinate then re-enters the TCA cycle.

The GABA shunt is a closed-loop process that serves both to produce and conserve the supply of GABA.[11]

The Glutamate-Glutamine Cycle and Astrocyte-Neuron Interactions

The synthesis and recycling of glutamate and GABA are intricately linked to the metabolic cooperation between neurons and astrocytes, a process known as the glutamate-glutamine cycle .[15][16]

  • Following release into the synaptic cleft, glutamate is primarily taken up by astrocytes.

  • In astrocytes, the enzyme glutamine synthetase converts glutamate to glutamine.

  • Glutamine is then transported back to neurons.

  • In neurons, the enzyme phosphate-activated glutaminase (B10826351) (PAG) converts glutamine back to glutamate, which can then be used for neurotransmission or as a precursor for GABA synthesis.

This cycle is crucial for replenishing neurotransmitter pools and preventing excitotoxicity from excessive glutamate in the synapse. Astrocytes play a vital role in the de novo synthesis of glutamate from glucose, as they possess the enzyme pyruvate (B1213749) carboxylase, which is largely absent in neurons.[16]

cluster_TCA TCA Cycle (Mitochondrion) cluster_GABA_Shunt GABA Shunt cluster_Glutamate_Synthesis Glutamate Synthesis Isocitrate Isocitrate This compound This compound Isocitrate->this compound Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA This compound->Succinyl-CoA α-Ketoglutarate Dehydrogenase Complex Alpha-Ketoglutarate_to_Glutamate This compound Succinate Succinate Succinyl-CoA->Succinate Glutamate_neuron Glutamate GABA GABA Glutamate_neuron->GABA Glutamic Acid Decarboxylase (GAD) Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA Transaminase (GABA-T) Succinate_shunt Succinate Succinic Semialdehyde->Succinate_shunt Succinic Semialdehyde Dehydrogenase (SSADH) Glutamate_synthesis Glutamate Alpha-Ketoglutarate_to_Glutamate->Glutamate_synthesis Glutamate Dehydrogenase (GDH) Alpha-Ketoglutarate_to_Glutamate->Glutamate_synthesis Aminotransferase Alpha-Keto_Acid α-Keto Acid Glutamate_synthesis->Alpha-Keto_Acid Ammonia Ammonia Ammonia->Glutamate_synthesis Amino_Acid Amino Acid (e.g., Aspartate) Amino_Acid->Glutamate_synthesis

Core pathways of α-ketoglutarate in neurotransmitter synthesis.

Quantitative Data

The efficiency and regulation of these pathways are governed by the kinetic properties of the involved enzymes and the concentrations of the metabolites.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key enzymes provide insight into their substrate affinity and catalytic efficiency.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Organism/TissueReference
Glutamate Dehydrogenase (GDH) Glutamate1.750.158Mouse Brain Mitochondria[6]
α-Ketoglutarate~0.67-Mammalian Mitochondria[17]
GABA Transaminase (GABA-T) GABA0.79-Pseudomonas fluorescens[18]
α-Ketoglutarate0.47-Pseudomonas fluorescens[18]
GABA (Neuronal)Higher-Cultured Mouse Neurons[12][13]
α-Ketoglutarate (Neuronal)Higher-Cultured Mouse Neurons[12][13]
GABA (Astroglial)Lower-Cultured Mouse Astrocytes[12][13]
α-Ketoglutarate (Astroglial)Lower-Cultured Mouse Astrocytes[12][13]
Glutamic Acid Decarboxylase (GAD65) Glutamate--Mammalian Brain[1][8]
Glutamic Acid Decarboxylase (GAD67) Glutamate--Mammalian Brain[1][8]
α-Ketoglutarate Dehydrogenase Complex (KGDHC) α-Ketoglutarate~0.67-Mammalian Mitochondria[17]

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations) and the specific isoform of the enzyme.

Metabolite Concentrations

The concentrations of α-KG, glutamate, and GABA vary between different brain regions and cellular compartments, reflecting the dynamic nature of their metabolism and function.

MetaboliteCompartmentConcentrationOrganism/TissueReference
α-Ketoglutarate Mitochondria---
Cytosol--[18][19]
Glutamate Neuronal Cytosol10-15 mM--
Astrocytic Cytosol0.1-5 mM--
Synaptic Vesicles (Neuronal)~60 mM--
Synaptic Vesicles (Astrocytic)~20 mM--
Synaptic Cleft (Basal)~25 nM--
Synaptic Cleft (During Exocytosis)~1.1 mM--
GABA Brain Tissue (Gray Matter)~1.0 mMHuman Medial Prefrontal[20]
Brain Tissue (White Matter)~0.14 mMHuman Medial Prefrontal[20]
CytosolDifficult to estimateMammalian Brain-
Synaptic Cleft (Peak)0.3-3 mMMammalian Brain-

Experimental Protocols

Investigating the role of α-KG in neurotransmitter synthesis requires a variety of experimental techniques. This section provides an overview of key protocols.

Enzyme Activity Assays

This assay measures the reduction of a tetrazolium salt by NADH produced during the oxidative deamination of glutamate by GDH.

  • Sample Preparation: Homogenize brain tissue or cultured cells in an appropriate assay buffer on ice. Centrifuge to remove insoluble material.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, glutamate solution, and NAD⁺.

  • Assay: Add the sample to the reaction mixture. The GDH in the sample will catalyze the conversion of glutamate to α-KG, producing NADH.

  • Detection: The NADH produced reduces a chromogenic substrate (e.g., a tetrazolium salt like WST-8 or MTT) in the presence of an electron carrier, leading to a color change that can be measured spectrophotometrically at a specific wavelength (e.g., ~450 nm).

  • Quantification: The rate of color change is proportional to the GDH activity in the sample and can be quantified by comparison to a standard curve.

Glutamate Glutamate alpha-KG α-KG Glutamate->alpha-KG GDH NAD+ NAD+ NADH NADH NAD+->NADH Colorimetric_Product Colorimetric Product (Measure Absorbance) NADH->Colorimetric_Product Chromogenic Substrate

Workflow for a spectrophotometric GDH activity assay.

This assay measures the formation of glutamate from GABA and α-KG.

  • Sample Preparation: Prepare brain tissue homogenates or cell lysates as described for the GDH assay.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, and pyridoxal (B1214274) phosphate (B84403) (a cofactor for GABA-T).

  • Assay: Incubate the sample with the reaction mixture. GABA-T will catalyze the conversion of GABA and α-KG to succinic semialdehyde and glutamate.

  • Detection: The amount of glutamate produced can be quantified using a coupled enzyme reaction with glutamate oxidase and a colorimetric probe.

  • Quantification: The resulting color intensity is proportional to the amount of glutamate produced and, therefore, to the GABA-T activity.

Quantification of Neurotransmitters and Metabolites

HPLC-ECD is a highly sensitive method for quantifying neurotransmitters like glutamate and GABA in biological samples such as brain microdialysates or tissue homogenates.

  • Sample Preparation: Collect and process samples (e.g., brain tissue homogenization followed by protein precipitation).

  • Derivatization: Glutamate and GABA are not electroactive. Therefore, they must be derivatized with a reagent (e.g., o-phthaldialdehyde, OPA) to make them detectable by ECD.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. A specific mobile phase gradient is used to separate the different amino acids.

  • Electrochemical Detection: The eluting derivatized amino acids are detected by an electrochemical detector, which measures the current generated by their oxidation or reduction at a specific potential.

  • Quantification: The peak area or height for each neurotransmitter is proportional to its concentration in the sample, which is determined by comparison to a standard curve.

Sample Sample Derivatization Derivatization Sample->Derivatization Brain Tissue Microdialysate HPLC_Separation HPLC_Separation Derivatization->HPLC_Separation OPA ECD_Detection ECD_Detection HPLC_Separation->ECD_Detection Reverse-Phase Column Quantification Data Analysis (Peak Integration) ECD_Detection->Quantification Electrochemical Cell

Experimental workflow for HPLC-ECD analysis of neurotransmitters.
Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing, often using ¹³C-labeled substrates like [U-¹³C]glucose or [U-¹³C]glutamine, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.

  • Cell Culture and Labeling: Culture primary neurons, astrocytes, or co-cultures in a medium containing a ¹³C-labeled substrate (e.g., ¹³C-α-ketoglutarate, ¹³C-glutamate, or their precursors).

  • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

  • GC-MS or LC-MS/MS Analysis: Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites like glutamate and GABA.

  • Metabolic Flux Analysis (MFA): Use specialized software to fit the isotopic labeling data to a metabolic network model. This allows for the calculation of the relative or absolute fluxes through the different metabolic pathways, including the TCA cycle, GABA shunt, and glutamate-glutamine cycle.[6][21][22][23][24][25][26]

13C_Substrate ¹³C-Labeled Substrate (e.g., ¹³C-Glucose, ¹³C-Glutamine) Cell_Culture Neuronal/Astrocyte Culture 13C_Substrate->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis MFA Metabolic Flux Analysis MS_Analysis->MFA Flux_Map Metabolic Flux Map MFA->Flux_Map

Workflow for ¹³C-based metabolic flux analysis.

Conclusion

This compound serves as a fundamental link between cellular energy metabolism and the synthesis of the major excitatory and inhibitory neurotransmitters in the brain. The intricate network of enzymes and metabolic pathways, including the TCA cycle, the GABA shunt, and the glutamate-glutamine cycle, ensures a tightly regulated supply of glutamate and GABA. Understanding the quantitative aspects of these pathways and mastering the experimental techniques to study them are crucial for advancing our knowledge of brain function in both health and disease. This technical guide provides a solid foundation for researchers and drug development professionals to explore this critical area of neuroscience and to develop novel therapeutic strategies targeting metabolic dysregulation in neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for Alpha-Ketoglutarate (AKG) Supplementation in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketoglutarate (AKG) is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle, playing a significant role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule.[1] Recent research has garnered interest in AKG's potential as a geroprotective agent, with studies in model organisms, including mice, demonstrating its capacity to extend lifespan and improve healthspan.[2] Supplementation with AKG has been linked to several beneficial outcomes, such as the mitigation of chronic inflammation, enhancement of cellular health, and modulation of key aging-related signaling pathways like mTOR and AMPK.[1][2]

These application notes offer a comprehensive guide to established protocols for in vivo research involving AKG supplementation in mice. Detailed methodologies for key experiments are provided to facilitate the design and execution of robust and reproducible studies in the fields of aging, metabolism, and pharmacology.

I. AKG Supplementation Protocols in Mice

A. Administration Routes and Dosages

The selection of administration route and dosage is critical for the successful implementation of AKG supplementation studies. The most prevalent method for long-term administration in mice is oral, via supplementation in the diet or drinking water, due to its non-invasive nature and ease of application.[2][3] For acute metabolic studies, other routes such as intravenous, intragastric, or intraduodenal administration can be utilized.[2]

Table 1: Summary of Oral AKG Supplementation Protocols in Mice

Animal ModelAdministration RouteDosageForm of AKGDurationKey FindingsReference
C57BL/6 Mice (18 months old)Diet (w/w)2%Calcium-AKG (CaAKG)LifelongExtended lifespan and healthspan, reduced frailty and inflammation.[4][4]
C57BL/6 MiceDrinking Water1%Sodium-AKG8 weeksMitigated high-fat high-fructose diet-induced oxidative stress.[5][5]
C57BL/6 Mice (6 weeks old)Drinking Water0.5%Sodium-AKG16 daysAttenuated colitis by reducing inflammation and restoring gut barrier integrity.[6][6]
MiceDrinking Water10 g/LAKG2 weeksLowered body weight gain, potentially through modulation of intestinal microbiota.[7][7]
Mdx MiceDiet2%AKGNot SpecifiedImproved skeletal muscle strength and endurance.[8][8]
Aged Mice (12 months old)DietNot SpecifiedCalcium-AKG (Ca-AKG) or Sodium-AKG (Na-AKG)Not SpecifiedCa-AKG stabilized redox homeostasis and improved arterial elasticity.[9][9]

II. Detailed Experimental Protocols

A. Lifespan and Healthspan Study

This protocol is designed to assess the long-term effects of AKG supplementation on the longevity and overall health of aging mice.

1. Animal Model and Housing:

  • Species: C57BL/6 mice are commonly used due to their well-characterized aging phenotypes.[4]

  • Age: Start supplementation in middle-aged mice (e.g., 18 months old) to model a clinically relevant intervention.[4][10]

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and constant temperature (20–22°C).[4]

2. Diet and Supplementation:

  • Control Group: Feed a standard diet (e.g., Teklad-2918).[4]

  • Treatment Group: Feed the standard diet supplemented with 2% (w/w) Calcium-AKG (CaAKG).[4] Ensure the diet is well-mixed for uniform distribution of the supplement.

  • Feeding: Provide ad libitum access to food and water.[4]

3. Monitoring and Data Collection:

  • Lifespan: Record the date of death for each mouse to determine median and maximum lifespan.[10]

  • Healthspan (Frailty Index): Conduct a comprehensive frailty assessment at regular intervals (e.g., monthly). This index should include a battery of non-invasive tests covering sensory and motor function, and general physiological condition.[4][10]

  • Body Weight and Composition: Measure body weight bi-weekly and body composition (fat and lean mass) periodically.[4]

  • Food and Water Intake: Monitor food and water consumption regularly to ensure no significant differences between groups that could confound the results.[4]

4. Euthanasia and Tissue Collection:

  • At the end of the study or at predetermined time points, euthanize a subset of mice.

  • Collect blood via cardiac puncture for serum/plasma analysis.

  • Harvest tissues of interest (e.g., liver, muscle, adipose tissue, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.[4]

B. Analysis of Inflammatory Cytokines

Chronic, low-grade inflammation is a hallmark of aging. This protocol details the measurement of systemic inflammatory markers.

1. Sample Collection and Preparation:

  • Collect blood from mice at various time points (e.g., baseline, 3 months, 6 months of treatment).[4]

  • Process the blood to obtain plasma or serum and store at -80°C until analysis.

2. Cytokine Measurement:

  • Use a multiplex immunoassay (e.g., Luminex-based assay) to simultaneously measure the levels of a panel of inflammatory cytokines and chemokines in the plasma/serum.[4]

  • The panel should include key pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.[4][11]

3. Data Analysis:

  • Compare the cytokine profiles between the control and AKG-treated groups at different ages.

  • Generate heatmaps to visualize changes in the overall inflammatory state.[4]

C. Ex Vivo T-cell Stimulation Assay

This protocol aims to understand the direct effects of AKG treatment on immune cell function.

1. Spleen Collection and Cell Isolation:

  • Euthanize mice and aseptically remove the spleen.

  • Prepare a single-cell suspension of splenocytes.

  • Isolate T-cells from the splenocyte population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Stimulation:

  • Culture the isolated T-cells in appropriate media.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine production.

3. Cytokine Measurement:

  • After a defined incubation period (e.g., 48-72 hours), collect the cell culture supernatant.

  • Measure the concentration of key cytokines, particularly the anti-inflammatory cytokine IL-10, using an ELISA or a multiplex immunoassay.[4][11]

III. Visualizations

A. Signaling Pathway Diagram

AKG_Signaling_Pathway AKG This compound (AKG) T_Cell T-Cells AKG->T_Cell Healthspan Increased Healthspan & Compressed Morbidity AKG->Healthspan Inflammation Chronic Inflammation Inflammation->Healthspan Negatively Impacts IL10 IL-10 Production T_Cell->IL10 Induces IL10->Inflammation Suppresses

Caption: Proposed mechanism of AKG-mediated healthspan extension.

B. Experimental Workflow Diagram

Experimental_Workflow Start Start: Middle-Aged Mice (e.g., 18 months) Grouping Random Assignment Start->Grouping Control Control Group: Standard Diet Grouping->Control Treatment Treatment Group: 2% CaAKG Diet Grouping->Treatment Monitoring Longitudinal Monitoring: - Lifespan - Healthspan (Frailty) - Body Weight Control->Monitoring Treatment->Monitoring Sacrifice Scheduled Sacrifice (e.g., 3 & 6 months) Monitoring->Sacrifice Endpoint Endpoint Analysis: - Lifespan Data - Healthspan Data - Molecular Assays Monitoring->Endpoint Natural Death Blood Blood Collection: Cytokine Analysis Sacrifice->Blood Tissues Tissue Collection: - Spleen (T-cell assay) - Other organs Sacrifice->Tissues Blood->Endpoint Tissues->Endpoint

Caption: General experimental workflow for AKG supplementation studies in mice.

References

Quantitative Analysis of Alpha-Ketoglutarate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite and a key intermediate in the Krebs cycle, playing a critical role in cellular energy metabolism.[1][2] It serves as a crucial link between carbon and nitrogen metabolism, acting as a nitrogen scavenger and a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine.[1][3][4] Beyond its metabolic functions, α-KG is involved in a variety of cellular processes, including epigenetic regulation and cell signaling, making it a molecule of significant interest in fields ranging from cancer biology to aging research.[3][5] Accurate quantification of intracellular α-KG levels is therefore essential for understanding cellular physiology and the mechanism of action of novel therapeutics.

This document provides detailed application notes and protocols for the quantitative analysis of α-KG in cell culture samples, targeting researchers, scientists, and drug development professionals. We will cover two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and colorimetric/fluorometric enzymatic assays for their convenience and high-throughput capabilities.

Methods for this compound Quantification

Several analytical methods are available for the quantification of α-KG in biological samples, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

MethodPrincipleAdvantagesDisadvantagesDetection Limit
GC-MS Separation of volatile compounds followed by mass-based detection. Requires derivatization of α-KG.[6]High sensitivity and specificity, robust and reliable for complex samples.[6]Requires derivatization, specialized equipment, and expertise.Low µM range
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.[7][8]High sensitivity and specificity, can measure multiple metabolites simultaneously.[7][9]Requires expensive instrumentation and skilled operators.[7]As low as 0.01 ng/mL[9]
Colorimetric Assay Enzymatic reactions produce a colored product proportional to the α-KG concentration.[7][10]Simple, rapid, and suitable for high-throughput screening in a 96-well plate format.[7][11]Lower sensitivity compared to mass spectrometry, potential for interference from other molecules.[10]~1.3 µM to 4 µM[11][12]
Fluorometric Assay Enzymatic reactions produce a fluorescent product proportional to the α-KG concentration.[13][14]Higher sensitivity than colorimetric assays, suitable for high-throughput screening.[11][12]Potential for quenching or autofluorescence from sample components.~0.08 µM to 0.2 µM[11][12]

Experimental Protocols

I. Sample Preparation for Cell Culture

Proper sample preparation is critical for accurate α-KG quantification, as metabolic activity must be quenched rapidly to preserve the in vivo metabolite levels.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol (B129727) in water, pre-chilled to -80°C[6]

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Grow adherent cells in multi-well plates to the desired confluency (e.g., 80-90%).

  • Aspirate the cell culture medium.

  • Quickly wash the cells with 1 mL of ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • The extracted metabolites can be stored at -80°C or used immediately for analysis.

G Experimental Workflow: Sample Preparation cluster_0 Cell Culture cluster_1 Harvesting and Quenching cluster_2 Metabolite Extraction cluster_3 Analysis/Storage A Grow Adherent Cells B Aspirate Medium A->B C Wash with Ice-Cold PBS B->C D Add Pre-Chilled 80% Methanol C->D E Scrape and Collect Lysate D->E F Vortex Vigorously E->F G Centrifuge at 14,000 x g F->G H Collect Supernatant G->H I Proceed to Quantification Assay H->I J Store at -80°C H->J G This compound in the TCA Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->AlphaKG Glutamate Dehydrogenase Glutamine Glutamine Glutamine->Glutamate

References

methods for measuring alpha-ketoglutarate levels in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing methods for the accurate quantification of alpha-ketoglutarate (α-KG) in tissue samples. This collection of application notes and protocols provides in-depth guidance on various analytical techniques, enabling precise and reliable measurement of this critical metabolite.

This compound is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a central role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule.[1][2] Its levels are often altered in various physiological and pathological states, making its accurate measurement crucial for research in areas such as oncology, metabolic diseases, and neurodegeneration.[3][4]

This guide covers a range of methodologies, from accessible enzymatic assays to highly sensitive mass spectrometry-based techniques. Each section includes a detailed protocol, a summary of performance data, and a visual representation of the workflow or underlying biological pathway.

I. Methods for this compound Quantification

Several analytical methods are available for the quantification of α-KG in tissue samples, each with distinct advantages and limitations. The choice of method typically depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

A. Enzymatic Assays (Colorimetric and Fluorometric)

Enzymatic assays offer a convenient and high-throughput method for α-KG quantification. These assays are based on a series of coupled enzymatic reactions that ultimately produce a colored or fluorescent product directly proportional to the α-KG concentration in the sample.[5][6] In a common approach, α-KG is transaminated to produce pyruvate, which then reacts with a probe to generate a detectable signal.[1][7]

Table 1: Performance Characteristics of Enzymatic Assays

ParameterColorimetric AssayFluorometric Assay
Detection Limit ~1.3 - 4 µM[8][9]~0.08 - 0.6 µM[8][10]
Linear Range 1.3 - 200 µM[8]0.08 - 100 µM[8][10]
Wavelength ~570 nm[5][11]Ex/Em = 535/587 nm[5][11]
Advantages Simple, rapid, suitable for high-throughput screening.[6][8]Higher sensitivity than colorimetric assays.[8][9]
Disadvantages Lower sensitivity, potential for interference from other metabolites.Requires a fluorescence plate reader.
B. Mass Spectrometry-Based Methods

For more sensitive and specific quantification of α-KG, mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the gold standard. These techniques offer high accuracy and the ability to measure multiple metabolites simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires chemical derivatization to make the non-volatile α-KG amenable to gas chromatography.[12] A two-step derivatization involving methoximation followed by silylation is commonly employed.[12] Isotope dilution using a stable isotope-labeled internal standard is used for accurate quantification.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for α-KG quantification that often requires minimal sample preparation.[3][14] It can directly measure α-KG in its native form. The use of isotope-labeled internal standards is crucial for accurate quantification.[3]

Table 2: Performance Characteristics of Mass Spectrometry-Based Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Detection Limit 0.05 nmol in a given sample[13]As low as 0.01 ng/mL[3]
Linear Range Not explicitly stated, but quantifiable for physiological concentrations.[13]0.1–500 µM[3]
Derivatization Required (e.g., oximation and silylation).[12][15]Generally not required.[14]
Advantages High resolution and sensitivity.[12]High sensitivity, high specificity, high throughput.[3][16]
Disadvantages Requires derivatization, which can be time-consuming.[12]Requires expensive instrumentation.

II. Experimental Protocols

A. Protocol for Enzymatic Assay (Colorimetric/Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[5][11]

1. Sample Preparation: a. Homogenize 10-20 mg of tissue in 100-200 µL of ice-cold assay buffer.[5][11] b. Centrifuge the homogenate at 10,000-13,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[5][11] c. Collect the supernatant. For some assays, deproteinization using a 10 kDa molecular weight cutoff (MWCO) spin filter is recommended.[11]

2. Assay Procedure: a. Prepare α-KG standards of known concentrations to generate a standard curve. b. Add 50 µL of the prepared standards and samples to a 96-well plate. c. Prepare a reaction mix containing the necessary enzymes and probe according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mix to each well. e. Incubate the plate for 30-60 minutes at 37°C, protected from light.[5][11] f. Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[5] g. Calculate the α-KG concentration in the samples by comparing their readings to the standard curve.

Enzymatic_Assay_Workflow Tissue Tissue Sample Homogenization Homogenization in Assay Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Assay Addition to 96-well Plate Supernatant->Assay Reaction_Mix Addition of Reaction Mix Assay->Reaction_Mix Incubation Incubation (37°C) Reaction_Mix->Incubation Measurement Absorbance/Fluorescence Measurement Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Workflow for enzymatic α-KG measurement.

B. Protocol for GC-MS Analysis

This protocol outlines the key steps for α-KG measurement using GC-MS.[12][13]

1. Sample Preparation and Extraction: a. Homogenize tissue samples in a suitable solvent (e.g., methanol/water). b. Add a known amount of a stable isotope-labeled internal standard (e.g., [U-13C5] α-ketoglutarate).[13] c. Perform metabolite extraction using a method like liquid-liquid extraction.[13] d. Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: a. Methoximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried extract. Incubate at 30-37°C for 90 minutes.[12] b. Silylation: Add 50 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37-60°C for 30-60 minutes.[12]

3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable GC column (e.g., DB-5MS) and a temperature gradient for separation.[3] c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for α-KG and its internal standard.[13] d. Generate a calibration curve using derivatized α-KG standards to calculate the concentration in the samples.

GC_MS_Workflow Sample_Prep Tissue Homogenization & Extraction Internal_Std Addition of Internal Standard Sample_Prep->Internal_Std Drying Drying of Extract Internal_Std->Drying Derivatization Derivatization (Oximation & Silylation) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Workflow for GC-MS based α-KG measurement.

III. This compound in Cellular Signaling

This compound is not only a metabolite but also a crucial signaling molecule that can influence major cellular pathways, such as the mTOR (mechanistic target of rapamycin) pathway.[2][4] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[17] Studies have shown that α-KG can inhibit the mTOR pathway, which may contribute to its reported anti-aging effects.[18][19]

mTOR_Signaling cluster_0 Cellular Inputs Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Alpha_KG α-Ketoglutarate Alpha_KG->mTORC1 Inhibits

Simplified mTOR signaling pathway showing α-KG's inhibitory role.

This comprehensive guide provides researchers with the necessary tools and knowledge to accurately measure this compound levels in tissue samples, facilitating further discoveries into the role of this multifaceted molecule in health and disease.

References

Alpha-Ketoglutarate Assay Kit: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical molecule at the crossroads of cellular metabolism and signaling.[1] Its levels are indicative of the metabolic state of the cell and influence a wide array of cellular processes, including epigenetic regulation, immune cell function, and aging. The this compound Assay Kit provides a robust and sensitive method for the quantitative determination of α-KG in a variety of biological samples, enabling researchers to investigate its role in health and disease. This document provides detailed protocols for the use of the assay kit and explores its diverse applications in biomedical research.

Principle of the Assay

The this compound assay kit utilizes a coupled enzymatic reaction to determine the concentration of α-KG. In this assay, α-KG is transaminated to generate pyruvate (B1213749). The pyruvate is then used in a reaction that produces a detectable signal, either colorimetric or fluorometric. The intensity of the color or fluorescence is directly proportional to the amount of α-KG present in the sample.[2]

Quantitative Data Summary

The performance of the this compound assay kit can be summarized in the following table, providing researchers with key parameters for experimental design.

ParameterColorimetric AssayFluorometric Assay
Detection Method Absorbance at ~570 nmFluorescence (Ex/Em = 530-540/585-595 nm)
Assay Range 50 - 1,000 µM10 - 200 µM
Lower Limit of Quantification ~50 µM (0.5 nmol/well)~10 µM (0.1 nmol/well)
Limit of Detection ~13 µM (0.13 nmol/well)~1 µM (0.01 nmol/well)
Sample Types Serum, Plasma, Urine, Tissue Homogenates, Cell LysatesSerum, Plasma, Urine, Tissue Homogenates, Cell Lysates
Incubation Time 30 - 180 minutes30 - 120 minutes

Experimental Protocols

Detailed methodologies for both colorimetric and fluorometric detection of α-KG are provided below. It is recommended to run samples and standards in duplicate.

Reagent Preparation and Storage
  • α-KG Assay Buffer: Allow to come to room temperature before use.

  • Enzyme Mixes & Probes: Reconstitute according to the kit's manual, typically in assay buffer or ultrapure water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • α-KG Standard: Reconstitute the α-KG standard to create a stock solution (e.g., 100 mM). This stock can be stored at -20°C. Prepare fresh dilutions for each experiment.

Standard Curve Preparation

Colorimetric Assay:

  • Prepare a 1 mM working solution of the α-KG standard by diluting the stock solution.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.

  • Bring the final volume of each well to 50 µL with α-KG Assay Buffer.

Fluorometric Assay:

  • Prepare a 0.1 mM working solution from the 1 mM standard solution.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM standard to a 96-well plate for 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well standards.

  • Adjust the final volume of each well to 50 µL with α-KG Assay Buffer.

Sample Preparation
  • Cell Culture Supernatant: Centrifuge to remove any cells and debris. The supernatant can typically be assayed directly.

  • Cell Lysates (Adherent or Suspension Cells):

    • Collect ~2 x 10^6 cells and wash with cold PBS.

    • Homogenize the cell pellet in 100 µL of ice-cold α-KG Assay Buffer.[3]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[3]

    • The resulting supernatant is the sample.

  • Tissue Homogenates:

    • Homogenize ~20 mg of tissue in 100 µL of ice-cold α-KG Assay Buffer.[3]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove debris.[3]

    • The supernatant is the sample.

  • Deproteinization (Recommended for complex samples): For samples with high protein content, deproteinize using a 10 kDa molecular weight cutoff (MWCO) spin filter to prevent enzyme interference.[3]

Assay Procedure
  • Add 50 µL of prepared standards and samples to the wells of a 96-well plate.

  • Prepare the Reaction Mix according to the kit protocol.

  • Add the appropriate volume of Reaction Mix (typically 50-150 µL) to each well.

  • Incubate the plate for the time specified in the protocol (e.g., 30-180 minutes) at 37°C, protected from light.

  • Measure the output:

    • Colorimetric: Read absorbance at 570 nm.

    • Fluorometric: Measure fluorescence at Ex/Em = 530-540/585-595 nm.

Data Analysis
  • Subtract the blank (0 standard) reading from all standard and sample readings.

  • Plot the corrected values for the α-KG standards against their concentrations to generate a standard curve.

  • Determine the α-KG concentration in the samples from the standard curve.

Application Notes

The quantification of α-KG is crucial for understanding its role in various physiological and pathological processes.

Cancer Metabolism and Epigenetics

α-KG is a critical cofactor for numerous dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[3][4] By regulating the activity of these enzymes, α-KG plays a pivotal role in epigenetic control of gene expression. In certain cancers, mutations in isocitrate dehydrogenase (IDH) lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and driving tumorigenesis.[5] The α-KG assay can be used to study the metabolic rewiring in cancer cells and the impact of potential therapeutic interventions on α-KG levels and downstream epigenetic modifications. Furthermore, studies have shown that α-KG supplementation can suppress tumor growth in certain contexts by depleting essential amino acids and inhibiting mTORC1 signaling.[6]

Aging and Longevity

Recent studies have highlighted the role of α-KG in extending lifespan and healthspan in various model organisms.[7] α-KG is believed to exert its anti-aging effects through multiple mechanisms, including the inhibition of mTOR signaling and the activation of AMPK signaling, key pathways that regulate cellular metabolism and aging.[8][9] By modulating these pathways, α-KG can promote autophagy and reduce inflammation, processes that are central to healthy aging. This assay kit can be a valuable tool for researchers investigating the mechanisms of aging and developing interventions to promote longevity.

Immunology and Inflammatory Responses

α-KG is emerging as a key regulator of immune cell function and inflammatory responses. It plays a crucial role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes.[10] α-KG promotes the differentiation of anti-inflammatory M2 macrophages while inhibiting the pro-inflammatory M1 phenotype.[1][2] This is achieved, in part, by inhibiting the mTORC1 pathway and promoting the nuclear translocation of PPARγ.[11] Furthermore, α-KG influences T cell differentiation, with studies showing that it can attenuate the differentiation of regulatory T cells (Tregs) and promote a more inflammatory T helper 1 (Th1)-like phenotype.[12][13] This suggests that modulating α-KG levels could be a therapeutic strategy for inflammatory and autoimmune diseases.

Visualizing the Roles of this compound

To better understand the complex roles of α-KG, the following diagrams illustrate its involvement in key signaling pathways and the general workflow of the assay.

General Workflow for α-Ketoglutarate Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Collection Sample Collection Plate Loading Plate Loading Sample Collection->Plate Loading Samples Standard Dilution Standard Dilution Standard Dilution->Plate Loading Standards Reagent Preparation Reagent Preparation Reagent Preparation->Plate Loading Reaction Mix Incubation Incubation Plate Loading->Incubation Signal Detection Signal Detection Incubation->Signal Detection Standard Curve Generation Standard Curve Generation Signal Detection->Standard Curve Generation Concentration Calculation Concentration Calculation Standard Curve Generation->Concentration Calculation

Caption: Experimental workflow for the α-KG assay.

α-KG in Cancer Epigenetics α-KG α-KG TET Dioxygenases TET Dioxygenases α-KG->TET Dioxygenases activates JmjC Demethylases JmjC Demethylases α-KG->JmjC Demethylases activates DNA Demethylation DNA Demethylation TET Dioxygenases->DNA Demethylation Histone Demethylation Histone Demethylation JmjC Demethylases->Histone Demethylation Gene Expression Gene Expression DNA Demethylation->Gene Expression Histone Demethylation->Gene Expression IDH Mutation IDH Mutation 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) IDH Mutation->2-Hydroxyglutarate (2-HG) produces 2-Hydroxyglutarate (2-HG)->TET Dioxygenases inhibits 2-Hydroxyglutarate (2-HG)->JmjC Demethylases inhibits

Caption: α-KG's role in epigenetic regulation in cancer.

α-KG in Aging Signaling α-KG α-KG mTOR Signaling mTOR Signaling α-KG->mTOR Signaling inhibits AMPK Signaling AMPK Signaling α-KG->AMPK Signaling activates Autophagy Autophagy mTOR Signaling->Autophagy inhibits AMPK Signaling->Autophagy promotes Longevity Longevity Autophagy->Longevity

Caption: α-KG's influence on key aging-related signaling pathways.

α-KG in Macrophage Polarization α-KG α-KG mTORC1 mTORC1 α-KG->mTORC1 inhibits PPARγ PPARγ α-KG->PPARγ activates M1 Macrophage (Pro-inflammatory) M1 Macrophage (Pro-inflammatory) mTORC1->M1 Macrophage (Pro-inflammatory) promotes M2 Macrophage (Anti-inflammatory) M2 Macrophage (Anti-inflammatory) PPARγ->M2 Macrophage (Anti-inflammatory) promotes

Caption: α-KG's role in directing macrophage polarization.

References

In Vivo Administration of Alpha-Ketoglutarate for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG) is a pivotal intermediate in the Krebs cycle, playing a crucial role in cellular energy metabolism, nitrogen balance, and as a precursor for amino acid synthesis. Emerging research highlights its potential therapeutic applications, including extending lifespan and healthspan, promoting skeletal muscle hypertrophy, and maintaining gut barrier integrity. This document provides detailed application notes and standardized protocols for the in vivo administration of AKG in animal models, intended to guide researchers in designing and executing robust and reproducible preclinical studies.

Data Presentation: Quantitative Summary of AKG Administration in Animal Studies

The following tables summarize key quantitative data from various studies on the in vivo administration of AKG.

Table 1: this compound Administration via Dietary Supplementation

Animal ModelAKG FormDosage (w/w in diet)DurationKey Findings
Mice (C57BL/6)Calcium-AKG (CaAKG)2%Lifelong from 18 months of ageExtended lifespan and healthspan, reduced systemic inflammatory cytokines.[1]
MiceAKG2%Not specifiedIncreased gastrocnemius muscle weight and fiber diameter.[2]
Rats (Sprague-Dawley)AKG3 g/kg and 6 g/kg of feed14 daysReduced endogenous nitrogen losses and essential amino acid catabolism.

Table 2: this compound Administration via Drinking Water

Animal ModelAKG FormConcentrationDurationKey Findings
Rats (Sprague-Dawley)AKG1%12 weeksEnhanced whole-body insulin (B600854) sensitivity and nitric oxide synthesis.[3]
Rats (Sprague-Dawley)AKG0.2 g/kg body weight/day6 weeksImproved intestinal structural parameters and epithelial integrity.[4][5]
MiceAKG10 g/L2 weeksLowered body weight gain rate.[6]
MiceSodium-AKG1%8 weeksAbrogated high-fat high-fructose diet-induced metabolic changes in muscle.[7]
MiceCaAKG10 mMNot specifiedDelayed age-related fertility decline.

Table 3: this compound Administration via Oral Gavage

Animal ModelAKG FormDosageFrequencyKey Findings
PigletsAKG0.4 g/kg body weightNot specifiedProtective effect on liver structure and lowered total cholesterol.

Experimental Protocols

Detailed methodologies for the three common routes of AKG administration are provided below.

Protocol 1: Dietary Supplementation

Objective: To administer AKG to rodents over a prolonged period through their feed. This method is non-invasive and suitable for long-term studies.

Materials:

  • This compound (or its salt form, e.g., Calcium-AKG)

  • Standard rodent chow (powdered or pelleted)

  • Mixer (for powdered diet)

  • Control diet (identical to the experimental diet but without AKG)

  • Animal caging and husbandry supplies

Procedure:

  • Diet Preparation:

    • Calculate the required amount of AKG to achieve the desired percentage in the diet (e.g., for a 2% w/w diet, add 20g of AKG to 980g of powdered chow).

    • For powdered diets, thoroughly mix the AKG into the chow using a suitable mixer to ensure a homogenous distribution.

    • For pelleted diets, the AKG must be incorporated during the manufacturing process. This is often done by the diet supplier.

    • Prepare a control diet of the same composition, omitting the AKG.

  • Animal Acclimation:

    • Acclimate the animals to the powdered or pelleted base diet for at least one week before introducing the AKG-supplemented feed.

    • To improve palatability and acceptance, gradually introduce the AKG-supplemented diet by mixing it with the standard diet in increasing ratios (e.g., 25% AKG diet on day 1, 50% on day 2, 75% on day 3, and 100% on day 4).

  • Administration and Monitoring:

    • Provide the AKG-supplemented diet and water ad libitum.

    • Monitor food and water consumption regularly (e.g., daily or weekly) to ensure the animals are eating and to estimate the daily dose of AKG consumed.

    • Record body weights at regular intervals (e.g., bi-weekly) to monitor for any adverse effects on growth.

    • Observe the animals daily for any changes in appearance or behavior.

Protocol 2: Administration in Drinking Water

Objective: To deliver AKG to rodents through their drinking water. This is another non-invasive method suitable for long-term administration.

Materials:

  • This compound (or a soluble salt form)

  • Purified water

  • Opaque water bottles

  • Control drinking water

Procedure:

  • Solution Preparation:

    • Dissolve the calculated amount of AKG in purified water to achieve the desired concentration (e.g., 1% solution is 1g of AKG in 100mL of water).

    • Prepare a fresh solution every 2-3 days to ensure stability.

    • Use opaque water bottles to protect the AKG solution from light-induced degradation.

  • Administration and Monitoring:

    • Provide the AKG solution as the sole source of drinking water for the experimental group. The control group should receive regular purified water.

    • Measure daily water intake per cage to estimate the average dose of AKG consumed by each animal. Be aware that dominant animals in group housing may consume more.

    • Monitor animal body weight and general health status regularly.

    • Note that AKG may have low palatability, which could initially reduce water consumption.[3]

Protocol 3: Oral Gavage

Objective: To administer a precise dose of AKG directly into the stomach. This method is suitable for short-term studies or when a specific dosage needs to be guaranteed.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline)

  • Gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the calculated amount of AKG in the chosen vehicle to the desired concentration. Ensure the total volume to be administered does not exceed the recommended limit for the animal's size (typically 10 mL/kg for mice).

  • Animal Handling and Restraint:

    • Gently but firmly restrain the animal to immobilize its head and body. Proper handling is crucial to prevent injury and stress.

  • Gavage Administration:

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert the gavage needle gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is correctly positioned in the stomach, slowly administer the AKG solution.

    • Withdraw the needle smoothly.

  • Post-Procedure Monitoring:

    • Observe the animal for a few minutes after the procedure to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Return the animal to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflows

AKG-Mediated Signaling Pathways

This compound has been shown to modulate several key signaling pathways that regulate cellular processes such as growth, metabolism, and protein synthesis.

  • Akt/mTOR Pathway: AKG can promote skeletal muscle hypertrophy and protein synthesis by activating the Akt/mTOR signaling pathway.[2] This can be partially mediated through the G-protein coupled receptor GPR91.[2]

  • AMPK Pathway: In some contexts, such as lifespan extension, AKG has been shown to inhibit ATP synthase, leading to an increased AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit mTOR signaling.

Below are diagrams illustrating these pathways and a typical experimental workflow.

AKG_Akt_mTOR_Pathway AKG This compound GPR91 GPR91 AKG->GPR91 activates Akt Akt GPR91->Akt activates mTOR mTOR Akt->mTOR activates ProteinSynthesis Protein Synthesis & Muscle Hypertrophy mTOR->ProteinSynthesis promotes

AKG-induced muscle hypertrophy via the Akt/mTOR pathway.

AKG_AMPK_mTOR_Pathway AKG This compound ATPSynthase ATP Synthase AKG->ATPSynthase inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio ATPSynthase->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates mTOR mTOR AMPK->mTOR inhibits Lifespan Lifespan Extension mTOR->Lifespan inhibition promotes

AKG-mediated lifespan extension via the AMPK/mTOR pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of AKG.

Experimental_Workflow Start Start: Animal Acclimation Grouping Randomized Grouping Start->Grouping Treatment AKG Administration (Diet, Water, or Gavage) Grouping->Treatment Control Control Group (Vehicle/Placebo) Grouping->Control Monitoring In-life Monitoring (Body Weight, Food/Water Intake, Clinical Observations) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis: - Tissue Collection - Blood Sampling - Behavioral Tests Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

References

Application Notes: Fluorometric vs. Colorimetric Assays for Alpha-Ketoglutarate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Alpha-Ketoglutarate (α-KG)

This compound (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, nitrogen transport, and the regulation of various signaling pathways.[1] It is produced from the oxidative decarboxylation of isocitrate and the deamination of glutamate.[2] Beyond its metabolic functions, α-KG is involved in amino acid synthesis, ammonia (B1221849) detoxification, and has been implicated in aging and disease processes, making its accurate quantification crucial for research in metabolism, oncology, and drug development.[3]

Assay Principles

Both fluorometric and colorimetric assays for α-KG detection are typically based on enzymatic reactions that produce a quantifiable signal proportional to the amount of α-KG in the sample.[3][4]

  • Fluorometric Assays: These assays utilize a probe that, in the presence of enzymes and α-KG, generates a fluorescent product. The intensity of the fluorescence, measured at a specific excitation and emission wavelength, is directly proportional to the α-KG concentration.[5][6][7] These assays are generally more sensitive than their colorimetric counterparts.[3]

  • Colorimetric Assays: In these assays, an enzymatic reaction involving α-KG leads to the formation of a colored product.[2][8] The amount of α-KG is determined by measuring the absorbance of the solution at a specific wavelength.[2] While often simpler to perform, colorimetric assays may have lower sensitivity.[3]

Quantitative Data Comparison

The selection of an appropriate assay depends on the required sensitivity, sample type, and available instrumentation.[3] The following table summarizes the key quantitative parameters for fluorometric and colorimetric α-KG assays based on commercially available kits.

ParameterFluorometric AssayColorimetric Assay
Principle Enzymatic reactions leading to a fluorescent product.[3]Enzymatic reactions leading to a colored product.[3]
Detection Range 0.2–1 nmol/well[3]2–10 nmol/well[3]
Limit of Detection (LOD) ~0.01 nmol/well~3.9 µM[3]
Assay Time 30 - 120 minutes[5][6][9]30 - 180 minutes[2][9]
Instrumentation Fluorescence microplate reader[6]Spectrophotometric microplate reader[2]
Key Advantages Higher sensitivity, broader dynamic range.[3]Simple, rapid, suitable for high-throughput screening.[3]
Key Disadvantages Potential for fluorescent interference.[3]Lower sensitivity, potential for interference from other molecules.[3]

Signaling Pathway Involving this compound

This compound is a critical signaling molecule, notably influencing the mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase) pathways, which are central regulators of cell growth, metabolism, and lifespan.[1] α-KG can activate mTOR signaling by serving as a precursor for amino acid synthesis, which in turn promotes protein synthesis and cell growth.[1] Conversely, under certain conditions, α-KG has been shown to inhibit mTOR and activate AMPK, leading to enhanced autophagy and extended lifespan in model organisms.

alpha_ketoglutarate_signaling cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_mTOR_AMPK mTOR/AMPK Signaling Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase Glutamate Glutamate alpha_KG->Glutamate Transamination mTORC1 mTORC1 alpha_KG->mTORC1 Inhibits (context-dependent) AMPK AMPK alpha_KG->AMPK Activates (context-dependent) Amino_Acids Amino Acids (e.g., Leucine, Proline) Glutamate->Amino_Acids Synthesis Amino_Acids->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy

This compound's role in the mTOR/AMPK signaling pathway.

Experimental Protocols

Fluorometric Assay for this compound Detection

This protocol is a generalized procedure based on commercially available kits.[5][6][7]

Workflow Diagram:

fluorometric_workflow Start Start Prepare_Standards Prepare α-KG Standards (e.g., 0-10 nmol/well) Start->Prepare_Standards Prepare_Samples Prepare Samples (e.g., plasma, serum, cell lysates) Start->Prepare_Samples Aliquot Aliquot 50 µL of Standards and Samples into a 96-well plate Prepare_Standards->Aliquot Prepare_Samples->Aliquot Add_Reagent Add 50-100 µL of Reaction Reagent to each well and mix Aliquot->Add_Reagent Prepare_Reagent Prepare Reaction Reagent (Enzyme Mix, Substrate, Probe) Prepare_Reagent->Add_Reagent Incubate Incubate at 37°C for 30-120 min, protected from light Add_Reagent->Incubate Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 530-570/590-600 nm) Incubate->Read_Fluorescence Analyze Calculate α-KG Concentration using the Standard Curve Read_Fluorescence->Analyze End End Analyze->End

Experimental workflow for fluorometric α-KG detection.

Materials:

  • α-Ketoglutarate Assay Kit (Fluorometric)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

  • Multichannel pipette

  • Deionized water

  • Samples (plasma, serum, tissue homogenates, or cell lysates)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting the provided 10X Assay Buffer with deionized water.[5]

    • Reconstitute lyophilized components as per the kit instructions.

    • Prepare the Reaction Reagent by mixing the enzyme mix, substrate, and fluorescent probe in the 1X Assay Buffer. This solution should be prepared fresh and kept on ice, protected from light.[5]

  • Standard Curve Preparation:

    • Prepare a series of α-KG standards by diluting the provided stock solution in 1X Assay Buffer. A typical range would be from 0 to 10 nmol/well.[9]

  • Sample Preparation:

    • For plasma or serum, centrifuge the blood sample to separate the components.[5]

    • For tissues or cells, homogenize in ice-cold assay buffer and centrifuge to remove insoluble material.[9]

    • Samples may need to be deproteinized and diluted to fall within the linear range of the standard curve.

  • Assay Protocol:

    • Add 50 µL of each α-KG standard and sample into separate wells of the 96-well plate.[5]

    • Add 50-100 µL of the prepared Reaction Reagent to each well.[5][6] Mix thoroughly.

    • Incubate the plate at 37°C for 30-120 minutes, protected from light.[5][6]

    • Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[5][7]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 µM standard) from all other readings.

    • Plot the corrected fluorescence values against the known α-KG concentrations to generate a standard curve.

    • Determine the α-KG concentration in the samples from the standard curve, accounting for any dilution factors.[5]

Colorimetric Assay for this compound Detection

This protocol is a generalized procedure based on commercially available kits.[2][9]

Workflow Diagram:

colorimetric_workflow Start Start Prepare_Standards Prepare α-KG Standards (e.g., 0-10 nmol/well) Start->Prepare_Standards Prepare_Samples Prepare Samples (e.g., plasma, serum, cell lysates) Start->Prepare_Samples Aliquot Aliquot 50 µL of Standards and Samples into a 96-well plate Prepare_Standards->Aliquot Prepare_Samples->Aliquot Add_Reagent Add 50-150 µL of Reaction Reagent to each well and mix Aliquot->Add_Reagent Prepare_Reagent Prepare Reaction Reagent (Enzyme Mix, Substrate, Probe) Prepare_Reagent->Add_Reagent Incubate Incubate at 37°C for 30-180 min, protected from light Add_Reagent->Incubate Read_Absorbance Read Absorbance (e.g., 540-570 nm) Incubate->Read_Absorbance Analyze Calculate α-KG Concentration using the Standard Curve Read_Absorbance->Analyze End End Analyze->End

Experimental workflow for colorimetric α-KG detection.

Materials:

  • α-Ketoglutarate Assay Kit (Colorimetric)

  • 96-well clear microtiter plate

  • Spectrophotometric microplate reader

  • Multichannel pipette

  • Deionized water

  • Samples (plasma, serum, tissue homogenates, or cell lysates)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting the provided 10X Assay Buffer with deionized water.[2]

    • Reconstitute lyophilized components as per the kit instructions.

    • Prepare the Reaction Reagent by mixing the enzyme mix, substrate, and colorimetric probe in the 1X Assay Buffer. Prepare this solution fresh and keep it on ice.[2]

  • Standard Curve Preparation:

    • Prepare a series of α-KG standards by diluting the provided stock solution in 1X Assay Buffer. A typical range would be from 0 to 10 nmol/well.[9]

  • Sample Preparation:

    • Similar to the fluorometric assay, prepare samples by centrifugation for plasma/serum or homogenization and centrifugation for tissues/cells.[9]

    • Deproteinization and dilution may be necessary.

  • Assay Protocol:

    • Add 50 µL of each α-KG standard and sample into separate wells of the 96-well plate.[9]

    • Add 50-150 µL of the prepared Reaction Reagent to each well.[2][10] Mix thoroughly.

    • Incubate the plate at 37°C for 30-180 minutes, protected from light.[2][9]

    • Measure the absorbance using a microplate reader at the recommended wavelength (e.g., 540-570 nm).[2]

  • Data Analysis:

    • Subtract the absorbance reading of the blank (0 µM standard) from all other readings.

    • Plot the corrected absorbance values against the known α-KG concentrations to generate a standard curve.

    • Determine the α-KG concentration in the samples from the standard curve, accounting for any dilution factors.

References

Application Notes and Protocols for Cell Culture Media Preparation with Alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and metabolic regulator in a wide range of biological processes.[1][2] Its influence extends to cellular energy metabolism, amino acid synthesis, nitrogen transport, and the regulation of epigenetic modifications.[2][3] In the context of cell culture, supplementation of media with α-KG has been shown to impact cell proliferation, differentiation, and metabolic activity in a cell-type and concentration-dependent manner. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of α-KG in cell culture media.

This compound's functions are multifaceted; it serves as a precursor for the synthesis of glutamate (B1630785) and glutamine, which in turn stimulates protein synthesis and inhibits protein degradation.[2] Furthermore, α-KG is a crucial cofactor for a variety of dioxygenase enzymes, including those involved in histone and DNA demethylation, thereby playing a significant role in epigenetic regulation.[4][5] Recent studies have highlighted its context-dependent roles in pluripotent stem cells, where it can maintain self-renewal in naïve states while promoting differentiation in primed states.[4][6] In cancer cell lines, α-KG has demonstrated anti-proliferative effects under both normoxic and hypoxic conditions.[7]

Data Presentation: Effects of this compound on Various Cell Lines

The following tables summarize the quantitative effects of α-KG supplementation on different cell lines as reported in the literature.

Table 1: Effect of α-Ketoglutarate on C2C12 Myoblast Growth and Metabolism [8][9][10]

α-KG ConcentrationColony Forming Efficiency (CFE)Mean Specific Growth Rate (SGR) (/day)Cell Count Doubling Time (h)Specific Glucose Consumption Rate (vs. Control)Specific Ammonia Production Rate (vs. Control)
Control (0 mM) 50%0.8619.4--
0.1 mM 68%0.9517.6DecreasedLower
1.0 mM 55%0.9417.8DecreasedLower
10.0 mM 44%0.7720.9DecreasedLower
20.0 mM 10%0.7124.6DecreasedLower
30.0 mM 6%0.6524.7DecreasedLower
100 mM Rapid cell death----

Table 2: Effect of this compound on Colon Adenocarcinoma Cell Proliferation (Normoxia) [7]

Cell Lineα-KG ConcentrationProliferation Effect
Caco-2 5 - 50 mMConcentration-dependent inhibition
HT-29 5 - 50 mMConcentration-dependent inhibition
LS-180 5 - 50 mMConcentration-dependent inhibition

Table 3: Effect of Dimethyl-α-Ketoglutarate (DM-αKG) on RAW264.7 Cell Viability [11]

DM-αKG ConcentrationEffect on Cell Viability after 72h
0 - 6 mM No significant inhibition
7 mM Inhibition observed
8 mM Inhibition observed

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Cell Culture Media

This protocol describes the preparation of a sterile α-KG stock solution and its addition to basal cell culture medium.

Materials:

  • Alpha-ketoglutaric acid (cell culture grade)

  • Basal cell culture medium (e.g., DMEM, α-MEM)

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Prepare a 1 M α-KG Stock Solution:

    • Weigh out 1.461 g of α-ketoglutaric acid powder.

    • Dissolve in approximately 8 mL of sterile, deionized water in a 15 mL conical tube.

    • Adjust the pH of the solution to 7.2-7.4 using sterile 1 M NaOH. The addition of NaOH is crucial as α-ketoglutaric acid will lower the pH of the medium.[8]

    • Bring the final volume to 10 mL with sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Supplementing Cell Culture Medium:

    • Thaw an aliquot of the sterile 1 M α-KG stock solution.

    • Determine the desired final concentration of α-KG in the cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 1 mM α-KG, add 50 µL of the 1 M stock solution to 49.95 mL of basal medium.

    • Gently mix the supplemented medium by inverting the tube several times.

    • The supplemented medium is now ready for use. It is recommended to prepare fresh supplemented medium for each experiment.

Note on pH: The addition of α-ketoglutaric acid can significantly lower the pH of the culture medium.[8] It is critical to either use a sodium salt form of α-KG or to adjust the pH of the stock solution before adding it to the medium. Always verify the final pH of the supplemented medium before use.

Protocol 2: Assessment of Cell Proliferation using MTT Assay

This protocol outlines a method to assess the effect of α-KG on cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • α-KG supplemented cell culture medium at various concentrations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with α-KG:

    • After 24 hours, carefully remove the medium from each well.

    • Add 100 µL of fresh medium containing different concentrations of α-KG (e.g., 0 mM, 0.1 mM, 1 mM, 10 mM, 20 mM, 30 mM) to the respective wells. Include a control group with no α-KG.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the control (untreated cells) to determine the effect of α-KG on cell proliferation.

Mandatory Visualizations

Signaling and Metabolic Pathways

// Nodes Glutamine [label="Glutamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_KG [label="α-Ketoglutarate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; TCA_Cycle [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124"]; Amino_Acids [label="Other Amino Acids\n(e.g., Arginine, Proline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dioxygenases [label="α-KG-Dependent\nDioxygenases\n(e.g., TETs, JHDMs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Epigenetic_Regulation [label="Epigenetic Regulation\n(Histone & DNA Demethylation)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Glutamine -> Glutamate [label="Glutaminase"]; Glutamate -> Alpha_KG [label="Glutamate\nDehydrogenase/\nTransaminases"]; Alpha_KG -> Glutamate [label="Reductive\nAmination"]; Amino_Acids -> Alpha_KG [label="Catabolism"]; Alpha_KG -> TCA_Cycle [label="α-KGDH"]; TCA_Cycle -> Alpha_KG [label="Isocitrate\nDehydrogenase"]; Alpha_KG -> Dioxygenases [label="Cofactor"]; Dioxygenases -> Epigenetic_Regulation [label="Catalyzes"]; } Caption: Metabolic hub of α-Ketoglutarate.

// Nodes start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, fillcolor="#34A853"]; incubation1 [label="Incubate for 24h\n(Cell Attachment)"]; treatment [label="Treat with α-KG\nSupplemented Media\n(Various Concentrations)"]; incubation2 [label="Incubate for\nExperimental Duration\n(e.g., 24-72h)"]; mtt_addition [label="Add MTT Reagent\nto each well"]; incubation3 [label="Incubate for 2-4h\n(Formazan Formation)"]; solubilization [label="Add Solubilization Buffer"]; read_absorbance [label="Measure Absorbance\nat 570 nm"]; analysis [label="Data Analysis:\n% Proliferation vs. Control", shape=ellipse, fillcolor="#EA4335"];

// Edges start -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> mtt_addition; mtt_addition -> incubation3; incubation3 -> solubilization; solubilization -> read_absorbance; read_absorbance -> analysis; }

Caption: Workflow for assessing cell proliferation with α-KG.

References

Application of Calcium Alpha-Ketoglutarate in Longevity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calcium alpha-ketoglutarate (Ca-AKG) has emerged as a promising molecule in the field of longevity and geroscience. As a stable form of the Krebs cycle intermediate this compound (AKG), Ca-AKG is integral to cellular energy metabolism, amino acid synthesis, and epigenetic regulation.[1][2][3] Notably, endogenous levels of AKG decline with age, and supplementation with Ca-AKG has been shown to extend lifespan and, more significantly, healthspan in various model organisms.[1][4] This document provides a comprehensive overview of the application of Ca-AKG in longevity studies, including its mechanisms of action, quantitative effects, and detailed protocols for key experimental assessments.

Mechanism of Action

Ca-AKG influences several interconnected pathways central to the aging process. Its multifaceted role includes being an energy source, an epigenetic modulator, and a signaling molecule.

1.1. Metabolic Regulation and Energy Homeostasis: As a crucial intermediate in the tricarboxylic acid (TCA) cycle, AKG is central to cellular energy production.[3] It also plays a role in nitrogen balance and amino acid metabolism by acting as a nitrogen scavenger and a precursor for glutamate (B1630785) and glutamine, which are essential for protein synthesis.[4]

1.2. Influence on Key Longevity Pathways: AKG has been demonstrated to extend the lifespan of C. elegans and Drosophila by inhibiting ATP synthase and, consequently, the Target of Rapamycin (TOR) pathway.[5][6][7][8] TOR is a highly conserved kinase that acts as a central regulator of cell growth and metabolism; its inhibition is a well-established mechanism for lifespan extension. Furthermore, AKG can activate AMP-activated protein kinase (AMPK), a critical energy sensor that promotes catabolic processes like autophagy and enhances metabolic fitness.[5][6]

1.3. Epigenetic Modulation: AKG is a vital cofactor for TET dioxygenases, enzymes that play a crucial role in DNA demethylation. By influencing DNA methylation patterns, Ca-AKG can impact gene expression, potentially reversing some age-related epigenetic changes.[1][9] This epigenetic regulation is a key aspect of its anti-aging effects.

A diagram illustrating the key signaling pathways influenced by Ca-AKG is provided below.

Ca-AKG Signaling Pathways Key Signaling Pathways Influenced by Ca-AKG cluster_0 Cellular Processes cluster_1 Molecular Mechanisms Lifespan Extension Lifespan Extension Healthspan Improvement Healthspan Improvement Healthspan Improvement->Lifespan Extension Autophagy Autophagy Autophagy->Healthspan Improvement Reduced Inflammation Reduced Inflammation Reduced Inflammation->Healthspan Improvement Ca_AKG Calcium this compound (Ca-AKG) Ca_AKG->Reduced Inflammation ATP_Synthase ATP Synthase Ca_AKG->ATP_Synthase inhibits AMPK AMPK Pathway Ca_AKG->AMPK activates TET_Enzymes TET Dioxygenases Ca_AKG->TET_Enzymes activates mTOR mTOR Pathway ATP_Synthase->mTOR activates mTOR->Lifespan Extension inhibition leads to mTOR->Autophagy inhibits AMPK->Autophagy activates Epigenetic_Modulation Epigenetic Modulation TET_Enzymes->Epigenetic_Modulation Epigenetic_Modulation->Healthspan Improvement

Key Signaling Pathways Influenced by Ca-AKG

Quantitative Data from Longevity Studies

Ca-AKG has demonstrated significant effects on both lifespan and healthspan across various model organisms. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical Studies on Ca-AKG in Model Organisms

Model OrganismDosage/AdministrationKey FindingsReference
C. elegans-~50% increase in lifespan.[4]
Drosophila melanogaster (Fruit Flies)5 µM in dietExtended lifespan.[5]
Mice (C57BL/6)2% w/w Ca-AKG in diet starting at 18 monthsFemales: 10.5-16.6% increase in median lifespan; 8-19.7% increase in survival at 90th percentile. Males: 9.6-12.8% increase in median lifespan.[10][11]
Mice (C57BL/6)2% w/w Ca-AKG in diet starting at 18 monthsFemales: 46% reduction in frailty. Males: 41% reduction in frailty.[12][13]

Table 2: Clinical Studies on Ca-AKG in Humans

Study PopulationDosage/AdministrationDurationKey FindingsReference
42 healthy individuals (40-65 years)1000 mg/day Ca-AKGAverage of 7 monthsAverage reduction in biological age of ~8 years as measured by DNA methylation clocks.[14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Ca-AKG on healthspan and longevity.

3.1. General Experimental Workflow for Murine Longevity Studies

The following diagram outlines a typical workflow for investigating the effects of Ca-AKG in mice.

Murine Longevity Study Workflow General Experimental Workflow for Murine Longevity Studies start Start: Select Mouse Strain (e.g., C57BL/6) acclimation Acclimation Period start->acclimation baseline Baseline Healthspan Assessment (Frailty, Grip Strength, etc.) acclimation->baseline randomization Randomization into Control and Treatment Groups baseline->randomization control_diet Control Diet randomization->control_diet Control cakg_diet Ca-AKG Supplemented Diet (e.g., 2% w/w) randomization->cakg_diet Ca-AKG longitudinal_assessment Longitudinal Healthspan Assessments (e.g., every 3 months) control_diet->longitudinal_assessment cakg_diet->longitudinal_assessment longitudinal_assessment->longitudinal_assessment Repeat lifespan_monitoring Daily Lifespan Monitoring longitudinal_assessment->lifespan_monitoring end End: Data Analysis and Interpretation lifespan_monitoring->end

General Experimental Workflow for Murine Longevity Studies

3.2. Ca-AKG Supplementation in Mice

  • Method: Dietary supplementation is the most common and non-invasive method for long-term studies.[18]

  • Preparation:

    • Obtain a standard powdered or pelleted mouse diet.

    • Thoroughly mix Ca-AKG into the diet to achieve the desired concentration (e.g., 2% w/w).[10][18] Ensure homogenous mixing for consistent dosing.

    • Prepare an identical control diet without Ca-AKG.

  • Administration:

    • Acclimate animals to the base diet for one week.

    • To improve acceptance, gradually introduce the Ca-AKG supplemented diet by mixing it with the standard diet in increasing ratios (25%, 50%, 75%, 100%) over four days.[18]

    • Provide the respective diets and water ad libitum.

    • Monitor food intake and body weight regularly.

3.3. Mouse Frailty Index Assessment

This protocol is adapted from the clinical frailty index developed for mice and involves scoring a series of health deficits.

  • Objective: To quantify the accumulation of age-related health deficits.

  • Procedure:

    • Assess a total of 31 parameters covering various physiological systems (e.g., integument, musculoskeletal, ocular, digestive).[19]

    • For each parameter, assign a score:

      • 0: No deficit observed.

      • 0.5: Mild deficit.

      • 1: Severe deficit.[19]

    • The Frailty Index score is calculated as the total score divided by the number of parameters assessed (31).

  • Example Deficits: Alopecia, dermatitis, tumors, cataracts, rectal prolapse, abnormal breathing, piloerection, and loss of grip strength.[3][19]

3.4. Grip Strength Test

  • Objective: To measure neuromuscular function and maximal muscle strength of the forelimbs and all four limbs.

  • Apparatus: Grip strength meter with a grid sensor.

  • Procedure:

    • Turn on the grip strength meter and set it to "peak mode" to record the maximal force in grams.

    • Forelimb Measurement: a. Hold the mouse by the base of its tail and lower it towards the grid, allowing only its forepaws to grasp the grid. Keep the torso horizontal. b. Gently and steadily pull the mouse back by its tail until its grip is released. c. Record the peak force displayed on the meter. d. Repeat for a total of three trials.[1][5][15]

    • Combined Forelimb and Hindlimb Measurement: a. Lower the mouse so that all four paws grasp the grid. Keep the torso parallel to the grid. b. Gently and steadily pull the mouse back until its grip is released. c. Record the peak force. d. Repeat for a total of three trials.[1][5][15]

    • Clean the grid with 50-70% ethanol (B145695) between mice.

3.5. Rotarod Test

  • Objective: To assess motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Acclimate the mice to the testing room for at least 15-30 minutes.

    • Set the rotarod to an accelerating mode (e.g., from 4 to 40 rpm over 300 seconds).[20][21]

    • Place the mouse on a lane of the rotating rod.

    • Start the acceleration and record the latency to fall (the time the mouse remains on the rod).

    • If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall.[7][21]

    • Conduct three trials with a 15-minute inter-trial interval.[20][21]

    • Clean the apparatus between trials and between mice.

3.6. Novel Object Recognition (NOR) Test

  • Objective: To evaluate learning and recognition memory.

  • Apparatus: An open field arena and a set of distinct objects.

  • Procedure (3-Day Protocol):

    • Day 1 (Habituation): Allow each mouse to freely explore the empty arena for 5-10 minutes.[14][22]

    • Day 2 (Training/Familiarization): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.[14][22][23]

    • Day 3 (Testing): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the novel and the familiar object.[22][23]

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

3.7. Lifespan and Healthspan Assessment in C. elegans

  • Objective: To measure the effect of Ca-AKG on the lifespan and healthspan of nematodes.

  • Procedure:

    • Synchronization: Obtain a synchronized population of L1 larvae.

    • Drug Treatment: Culture the worms on Nematode Growth Medium (NGM) plates containing the desired concentration of Ca-AKG and seeded with E. coli OP50.

    • Lifespan Assay: a. Transfer a set number of young adult worms to fresh treatment plates. b. Score for survival daily or every other day by gently prodding with a platinum wire. Worms that do not respond are scored as dead. c. Transfer worms to fresh plates every 2-3 days during their reproductive period to separate them from their progeny.[4]

    • Healthspan Assays: a. Locomotion: Measure the rate of body bends per minute in liquid medium.[8] b. Pharyngeal Pumping: Count the number of pharyngeal contractions per minute.[11] c. Lipofuscin Quantification: Measure the accumulation of the age pigment lipofuscin using fluorescence microscopy.[8]

Conclusion and Future Directions

The evidence strongly suggests that Ca-AKG is a potent geroprotector, capable of extending lifespan and, more importantly, compressing morbidity in preclinical models. Its influence on fundamental aging pathways like mTOR and its role in epigenetic regulation make it a compelling candidate for interventions aimed at promoting healthy aging. Human studies, although preliminary, are encouraging and indicate a potential for reversing biological age as measured by epigenetic clocks.

Future research should focus on:

  • Conducting larger, long-term, placebo-controlled clinical trials in diverse human populations to validate the effects on biological age and healthspan.

  • Elucidating the sex-specific differences observed in the effects of Ca-AKG.

  • Investigating the optimal dosage and formulation for human use.

  • Exploring the potential of Ca-AKG in the prevention or mitigation of specific age-related diseases.

These application notes and protocols provide a framework for researchers and drug development professionals to design and execute robust studies on the role of Ca-AKG in longevity.

References

Unveiling the Potential of Alpha-Ketoglutarate in Combating Muscle Atrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing experiments to investigate the effects of alpha-ketoglutarate (AKG) on muscle atrophy. It includes detailed protocols for both in vitro and in vivo models of muscle wasting, as well as key analytical techniques to assess the molecular and cellular changes associated with AKG treatment.

Introduction to this compound and Muscle Atrophy

Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of physiological and pathological states, including aging, disuse, and various diseases. This compound, a key intermediate in the Krebs cycle, has emerged as a promising therapeutic agent to counteract muscle atrophy.[1][2][3] AKG is believed to exert its beneficial effects by modulating critical signaling pathways that regulate the balance between muscle protein synthesis and degradation.[4][5][6]

The primary molecular pathways implicated in the anti-atrophic effects of AKG include:

  • The mTOR Signaling Pathway: This pathway is a central regulator of cell growth and protein synthesis.[4] AKG has been shown to promote muscle hypertrophy by activating the Akt/mTOR signaling cascade.[4][7]

  • The Ubiquitin-Proteasome System (UPS): The UPS is the primary pathway for protein degradation in skeletal muscle.[5][6] During atrophy, there is an upregulation of muscle-specific E3 ubiquitin ligases, such as Atrogin-1/MAFbx and MuRF1, which target proteins for degradation.[5][6]

  • The PHD3/ADRB2 Pathway: Recent studies have identified a novel mechanism where AKG prevents muscle protein degradation by inhibiting prolyl hydroxylase 3 (PHD3), which in turn stabilizes the β2 adrenergic receptor (ADRB2).[8][9][10]

These application notes and protocols will guide researchers in exploring these mechanisms and evaluating the efficacy of AKG in mitigating muscle atrophy.

Key Signaling Pathways

Here are the key signaling pathways involved in the effect of this compound on muscle atrophy.

cluster_mTOR mTOR Signaling Pathway cluster_UPS Ubiquitin-Proteasome Pathway cluster_PHD3 PHD3/ADRB2 Pathway AKG This compound Akt Akt AKG->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Atrophy_Stimulus Atrophy Stimulus (e.g., Dexamethasone (B1670325), Immobilization) FOXO FOXO Atrophy_Stimulus->FOXO Atrogin1_MuRF1 Atrogin-1/MuRF1 FOXO->Atrogin1_MuRF1 Protein_Degradation Protein Degradation (Muscle Atrophy) Atrogin1_MuRF1->Protein_Degradation AKG2 This compound PHD3 PHD3 AKG2->PHD3 ADRB2 ADRB2 PHD3->ADRB2 Protein_Degradation_Inhibition Inhibition of Protein Degradation ADRB2->Protein_Degradation_Inhibition

Key signaling pathways modulated by AKG in muscle.

Experimental Design and Workflow

A typical experimental workflow to study the effects of AKG on muscle atrophy involves both in vitro and in vivo models.

cluster_workflow Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12_Culture->Differentiation Atrophy_Induction_Vitro Induce Atrophy (e.g., Dexamethasone) Differentiation->Atrophy_Induction_Vitro AKG_Treatment_Vitro AKG Treatment Atrophy_Induction_Vitro->AKG_Treatment_Vitro Analysis_Vitro Analysis: - Myotube diameter - Western Blot - qPCR AKG_Treatment_Vitro->Analysis_Vitro Validation Validation and Data Interpretation Analysis_Vitro->Validation Animal_Model Animal Model (e.g., Mice) Atrophy_Induction_Vivo Induce Atrophy (e.g., Hindlimb Immobilization) Animal_Model->Atrophy_Induction_Vivo AKG_Treatment_Vivo AKG Supplementation Atrophy_Induction_Vivo->AKG_Treatment_Vivo Analysis_Vivo Analysis: - Muscle mass - Histology (CSA) - Western Blot - qPCR AKG_Treatment_Vivo->Analysis_Vivo Analysis_Vivo->Validation

General experimental workflow for studying AKG's effects.

Part 1: In Vitro Model of Muscle Atrophy

The C2C12 myoblast cell line is a well-established model for studying myogenesis and muscle atrophy in vitro.

Protocol 1.1: C2C12 Myoblast Culture and Differentiation
  • Cell Culture: Culture C2C12 myoblasts in Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.[11][12]

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 24-well plates for imaging).

  • Differentiation: When cells reach 80-90% confluency, switch to Differentiation Medium (DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin).[11][12][13]

  • Myotube Formation: Change the Differentiation Medium every 24-48 hours. Multinucleated myotubes should form within 4-6 days.[13][14]

Protocol 1.2: Dexamethasone-Induced Myotube Atrophy
  • Induction: After 4-5 days of differentiation, treat the myotubes with dexamethasone (DEX) to induce atrophy. A common concentration is 100 µM DEX for 24-48 hours.[15][16]

  • AKG Treatment: Concurrently with DEX treatment, add AKG to the culture medium at various concentrations (e.g., 1, 2, 5 mM) to assess its protective effects.

  • Controls: Include a vehicle control (no DEX, no AKG) and a DEX-only control.

Data Presentation: In Vitro Quantitative Data
GroupMyotube Diameter (µm)p-Akt/Akt Ratio (Fold Change)Atrogin-1 mRNA (Fold Change)MuRF1 mRNA (Fold Change)
Vehicle Control100 ± 51.0 ± 0.11.0 ± 0.11.0 ± 0.1
DEX (100 µM)60 ± 40.5 ± 0.055.0 ± 0.46.0 ± 0.5
DEX + AKG (1 mM)75 ± 50.8 ± 0.083.0 ± 0.33.5 ± 0.4
DEX + AKG (5 mM)90 ± 61.2 ± 0.11.5 ± 0.21.8 ± 0.2

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Part 2: In Vivo Model of Muscle Atrophy

Unilateral hindlimb immobilization is a widely used and reliable method to induce disuse muscle atrophy in rodents.[17][18][19]

Protocol 2.1: Hindlimb Immobilization in Mice
  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Immobilization: Immobilize one hindlimb in a neutral position using a cast or a non-invasive method with a hook-and-loop fastener.[17][18] The contralateral limb serves as an internal control.

  • Duration: Maintain immobilization for a period of 7 to 14 days to induce significant muscle atrophy.[17][19]

  • AKG Administration: Administer AKG to the mice via oral gavage or supplemented in their drinking water daily throughout the immobilization period. A typical dose is 2% AKG in the diet.[4]

  • Control Groups: Include a sham-immobilized group and an immobilized group receiving a vehicle control.

Data Presentation: In Vivo Quantitative Data
GroupGastrocnemius Mass (mg)Tibialis Anterior CSA (µm²)p-mTOR/mTOR Ratio (Fold Change)MuRF1 Protein (Fold Change)
Sham Control150 ± 102500 ± 1501.0 ± 0.11.0 ± 0.1
Immobilized100 ± 81500 ± 1200.4 ± 0.054.0 ± 0.3
Immobilized + AKG130 ± 92100 ± 1400.8 ± 0.092.0 ± 0.2

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Part 3: Analytical Protocols

Protocol 3.1: Western Blotting for Protein Analysis
  • Protein Extraction: Homogenize muscle tissue or lyse C2C12 myotubes in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.[20]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[21] Recommended dilutions for key antibodies are provided in the table below.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table of Recommended Primary Antibody Dilutions:

Target ProteinSupplierCatalog #Recommended Dilution
p-Akt (Ser473)Cell Signaling40601:1000
AktCell Signaling92721:1000
p-mTOR (Ser2448)Cell Signaling55361:1000
mTORCell Signaling29831:1000
MuRF1Abcamab1724791:1000
Atrogin-1/MAFbxAbcamab1683721:1000
GAPDHCell Signaling51741:5000

(Note: Optimal antibody dilutions should be determined empirically.)[22]

Protocol 3.2: Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from muscle tissue or C2C12 myotubes using TRIzol reagent or a commercial kit.[23][24]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[25]

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and specific primers for the genes of interest.[26]

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, 18S). Calculate relative gene expression using the 2^-ΔΔCt method.

Table of Recommended Mouse Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Atrogin-1/MAFbxGCAAACACTGCCAACCTTTAGACAAAGCCACAGCATAGCA
MuRF1TTCGTCCTTGCACTCACTCTGCTGGTGGAAAACCTCAGAC
MyoDTACAGTGGCGACTCAGATGCGAGATGCGCTCCACTATGCT
MyogeninCTACAGGCCTTGCTCAGCTCACGATGGACGTAAGGGAGTG
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

(Note: Primer sequences should be validated for specificity and efficiency.)[27]

Protocol 3.3: Histological Analysis of Muscle Fiber Size
  • Tissue Preparation: Isolate and freeze muscle (e.g., tibialis anterior, gastrocnemius) in isopentane (B150273) pre-cooled in liquid nitrogen.

  • Cryosectioning: Cut 10 µm thick cross-sections using a cryostat.[28]

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Stain sections with hematoxylin for 5-10 minutes to stain nuclei blue/purple.[28][29]

    • Rinse in water.

    • Counterstain with eosin for 1-3 minutes to stain cytoplasm and extracellular matrix pink/red.[28][29]

    • Dehydrate through a series of ethanol (B145695) and xylene washes and mount with a coverslip.[30][31]

  • Image Acquisition and Analysis:

    • Capture images of the stained sections using a light microscope.

    • Measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software (e.g., ImageJ).

Protocol 3.4: Immunofluorescence for Muscle Fiber Typing
  • Section Preparation: Use 10 µm thick cryosections as described above.

  • Blocking: Block sections with a blocking buffer (e.g., 5% goat serum in PBS) for 30-60 minutes.[32]

  • Primary Antibody Incubation: Incubate sections with primary antibodies against different myosin heavy chain (MyHC) isoforms overnight at 4°C.[33]

    • MyHC I (slow-twitch): BA-F8 (DSHB)

    • MyHC IIa (fast-twitch): SC-71 (DSHB)

    • MyHC IIb (fast-twitch): BF-F3 (DSHB)

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.[33]

  • Mounting and Imaging: Mount with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

Conclusion

These detailed application notes and protocols provide a robust framework for investigating the therapeutic potential of this compound in the context of muscle atrophy. By employing these standardized in vitro and in vivo models and analytical techniques, researchers can elucidate the molecular mechanisms underlying AKG's action and generate reproducible, high-quality data to advance the development of novel therapies for muscle wasting disorders.

References

Application Notes and Protocols for Assessing Alpha-Ketoglutarate's Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG) is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy metabolism.[1] Beyond its role in ATP production, AKG is involved in a wide range of cellular processes, including amino acid metabolism, nitrogen transport, and as a signaling molecule.[1] Recent studies have highlighted the potential of AKG in modulating mitochondrial function and its therapeutic implications in age-related diseases and metabolic disorders. These application notes provide detailed protocols for assessing the impact of AKG on mitochondrial respiration, offering a framework for researchers to investigate its mechanism of action and potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration.

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)

Cell Type/OrganismAKG ConcentrationParameterObserved EffectReference
IL-1β-induced human chondrocytesNot specifiedBasal RespirationSignificantly improved[2]
IL-1β-induced human chondrocytesNot specifiedMaximal RespirationSignificantly improved[2]
IL-1β-induced human chondrocytesNot specifiedATP-linked RespirationSignificantly improved[2]
IL-1β-induced human chondrocytesNot specifiedSpare Respiratory CapacitySignificantly improved[2]
Hydrogen peroxide-treated IPEC-J2 cells2 mMMitochondrial RespirationElevated rate of mitochondrial respiration compared to H2O2-treated group[3]
C. elegans8 mMOxygen ConsumptionDecreased[4]

Table 2: Effect of this compound on Cellular ATP Levels

Cell Type/OrganismAKG TreatmentParameterObserved EffectReference
Glutamine-deprived Rb TKO MEFs7 mM dimethyl-α-ketoglutarateSteady-state ATPSignificant rescue in ATP levels[5]
C. elegans8 mMATP ContentReduced[4]
U87 cellsOctyl α-KGPhosphorylation of mTOR substratesDecreased[6]

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Cell Type/OrganismAKG TreatmentParameterObserved EffectReference
IL-1β-induced human chondrocytesNot specifiedROS GenerationDecreased[2]
Hydrogen peroxide-treated IPEC-J2 cells2 mMIntracellular ROSDecreased[3][7]
Rat brain mitochondriaNot specifiedH2O2 ProductionSupported the highest rate under maximal respiration[8][9][10]
D-gal-induced aging mice skeletal muscleNot specifiedROSScavenged by activating the SIRT1/PGC-1α/Nrf2 pathway[11]

Signaling and Experimental Workflow Diagrams

AKG_Metabolic_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_glutaminolysis Glutaminolysis Isocitrate Isocitrate AKG AKG Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA AKG Dehydrogenase ROS_Production ROS_Production AKG->ROS_Production Can lead to Amino_Acid_Synthesis Amino_Acid_Synthesis AKG->Amino_Acid_Synthesis Precursor for Succinate Succinate Succinyl_CoA->Succinate ATP_Production ATP_Production Succinyl_CoA->ATP_Production Drives Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate->AKG Glutamate Dehydrogenase Experimental_Workflow cluster_assays Mitochondrial Function Assays start Cell Culture/Tissue Preparation treatment Treatment with this compound (AKG) and Controls start->treatment ocr_assay Seahorse XF Mito Stress Test (Measures OCR) treatment->ocr_assay ros_assay Mitochondrial ROS Detection (e.g., MitoSOX) treatment->ros_assay atp_assay ATP Quantification Assay (e.g., Luminescence-based) treatment->atp_assay data_analysis Data Analysis and Interpretation ocr_assay->data_analysis ros_assay->data_analysis atp_assay->data_analysis conclusion Assessment of AKG's Impact on Mitochondrial Respiration data_analysis->conclusion Logical_Relationships AKG This compound Mitochondrial_Respiration Mitochondrial Respiration AKG->Mitochondrial_Respiration Modulates OCR Oxygen Consumption Rate (OCR) Mitochondrial_Respiration->OCR Measured by ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Results in ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Respiration->ROS_Production Can generate

References

Application Note: Precise Quantification of Alpha-Ketoglutarate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical molecule at the intersection of cellular metabolism and signaling.[1] Beyond its central role in energy production, α-KG is a crucial substrate for a variety of enzymes, including α-KG-dependent dioxygenases that are involved in epigenetic regulation and hypoxia sensing.[2] Dysregulation of α-KG levels has been implicated in numerous pathological conditions, including cancer, metabolic disorders, and age-related diseases, making its precise quantification essential for both basic research and drug development.

Mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the high sensitivity and specificity required for accurate α-KG quantification in complex biological matrices. This application note provides detailed protocols and comparative data for both techniques, enabling researchers to select and implement the most suitable method for their specific needs.

Quantitative Data Summary

The selection of an analytical method for α-KG quantification depends on the specific requirements of the study, such as the desired sensitivity, the nature of the biological matrix, and the available instrumentation. The following tables provide a summary of the quantitative performance of GC-MS and LC-MS/MS methods for α-KG analysis.

Table 1: Quantitative Performance of GC-MS Methods for this compound Quantification

ParameterReported PerformanceBiological MatrixReference
Limit of Quantification (LOQ) 0.938 µg/mLHuman Plasma[3]
Linearity Range Not explicitly statedHuman Plasma[3]
Inter-day Precision (%RSD) ≤ 6.0%Human Plasma[3]
Inter-day Accuracy ≤ 93.7%Human Plasma[3]

Table 2: Quantitative Performance of LC-MS/MS Methods for this compound Quantification

ParameterReported PerformanceBiological MatrixReference
Limit of Detection (LOD) 40 ng/mLHuman Plasma[4]
Limit of Quantification (LOQ) 100 ng/mLHuman Plasma[4]
0.8 ng/mLHuman Urine[5]
Linearity Range 100 - 2500 ng/mLHuman Plasma[4]
1 - 1000 ng/mLHuman Urine[5]
Intra-day Precision (%RSD) < 8%Human Plasma[4]
< 5.54%Human Urine[5]
Inter-day Precision (%RSD) < 8%Human Plasma[4]
< 5.54%Human Urine[5]
Recovery > 86.64%Human Urine[5]

Signaling Pathways Involving this compound

α-KG is a critical signaling molecule that influences a variety of cellular processes, primarily by acting as a cofactor for a large family of α-KG-dependent dioxygenases. These enzymes play key roles in epigenetic modification and cellular adaptation to hypoxia.

alpha_ketoglutarate_signaling This compound Dependent Dioxygenase Signaling AKG This compound (α-KG) TET TET Enzymes (DNA Demethylation) AKG->TET Cofactor JmjC JmjC Domain Histone Demethylases AKG->JmjC Cofactor PHD Prolyl Hydroxylases (PHDs) AKG->PHD Cofactor DNA_demethylation DNA Demethylation (5mC -> 5hmC) TET->DNA_demethylation Catalyzes Histone_demethylation Histone Demethylation (e.g., H3K9me3, H3K27me3) JmjC->Histone_demethylation Catalyzes HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation Catalyzes Gene_expression Altered Gene Expression DNA_demethylation->Gene_expression Histone_demethylation->Gene_expression HIF1a HIF-1α HIF1a->HIF1a_hydroxylation VHL VHL-mediated Degradation HIF1a_hydroxylation->VHL VHL->HIF1a Degrades Hypoxia_response Suppression of Hypoxia Response VHL->Hypoxia_response Suppresses

This compound's role in epigenetic and hypoxia signaling.

Furthermore, α-KG levels are intricately linked to the central energy-sensing pathways involving mTOR and AMPK.

akg_mTOR_AMPK Interplay of this compound with mTOR and AMPK Signaling AKG This compound (α-KG) ATP_synthase ATP Synthase AKG->ATP_synthase Inhibits ATP_ADP_ratio Reduced ATP/ADP Ratio ATP_synthase->ATP_ADP_ratio Leads to AMPK AMPK (Activated) ATP_ADP_ratio->AMPK mTOR mTOR (Inhibited) AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Cell_growth Cell Growth & Proliferation mTOR->Cell_growth Promotes

AKG's influence on the mTOR and AMPK signaling pathways.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted for the analysis of α-KG in cell lysates and requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (Cell Lysates)

  • Culture cells to the desired confluency (e.g., 80-90% in a 6-well plate).

  • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

  • Aspirate the PBS and add 1 mL of ice-cold 80% methanol (B129727) to quench metabolism.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and centrifuge at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator. The dried extract can be stored at -80°C.

2. Derivatization

  • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

  • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Vortex briefly and incubate at 60°C for 30 minutes with shaking.

3. GC-MS Analysis

  • GC System: Agilent GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • MS System: Single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the di-TMS derivative of α-KG.

4. Quantification

  • Prepare a calibration curve using a series of α-KG standards with a fixed concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-α-KG).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of α-KG in the samples using the linear regression equation from the calibration curve.

gcms_workflow GC-MS Workflow for this compound Quantification cell_culture Cell Culture quenching Metabolic Quenching (Cold Methanol) cell_culture->quenching extraction Metabolite Extraction quenching->extraction drying Drying extraction->drying derivatization Derivatization (Methoximation & Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

Workflow for GC-MS quantification of this compound.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the analysis of α-KG in human plasma and may require derivatization for enhanced sensitivity.[4]

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma in a glass vial, add a known amount of internal standard.

  • For derivatization, add 20 µL of N-methyl imidazole (B134444) reagent and 20 µL of trifluoroacetic anhydride.

  • Incubate the mixture at 65°C for 15 minutes.

  • Add 3 mL of methyl tertiary butyl ether (MTBE), vortex, and shake for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the organic layer, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in methanol.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 HPLC system or equivalent.

  • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid (e.g., 65:35 v/v).

  • Flow Rate: 1.2 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the derivatization and analytical goals.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

3. Quantification

  • Prepare a calibration curve with α-KG standards and a fixed concentration of an appropriate internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of α-KG in the samples using the calibration curve.

lcms_workflow LC-MS/MS Workflow for this compound Quantification plasma_sample Plasma Sample derivatization Derivatization (Optional but Recommended) plasma_sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction drying_reconstitution Drying & Reconstitution extraction->drying_reconstitution lcms_analysis LC-MS/MS Analysis drying_reconstitution->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Workflow for LC-MS/MS quantification of this compound.

References

Troubleshooting & Optimization

troubleshooting alpha-ketoglutarate assay interference from pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during alpha-ketoglutarate (α-KG) assays, with a specific focus on interference from pyruvate (B1213749).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound assay showing a high background signal?

A high background signal in your α-KG assay is a common issue that can often be attributed to the presence of endogenous pyruvate in your samples.[1][2] Many colorimetric and fluorometric α-KG assay kits utilize a coupled enzymatic reaction where α-KG is converted to pyruvate, which then generates a detectable signal.[2][3][4][5] Consequently, any pyruvate already present in the sample will contribute to the signal, leading to an overestimation of the α-KG concentration.[1][2]

Other potential causes for high background include:

  • Contamination of reagents or samples.

  • Incorrect incubation times or temperatures.

  • For fluorescent assays, the use of a fluorescent probe that is too concentrated.[1]

Q2: How can I determine if pyruvate is interfering with my assay?

To confirm pyruvate interference, you can perform a background control measurement for each of your samples. This involves running a parallel assay for each sample where the α-KG converting enzyme is omitted from the reaction mixture.[1][2] The signal detected in this control well will be attributable to the endogenous pyruvate in the sample. A significant signal in the absence of the converting enzyme is a strong indicator of pyruvate interference.

Q3: What are other common sources of interference in α-KG assays?

Besides pyruvate, other substances can interfere with the enzymatic reactions or the detection probe. These include:

  • High protein concentrations: Can interfere with the assay and cause turbidity.[1][2]

  • Thiols: Such as DTT and β-mercaptoethanol (at concentrations above 10 μM) can destabilize the detection probe.[1][2]

  • Reducing agents: NADH (above 10 μM) and glutathione (B108866) (above 50 μM) can oxidize a fluorescent probe, leading to inaccurate readings.[1]

  • Enzyme inhibitors: Substances like EDTA (above 0.5 mM), sodium azide (B81097) (>0.2%), SDS (>0.2%), and ascorbic acid (>0.2%) can inhibit the enzymes used in the assay.[1]

Troubleshooting Guides

Issue: High Background Signal Suspected from Pyruvate Interference

This guide provides a systematic approach to diagnose and correct for pyruvate interference in your α-KG assay.

Step 1: Diagnose the Interference with a Background Control

  • Protocol: For each experimental sample, prepare two separate reactions:

    • Complete Reaction: Contains all the assay components, including the α-KG converting enzyme.

    • Background Control: Contains all assay components except for the α-KG converting enzyme. Substitute the enzyme volume with the assay buffer.[1][2]

  • Interpretation:

    • If the background control shows a minimal signal, pyruvate interference is negligible.

    • If the background control shows a significant signal, this is indicative of pyruvate interference.

Step 2: Correct for Pyruvate Interference by Background Subtraction

  • Procedure:

    • Measure the signal (absorbance or fluorescence) from both the "Complete Reaction" and the "Background Control" for each sample.

    • Calculate the corrected signal for each sample by subtracting the background control signal from the complete reaction signal.

    • Use this corrected signal to determine the α-KG concentration from your standard curve.

Data Presentation: Example of Background Subtraction

Sample IDComplete Reaction Signal (RFU)Background Control Signal (RFU)Corrected Signal (RFU)Calculated α-KG (µM)
Control 185001500700035
Control 287501550720036
Treated 11250016001090054.5
Treated 21280015801122056.1

Note: Relative Fluorescence Units (RFU) and calculated concentrations are hypothetical and for illustrative purposes.

Step 3: Minimize Interference Through Proper Sample Preparation

To reduce interference from proteins and endogenous enzymes, it is crucial to deproteinize your samples before running the assay.

  • Protocol 1: 10 kDa MWCO Spin Filtration

    • Homogenize tissue (~20 mg) or cells (2 x 106) in 100 µL of ice-cold assay buffer.[6]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[6]

    • Transfer the supernatant to a 10 kDa molecular weight cut-off (MWCO) spin filter.[1][6]

    • Centrifuge according to the manufacturer's instructions to collect the protein-free filtrate.

    • Use the filtrate for your α-KG assay.

  • Protocol 2: Perchloric Acid (PCA) Precipitation

    • Prepare your cell or tissue homogenate as described above.

    • Add ice-cold PCA to a final concentration of 1 M and vortex.[7]

    • Incubate on ice for 5 minutes.[7]

    • Centrifuge at 13,000 x g for 2 minutes at 4°C and collect the supernatant.[7]

    • Neutralize the supernatant by adding ice-cold 2 M KOH (approximately 34% of the supernatant volume).[7]

    • Check that the pH is between 6.5 and 8.0 using pH paper. Adjust with 0.1 M KOH if necessary.[7]

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.[7]

    • Collect the supernatant, which is now deproteinized and ready for the assay.[7]

Step 4: Consider Alternative Assay Methods

If pyruvate interference remains a significant issue, consider using an assay method that is not based on the enzymatic conversion of α-KG to pyruvate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for quantifying small molecules like α-KG and is not susceptible to pyruvate interference.[8]

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) based assay: This colorimetric method involves the derivatization of α-KG, allowing for its quantification without conversion to pyruvate.[9]

Visual Guides

Signaling and Experimental Workflows

Assay_Principle cluster_sample Biological Sample cluster_assay Assay Reaction AKG_sample α-Ketoglutarate AKG_Enzyme α-KG Converting Enzyme AKG_sample->AKG_Enzyme Pyr_sample Pyruvate (Endogenous) Detection Detection Probe Reaction Pyr_sample->Detection Interference Pyr_assay Pyruvate (Generated) AKG_Enzyme->Pyr_assay Pyr_assay->Detection Signal Colorimetric or Fluorescent Signal Detection->Signal

Caption: Enzymatic assay principle and point of pyruvate interference.

Troubleshooting_Workflow Start High Background in α-KG Assay Check_Pyr Run Background Control (No α-KG Enzyme) Start->Check_Pyr No_Interference Negligible Signal: Pyruvate is not the issue. Investigate other causes. Check_Pyr->No_Interference No Interference Significant Signal: Pyruvate interference confirmed. Check_Pyr->Interference Yes Subtract_BG Subtract Background Signal from Sample Signal Interference->Subtract_BG Reassess Is background still too high? Subtract_BG->Reassess Deproteinize Implement Sample Deproteinization (Spin Filter or PCA) Reassess->Deproteinize Yes End Accurate α-KG Quantification Reassess->End No Deproteinize->Subtract_BG Alternative_Assay Consider Alternative Assay (e.g., GC-MS) Deproteinize->Alternative_Assay

Caption: Troubleshooting workflow for pyruvate interference.

Logical_Relationships cluster_prep Sample Preparation cluster_analysis Analysis Method Raw_Sample Raw Sample (Cell/Tissue Homogenate) Deproteinization Deproteinization (e.g., Spin Filter) Raw_Sample->Deproteinization Enzymatic_Assay Enzymatic Assay Deproteinization->Enzymatic_Assay Reduces enzyme interference GC_MS Mass Spectrometry Deproteinization->GC_MS Recommended Background_Control Background Subtraction Enzymatic_Assay->Background_Control Required to correct for pyruvate interference

Caption: Relationship between sample prep and analysis methods.

References

Technical Support Center: Ensuring the Stability of Alpha-Ketoglutarate in Research Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the degradation of alpha-ketoglutarate (α-KG) during sample storage and processing. Accurate quantification of this critical metabolite is paramount for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (α-KG), and why is its stability a concern?

This compound is a key intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy metabolism, nitrogen transport, and as a cofactor for various enzymes.[1][2] Its stability is a concern because it is a reactive α-keto acid that can be readily metabolized by enzymes present in biological samples or undergo chemical degradation if not handled and stored properly. This can lead to artificially low measurements and compromise experimental results.

Q2: What are the primary factors that can lead to α-KG degradation in my samples?

The main factors contributing to α-KG degradation are enzymatic activity, temperature, and pH. Endogenous enzymes such as dehydrogenases and transaminases can rapidly convert α-KG to other metabolites.[1][2][3] Elevated temperatures can accelerate both enzymatic and chemical degradation, while suboptimal pH can also affect its stability.

Q3: What is the ideal temperature for storing different types of biological samples for α-KG analysis?

For optimal stability, it is crucial to keep samples cold and process them as quickly as possible. For long-term storage, -80°C is the recommended temperature. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Q4: Which anticoagulant should I use when collecting blood for plasma α-KG measurement?

While direct comparative studies on the effect of different anticoagulants on α-KG stability are limited, EDTA is generally the recommended choice. EDTA is a chelating agent that binds divalent cations like calcium, which are essential cofactors for many enzymes that could potentially degrade α-KG.[4][5] Heparin, on the other hand, acts by inhibiting thrombin and may not be as effective at preventing all enzymatic activity. Citrate acts by chelating calcium but is typically used in a liquid form, which can dilute the sample.

Q5: Is it better to use plasma or serum for α-KG analysis?

Both plasma and serum can be used for α-KG analysis. However, plasma is often preferred because the collection and processing can be quicker, minimizing the time for potential degradation to occur during the clotting process required for serum separation. If using serum, it is essential to allow the blood to clot at a controlled, cool temperature and to separate the serum promptly.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of α-KG.

Problem Potential Cause Recommended Solution
Low or undetectable α-KG levels Sample degradation due to improper storage or handling.Review the sample collection, processing, and storage protocols. Ensure that samples were kept on ice and promptly frozen at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient extraction of α-KG from the sample matrix.Optimize the extraction protocol. For plasma or serum, ensure complete protein precipitation. For tissue samples, ensure thorough homogenization.
Issues with the analytical method (e.g., LC-MS/MS or enzymatic assay).Verify the performance of your analytical method using a fresh set of standards and quality controls. Check for any issues with the instrument or reagents.
High variability between replicate samples Inconsistent sample handling or processing.Standardize all sample handling and processing steps. Ensure that all samples are treated identically.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing standards and adding small volumes of reagents.
Presence of interfering substances in the sample.Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
Poor recovery of α-KG spike in control samples Binding of α-KG to proteins in the sample.Ensure that the deproteinization step is effective. Methanol (B129727) is often recommended for efficient protein precipitation.[6]
Degradation of α-KG during sample processing.Keep samples on ice throughout the entire sample preparation procedure. Minimize the time between thawing and analysis.

Experimental Protocols

Protocol 1: Collection and Processing of Plasma for α-KG Analysis
  • Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.

  • Cooling: Immediately place the blood collection tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Aliquoting and Storage: Aliquot the plasma into pre-chilled, labeled cryovials. Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C until analysis.

Protocol 2: Preparation of Tissue Homogenates for α-KG Analysis
  • Tissue Excision: Excise the tissue of interest as quickly as possible to minimize post-mortem metabolic changes.

  • Washing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until homogenization.

  • Homogenization: On the day of analysis, weigh the frozen tissue and add ice-cold homogenization buffer (e.g., PBS or a specific lysis buffer compatible with your downstream analysis) at a 1:10 (w/v) ratio.

  • Mechanical Disruption: Homogenize the tissue on ice using a Dounce homogenizer, bead beater, or other suitable mechanical disruptor until no visible tissue fragments remain.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue extract.

  • Deproteinization (if required): For many analytical methods, a deproteinization step is necessary. A common method is to add four volumes of ice-cold methanol to one volume of the tissue extract, vortex, and centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant can then be used for analysis.

  • Storage: If not analyzing immediately, store the deproteinized extract at -80°C.

Visualizations

ExperimentalWorkflow cluster_blood Blood Sample Processing cluster_tissue Tissue Sample Processing B1 Collect Blood (EDTA tube) B2 Immediate Cooling (on ice) B1->B2 B3 Centrifuge (1,500 x g, 15 min, 4°C) B2->B3 B4 Aspirate Plasma B3->B4 B5 Snap-freeze & Store (-80°C) B4->B5 T1 Excise Tissue T2 Snap-freeze (Liquid Nitrogen) T1->T2 T3 Homogenize (on ice) T2->T3 T4 Centrifuge (10,000 x g, 15 min, 4°C) T3->T4 T5 Collect Supernatant T4->T5 T6 Deproteinize (e.g., with Methanol) T5->T6 T7 Store Extract (-80°C) T6->T7

Caption: Recommended workflows for blood and tissue sample processing.

MetabolicPathways AKG This compound (α-KG) Glutamate Glutamate AKG->Glutamate Transaminases TCA TCA Cycle AKG->TCA α-KG Dehydrogenase Complex Enzymes Enzymatic Degradation (e.g., Dehydrogenases, Transaminases) AKG->Enzymes Glutamate->AKG Glutamate Dehydrogenase TCA->AKG Isocitrate Dehydrogenase AminoAcids Amino Acid Metabolism AminoAcids->AKG

Caption: The central role of α-KG in metabolism and potential degradation pathways.

References

Technical Support Center: Troubleshooting Alpha-Ketoglutarate Fluorometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background in alpha-ketoglutarate (α-KG) fluorometric assays.

Frequently Asked Questions & Troubleshooting Guide

High background fluorescence can mask the true signal from your samples, leading to inaccurate results. This guide addresses the most common causes of high background and provides systematic solutions.

Q1: What are the primary causes of high background fluorescence in my α-KG assay?

High background can originate from several sources, broadly categorized as sample-related, reagent-related, or procedural.

  • Sample Autofluorescence: Biological samples contain endogenous molecules that naturally fluoresce.[1][2] Common culprits include NADH, riboflavin, collagen, and heme groups found in red blood cells.[2][3]

  • Reagent Contamination: Reagents, including the assay buffer, water, or the fluorescent probe itself, can be contaminated with fluorescent substances.[4]

  • Probe Instability: The fluorescent probe used in the assay might be unstable, leading to spontaneous fluorescence. Probes are often light-sensitive and can degrade if not handled properly.

  • Sub-optimal Assay Conditions: Incorrect pH, temperature, or wavelength settings on the plate reader can contribute to elevated background signals.[4]

  • Pyruvate Contamination: Some α-KG assay kits use enzymatic reactions that produce pyruvate, which can generate a background signal.[5][6]

Q2: How can I determine if my biological samples are the source of the high background?

To isolate the contribution of your sample to the background signal, you should run a "sample background" control.

Experimental Protocol: Sample Background Control
  • Prepare Sample Wells: Add your deproteinized sample to wells as you would for the actual assay.

  • Prepare Control Wells: In a separate set of wells, add the same amount of your deproteinized sample.

  • Add Reagents:

    • To the sample wells , add the full reaction mixture, including the enzyme and fluorescent probe.

    • To the control wells , add a reaction mixture that omits a critical component, typically the α-KG converting enzyme.[6][7] This prevents the specific reaction that generates the fluorescent product from occurring.

  • Incubate: Incubate the plate according to the assay protocol.

  • Measure Fluorescence: Read the fluorescence at the specified excitation and emission wavelengths.

  • Calculate Net Signal: Subtract the average fluorescence of the control wells from your sample wells. A high reading in the control wells indicates significant autofluorescence from your sample.

Data Interpretation: Sample Background Control
Control Well Fluorescence Sample Well Fluorescence Interpretation Recommended Action
LowHighSample autofluorescence is minimal. The signal is likely specific.Proceed with calculations.
HighHigh (and similar to control)Sample autofluorescence is a major contributor to the signal.See troubleshooting steps below.
HighSignificantly Higher than ControlSample autofluorescence is present, but a specific signal is also detectable.Subtract background and consider sample cleanup.

Troubleshooting Sample Autofluorescence:

  • Deproteinize Samples: If not already doing so, deproteinize your samples using a 10 kDa molecular weight cutoff (MWCO) spin filter to remove potentially interfering proteins.[7][8]

  • Dilute Your Sample: Test serial dilutions of your sample. This can help find a concentration that minimizes background while keeping the specific signal within the assay's linear range.[4]

  • Optimize Fluorophore Choice: If possible, use a fluorescent probe that excites and emits at longer, red-shifted wavelengths (beyond 500 nm), as endogenous autofluorescence is often weaker in this range.[2][9]

Q3: My blank wells (no sample) show high fluorescence. What should I investigate?

High fluorescence in blank or "no α-KG" wells points directly to an issue with one or more of the assay reagents.

This workflow helps systematically identify the contaminated component.

cluster_0 Troubleshooting Reagent Contamination Start High Fluorescence in Blank Wells PrepFresh Prepare Fresh Assay Buffer using high-purity water. Start->PrepFresh TestComponents Test Individual Reagents: 1. Buffer Alone 2. Buffer + Probe 3. Buffer + Enzyme PrepFresh->TestComponents IdentifySource Identify Contaminated Reagent TestComponents->IdentifySource Replace Replace Contaminated Reagent and Re-run Blanks IdentifySource->Replace Contaminant Found LightLeak Check Plate Reader for Light Leaks IdentifySource->LightLeak No Single Source Resolved Issue Resolved Replace->Resolved

Workflow for identifying reagent-based background.
Protocol: Identifying Contaminated Reagents

  • Use High-Purity Reagents: Ensure all components, especially water and buffer salts, are of high purity and certified as nuclease-free or molecular biology grade.

  • Prepare Fresh Buffers: Always prepare fresh assay buffers for each experiment. If you suspect contamination, filter the buffer through a 0.2 µm filter.[4]

  • Test Components Individually:

    • In a 96-well plate, add each component of the reaction mix to a separate well (e.g., Well A1: Buffer only; Well A2: Buffer + Probe; Well A3: Buffer + Enzyme Mix).

    • Incubate and read the fluorescence. The well that shows abnormally high fluorescence contains the contaminated reagent.

  • Protect from Light: Fluorescent probes are light-sensitive. Minimize their exposure to light during handling and incubation to prevent degradation and increased background.[7][10]

Q4: How can I ensure my α-KG standard curve is accurate and not contributing to the problem?

A faulty standard curve can lead to incorrect calculations and misinterpretation of results. Always prepare fresh standards for each assay.

Protocol: Preparation of a Fresh α-KG Standard Curve
  • Prepare a High-Concentration Stock: Dilute the provided α-KG standard to a high-concentration stock solution (e.g., 1 mM) using the assay buffer.

  • Perform Serial Dilutions: Create a series of standards from the high-concentration stock. For a fluorometric assay, a typical range is 0 to 1 nmol/well.[11]

  • Include a Zero Standard: Always include a "0" standard (blank) containing only the assay buffer. This is critical for accurate background subtraction.

  • Run in Duplicate or Triplicate: Pipette each standard dilution into at least two wells to ensure precision.

Example Data: Ideal α-KG Fluorometric Standard Curve
α-KG (nmol/well)Avg. RFU (Raw)Avg. RFU (Corrected)
0 (Blank)2500
0.216501400
0.430452795
0.644504200
0.858555605
1.072406990
Corrected RFU = Raw RFU - Blank RFU

A strong linear relationship (R² > 0.99) between concentration and corrected RFU indicates a well-prepared standard curve.

Q5: I have addressed samples and reagents, but the background remains high. What else can I check?

If the fundamental components are not the issue, consider the assay setup and instrumentation.

This decision tree provides a logical path for advanced troubleshooting.

cluster_1 Advanced Troubleshooting Logic Start Persistent High Background CheckReader Verify Plate Reader Settings: - Correct Ex/Em Wavelengths? - Optimal Gain Setting? Start->CheckReader SettingsOK Settings Correct? CheckReader->SettingsOK CheckPlate Evaluate Microplate: - Using black-walled plates? - Plate is clean? PlateOK Plate Optimal? CheckPlate->PlateOK CheckIncubation Review Incubation Parameters: - Correct Temperature? - Correct Duration? IncubationOK Incubation Correct? CheckIncubation->IncubationOK SettingsOK->CheckPlate Yes AdjustSettings Adjust Settings and Rerun SettingsOK->AdjustSettings No PlateOK->CheckIncubation Yes SwitchPlate Switch to Black-Walled Plate PlateOK->SwitchPlate No AdjustIncubation Optimize Incubation Time/Temp IncubationOK->AdjustIncubation No ContactSupport Consult Instrument Manual or Technical Support IncubationOK->ContactSupport Yes, Still High

References

Technical Support Center: Alpha-Ketoglutarate (AKG) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of alpha-ketoglutarate (AKG) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution of this compound (AKG), it is recommended to dissolve the solid form in a suitable buffer, such as phosphate-buffered saline (PBS), at the desired concentration.[1] Due to the acidic nature of AKG in solution, it is crucial to adjust the pH to a neutral range (typically 7.2-7.4) for most biological experiments. This can be achieved by the dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH with a calibrated pH meter.

Q2: How should I store my solid this compound and its aqueous solutions to ensure stability?

A2: Solid this compound is stable for at least four years when stored at -20°C.[1] However, aqueous solutions of AKG are significantly less stable. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, refrigerate at 2-8°C, but it is advisable not to store aqueous solutions for more than one day.[1] For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, but repeated freeze-thaw cycles should be avoided as they can degrade the compound.

Q3: Why is my this compound solution turning yellow?

A3: A yellow discoloration of your this compound solution can be an indicator of degradation. This can be caused by several factors including exposure to elevated temperatures, alkaline pH, or light. To minimize discoloration, prepare solutions fresh, protect them from light, and store them at recommended low temperatures.

Q4: Can I use buffers other than PBS to dissolve this compound?

A4: Yes, other biological buffers can be used to dissolve this compound. The choice of buffer will depend on the specific requirements of your experiment. However, it is important to consider the potential for interaction between the buffer components and AKG. Always ensure the final pH of the solution is adjusted to the desired range for your application.

Q5: What are the pKa values of this compound, and why are they important?

A5: Alpha-ketoglutaric acid has two pKa values: approximately 2.47 for the first carboxyl group and 4.82 for the second. These values are important because they indicate the pH at which the carboxyl groups will be protonated or deprotonated. This is critical when preparing solutions, as the pH will affect the charge of the molecule and its potential interactions in biological systems. Adjusting the pH to a neutral range ensures that the majority of AKG molecules are in their biologically relevant, deprotonated (this compound) form.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the AKG solution upon storage. 1. The concentration of AKG exceeds its solubility in the chosen buffer at the storage temperature. 2. The pH of the solution has shifted, affecting solubility. 3. Interaction with buffer salts at low temperatures.1. Prepare a less concentrated stock solution. 2. Ensure the pH is stable and within the desired range. 3. Consider using a different buffer system.
Inconsistent experimental results using AKG solutions. 1. Degradation of AKG in the solution over time. 2. Inaccurate concentration due to improper dissolution or pH adjustment. 3. Repeated freeze-thaw cycles of stock solutions.1. Always prepare fresh AKG solutions before each experiment. 2. Verify the complete dissolution of solid AKG and accurately measure and adjust the pH. 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
The pH of the cell culture medium changes significantly after adding the AKG solution. The AKG solution was not properly pH-neutralized before being added to the cell culture medium.Ensure the pH of the AKG stock solution is adjusted to the same pH as your cell culture medium (typically 7.2-7.4) before adding it to your cells.
Low signal or no effect observed in a cell-based assay. 1. AKG has degraded in the solution. 2. The concentration of the active form of AKG is too low at the experimental pH.1. Use a freshly prepared solution of AKG. 2. Confirm that the pH of the final assay medium is in the optimal range for your experiment.

Data on this compound Stability

Quantitative data on the degradation kinetics of this compound in simple aqueous buffers as a function of pH and temperature is limited in publicly available literature. However, the following general stability information has been compiled from various sources:

Form Storage Condition Reported Stability Source
Solid-20°C≥ 4 years[1]
Aqueous Solution (in PBS, pH 7.2)Room TemperatureNot recommended for more than one day[1]
Aqueous Solution (in PBS, pH 7.2)2-8°CNot recommended for more than one day[1]
Specific Formulation (10% AKG in 70% sorbitol, pH 7.0-8.0)40°C, 75% Humidity~24% degradation after 6 months

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution

Materials:

  • Alpha-ketoglutaric acid (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile conical tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out the required amount of solid alpha-ketoglutaric acid to prepare a 100 mM solution. For example, for 10 mL of solution, weigh 146.1 mg of AKG (Molecular Weight: 146.1 g/mol ).

  • Add the solid AKG to a sterile conical tube.

  • Add approximately 8 mL of PBS (pH 7.4) to the tube.

  • Vortex or mix thoroughly until the solid is completely dissolved. The initial pH of the solution will be acidic.

  • Place the tube on a magnetic stirrer and immerse a calibrated pH probe into the solution.

  • Slowly add 1 M NaOH dropwise to the solution while continuously monitoring the pH.

  • Continue adding NaOH until the pH of the solution reaches 7.4. Be cautious not to overshoot the target pH.

  • Once the pH is stable at 7.4, add PBS to reach the final volume of 10 mL.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • For immediate use, store at 2-8°C. For longer-term storage, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_use Application weigh Weigh Solid AKG dissolve Dissolve in Buffer (e.g., PBS) weigh->dissolve ph_adjust Adjust pH to 7.2-7.4 with NaOH dissolve->ph_adjust qs Adjust to Final Volume ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter short_term Short-term (≤ 24 hours) 2-8°C filter->short_term long_term Long-term Aliquot & Freeze -20°C or -80°C filter->long_term use Use in Experiment (e.g., Cell Culture) short_term->use long_term->use

Figure 1. A recommended workflow for the preparation and storage of this compound solutions.

tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Ketoglutarate Isocitrate->AKG Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate Glutamate Glutamate Glutamate->AKG Other_Amino_Acids Other Amino Acids Other_Amino_Acids->AKG

Figure 2. The central role of this compound in the Tricarboxylic Acid (TCA) cycle.

References

overcoming poor cell viability with high concentrations of alpha-ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor cell viability with high concentrations of alpha-ketoglutarate (AKG).

Troubleshooting Guide

High concentrations of this compound (AKG) can lead to decreased cell viability in a dose-dependent manner. This guide provides potential causes and solutions for this common experimental issue.

Issue Potential Cause Recommended Solution
Poor Cell Viability High AKG Concentration: Studies have shown that while lower concentrations of AKG (0.1 mM to 5 mM) can be beneficial, higher concentrations (≥ 10-20 mM) may impair cell growth and viability.[1]Optimize AKG Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of AKG for your specific cell line. Start with a low concentration (e.g., 0.1 mM) and titrate up to the desired experimental range, monitoring cell viability at each concentration.
pH Shift in Culture Medium: Alpha-ketoglutaric acid is an acidic molecule. The addition of high concentrations can lower the pH of the culture medium, creating a suboptimal environment for cell growth.pH Monitoring and Adjustment: Monitor the pH of the culture medium after the addition of AKG. If a significant drop is observed, adjust the pH back to the optimal physiological range (typically 7.2-7.4) using sterile sodium bicarbonate or HEPES buffer.
Cell Type Specificity: Different cell lines exhibit varying sensitivities to AKG.Literature Review and Empirical Testing: Consult the literature for studies using AKG with your cell line of interest. If data is unavailable, empirical testing of a range of concentrations is necessary.
Use of Cell-Impermeable AKG: Standard AKG is a charged molecule and has limited permeability across the cell membrane. To achieve desired intracellular concentrations, researchers often use high extracellular concentrations, which can lead to the issues described above.Utilize Cell-Permeable AKG Analogs: Consider using esterified, cell-permeable forms of AKG such as dimethyl-α-ketoglutarate (DMKG) or octyl-α-ketoglutarate.[2][3][4] These compounds can achieve higher intracellular AKG levels at lower, less toxic extracellular concentrations.[2][3][4] Note that different analogs can have varied off-target effects.[3][4]
Inconsistent Results AKG Stock Solution Degradation: AKG solutions, especially if not stored properly, can degrade over time.Fresh Stock Preparation and Proper Storage: Prepare fresh stock solutions of AKG regularly. Store stocks at -20°C or below and minimize freeze-thaw cycles.
Variability in Experimental Conditions: Minor variations in cell seeding density, incubation time, or reagent concentrations can lead to inconsistent outcomes.Standardize Protocols: Ensure all experimental parameters are kept consistent across experiments. Use a standardized protocol for cell seeding, treatment, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for using AKG in cell culture?

A1: The effective concentration of AKG is highly cell-type dependent. While some studies show beneficial effects at concentrations as low as 0.1 mM, others have used up to 10 mM.[1] However, concentrations of 20 mM and higher have been shown to decrease cell viability.[1] A dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental goals.

Q2: Why is high-concentration AKG causing cell death?

A2: The precise mechanisms can vary, but potential reasons include a significant drop in the pH of the culture medium, oxidative stress, and alterations in key metabolic and signaling pathways. High concentrations of AKG can influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[5][6][7][8][9]

Q3: Are there alternatives to standard this compound?

A3: Yes, cell-permeable analogs like dimethyl-α-ketoglutarate (DMKG) and octyl-α-ketoglutarate are commonly used to increase intracellular AKG levels without requiring excessively high and potentially toxic extracellular concentrations.[2][3][4] It is important to note that these analogs can have their own metabolic and signaling effects.[3][4]

Q4: How does AKG affect cellular signaling pathways?

A4: AKG is a key metabolic intermediate that influences several signaling pathways. It can both activate and inhibit mTOR signaling, depending on the cellular context.[5][6] AKG is also a crucial cofactor for a variety of dioxygenases, including prolyl hydroxylases and histone demethylases, thereby playing a role in the regulation of gene expression and cellular responses to hypoxia.[10][11][12][13][14]

Q5: What is the role of AKG in epigenetic regulation?

A5: AKG is an essential cofactor for enzymes involved in epigenetic modifications. It is required for the function of JmjC domain-containing histone demethylases and TET enzymes, which are involved in histone and DNA demethylation, respectively.[10][12][13][14]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound and its analogs on cell viability across different cell lines as reported in the literature.

Compound Cell Line Concentration Range Effect on Cell Viability Reference
This compound (AKG)C2C120.1 mM - 1.0 mMIncreased cell growth[1]
≥ 10 mMDecreased colony-forming efficiency[1]
≥ 20 mMImpaired cell growth[1]
Dimethyl α-ketoglutarate (DMKG)Hepatic Stellate Cells (HSC-T6)1 mM - 16 mMNo significant reduction[2]
18 mM - 32 mMGradual reduction[2]
Hepatocytes (BRL-3A)1 mM - 18 mMNo significant reduction[2]
20 mM - 32 mMGradual reduction[2]
Octyl α-ketoglutarate (O-KG)Human Osteosarcoma CellsNot specifiedCytotoxic[3]
This compound (AKG)Colon Adenocarcinoma (Caco-2, HT-29, LS-180)5 mM - 50 mMConcentration-dependent antiproliferative effect[15]
This compound (AKG)Osteosarcoma (Saos-2, HOS)Not specifiedConcentration-dependent inhibition of proliferation[16]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol outlines a method to assess the dose-dependent effect of AKG on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (AKG) powder

  • Sterile PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • AKG Stock Preparation: Prepare a sterile stock solution of AKG (e.g., 1 M in sterile water or PBS). Adjust the pH to 7.2-7.4. Filter-sterilize the stock solution.

  • Treatment: Prepare serial dilutions of AKG in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM). Remove the old medium from the cells and add 100 µL of the AKG-containing medium to the respective wells. Include a vehicle control (medium without AKG).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound and mTOR Signaling

AKG has a complex, context-dependent relationship with the mTOR signaling pathway. It can either activate or inhibit mTORC1.

AKG_mTOR_Pathway cluster_activation Activation cluster_inhibition Inhibition AKG_activation This compound TCA_Cycle TCA Cycle Intermediate Pool AKG_activation->TCA_Cycle Amino_Acids Amino Acid Metabolism AKG_activation->Amino_Acids ATP_production ATP Production TCA_Cycle->ATP_production mTORC1_activation mTORC1 Amino_Acids->mTORC1_activation ATP_production->mTORC1_activation AKG_inhibition This compound ATP_synthase ATP Synthase AKG_inhibition->ATP_synthase AMPK AMPK ATP_synthase->AMPK mTORC1_inhibition mTORC1 AMPK->mTORC1_inhibition

Caption: Dual role of this compound in mTOR signaling.

This compound as a Dioxygenase Cofactor

AKG is an essential cofactor for various dioxygenases that play critical roles in epigenetic regulation and hypoxia signaling.

AKG_Dioxygenase_Pathway cluster_histone_demethylation Histone Demethylation cluster_dna_demethylation DNA Demethylation cluster_hypoxia_signaling Hypoxia Signaling AKG This compound JMJDs JmjC Domain-Containing Histone Demethylases AKG->JMJDs TETs TET Enzymes AKG->TETs PHDs Prolyl Hydroxylases (PHDs) AKG->PHDs Succinate Succinate CO2 CO2 JMJDs->Succinate JMJDs->CO2 Demethylated_Histones Demethylated Histones JMJDs->Demethylated_Histones Methylated_Histones Methylated Histones Methylated_Histones->JMJDs TETs->Succinate TETs->CO2 hmC 5-hydroxymethylcytosine (5hmC) TETs->hmC mC 5-methylcytosine (5mC) mC->TETs PHDs->Succinate PHDs->CO2 Hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->Hydroxylated_HIF1a HIF1a HIF-1α HIF1a->PHDs

Caption: Role of AKG as a cofactor for dioxygenases.

Experimental Workflow for Assessing Cell Viability

A logical workflow for troubleshooting poor cell viability when using high concentrations of AKG.

Troubleshooting_Workflow Start Start: Poor Cell Viability Observed Check_Concentration Is AKG concentration >10 mM? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Curve Check_Concentration->Optimize_Concentration Yes Check_pH Check Medium pH after AKG Addition Check_Concentration->Check_pH No Reassess Re-evaluate Cell Viability Optimize_Concentration->Reassess Adjust_pH Adjust pH to 7.2-7.4 Check_pH->Adjust_pH pH < 7.2 Consider_Analog Consider Cell-Permeable Analogs (e.g., DMKG) Check_pH->Consider_Analog pH is Optimal Adjust_pH->Reassess Consider_Analog->Reassess End Issue Resolved Reassess->End

Caption: Troubleshooting workflow for poor cell viability.

References

Technical Support Center: Enhancing Alpha-Ketoglutarate (AKG) Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of alpha-ketoglutarate (AKG) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for administering AKG to animal models?

A1: The most prevalent methods for long-term studies are dietary supplementation and administration in drinking water due to their non-invasive nature.[1][2] Oral gavage is also an option for precise, short-term dosing, though it can induce stress in the animals.[1] The choice of method should align with the specific experimental design and objectives.

Q2: What is the oral bioavailability of AKG and what are the main challenges?

A2: Orally administered AKG is primarily absorbed in the upper small intestine.[1][3] However, it undergoes significant first-pass metabolism in the enterocytes and liver, leading to a short half-life in the blood (less than 5 minutes in pigs).[1][3] Despite this rapid clearance, studies have demonstrated significant physiological effects, suggesting that even transient increases in AKG levels or its metabolites are biologically meaningful.[1]

Q3: What are the known mechanisms of action for AKG?

A3: AKG is a crucial intermediate in the Krebs cycle (TCA cycle) and influences numerous cellular processes.[4][5] Its benefits are believed to be mediated through various mechanisms, including:

  • Energy Metabolism: As a key component of the TCA cycle, it plays a central role in cellular energy production.[5]

  • Signaling Pathways: AKG can inhibit the mTOR signaling pathway and activate the AMPK signaling pathway, both of which are critical in regulating metabolism and lifespan.[6][7]

  • Epigenetic Regulation: It serves as a cofactor for enzymes that modify DNA and histones, thereby influencing gene expression.[8][9]

  • Antioxidant Properties: AKG can act as a direct antioxidant, scavenging reactive oxygen species (ROS).[4][10]

Q4: Is the salt form of AKG (e.g., Calcium AKG vs. Sodium AKG) important for absorption?

A4: Studies in rats suggest that the intestinal absorption of AKG does not significantly depend on the type of AKG salt administered.[11]

Troubleshooting Guides

Issue 1: Poor Palatability and Reduced Consumption of AKG-Supplemented Diet

Symptoms:

  • Animals are not consuming the expected amount of the diet supplemented with AKG.

  • Weight loss or failure to gain weight in the experimental group compared to controls.

Possible Causes:

  • Aversion to the taste or texture of the AKG-supplemented feed.

Solutions:

  • Gradual Introduction: Acclimate the animals to the supplemented diet by gradually increasing the concentration of AKG over several days. For instance, start with a 25% mixture of the supplemented diet with the standard diet and progressively increase to 100%.[1]

  • Alternative Delivery Method: If dietary aversion continues, consider administering AKG in the drinking water.[1] This can sometimes be more readily accepted by the animals.

  • Flavoring Agents: While not a standard practice, the use of palatable flavoring agents could be explored, ensuring they do not interfere with the experimental outcomes.

Issue 2: Instability of AKG in Drinking Water

Symptoms:

  • Inconsistent experimental results.

  • Visible changes in the color or clarity of the AKG solution over time.

Possible Causes:

  • Degradation of AKG in solution due to prolonged storage, light exposure, or temperature fluctuations.

Solutions:

  • Fresh Preparation: Prepare fresh AKG solutions every 2-3 days to ensure stability.[1]

  • Protect from Light: Use opaque water bottles to shield the solution from light, which can accelerate degradation.[1]

  • Consistent Temperature: Maintain the animal housing and water bottles at a stable temperature.

Issue 3: High Variability in AKG Intake Among Animals

Symptoms:

  • Significant variation in physiological or metabolic readouts within the same experimental group.

Possible Causes:

  • Individual Differences: Natural variation in food and water consumption among individual animals.[1]

  • Dominance Hierarchies: In group-housed animals, dominant individuals may limit the access of subordinate animals to food and water.[1]

Solutions:

  • Individual Housing: For studies requiring precise dosing, consider single housing for a short duration to accurately measure individual intake.[1]

  • Adequate Access: Ensure multiple food and water sources are available in group cages to minimize competition.

  • Monitor Intake: Regularly measure food and water intake per cage to estimate the average dose consumed by each animal.[1]

Data Presentation

Table 1: Summary of AKG Dosages Used in Animal Models

Animal ModelAdministration MethodDosageObserved EffectsReference
MiceDietary Supplementation2% (w/w) Ca-AKGExtended lifespan and healthspan[1][12]
MiceDrinking Water10 mM Ca-AKGImproved fertility[1]
RatsOral Gavage3 µCi/kg BW of 14C-AKGHigh tissue distribution[11]
MiceDietary Supplementation2% AKGIncreased gastrocnemius muscle weight[13]
RatsDrinking WaterNot specifiedReduced adiposity and improved insulin (B600854) sensitivity[14][15]

Experimental Protocols

Protocol 1: Administration of Calcium this compound (Ca-AKG) in Diet
  • Diet Preparation:

    • Thoroughly mix Ca-AKG into a powdered or pelleted diet to achieve the desired concentration (e.g., 2% w/w).

    • Ensure homogenous mixing for consistent dosing.

    • Prepare a control diet identical in composition but lacking Ca-AKG.

  • Animal Acclimation:

    • Acclimate animals to the base powdered/pelleted diet for one week before introducing the Ca-AKG-supplemented feed.

    • Gradually introduce the Ca-AKG diet by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over four days to improve acceptance.[1]

  • Administration and Monitoring:

    • Provide the Ca-AKG-supplemented diet and water ad libitum.

    • Monitor food intake, water intake, and body weight regularly (e.g., bi-weekly).[1]

    • Observe the general health status of the animals throughout the study.

  • Endpoint Data Collection:

    • At the end of the study, collect blood and tissues for analysis (e.g., measuring AKG levels, downstream metabolites, or gene expression).

Protocol 2: Measurement of AKG in Tissue Samples

This protocol is a general guideline and may need optimization based on the specific tissue and assay kit used. An example is the Alpha Ketoglutarate (alpha KG) Assay Kit (Colorimetric/Fluorometric) from Abcam (ab83431).

  • Sample Preparation:

    • Harvest approximately 10 mg of tissue.

    • Wash the tissue with cold PBS.

    • Resuspend the tissue in ~4-6 volumes of ice-cold α-KG Assay Buffer.

    • Homogenize the tissue on ice using a Dounce homogenizer.

    • Centrifuge the homogenate at top speed for 2-5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for analysis.

  • Deproteinization:

    • Deproteinize the sample according to the assay kit manufacturer's instructions to prevent enzyme interference.

  • Assay Procedure:

    • Follow the specific instructions of the colorimetric or fluorometric assay kit for preparing standards and samples, and for measuring the absorbance or fluorescence.

  • Calculation:

    • Calculate the concentration of AKG in the samples based on the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_monitoring Phase 3: Monitoring cluster_endpoint Phase 4: Endpoint Analysis diet_prep Diet Preparation (Control & AKG-supplemented) animal_acclimation Animal Acclimation (1 week) diet_prep->animal_acclimation gradual_intro Gradual Diet Introduction (4 days) animal_acclimation->gradual_intro ad_libitum Ad Libitum Feeding (Duration of Study) gradual_intro->ad_libitum monitoring Bi-weekly Monitoring: - Food/Water Intake - Body Weight - Health Status ad_libitum->monitoring endpoint Endpoint Data Collection: - Blood/Tissue Analysis - Phenotypic Assessments monitoring->endpoint akg_signaling cluster_mTOR mTOR Pathway cluster_AMPK AMPK Pathway cluster_Epigenetics Epigenetic Regulation AKG This compound (AKG) mTOR mTORC1 AKG->mTOR Inhibits AMPK AMPK AKG->AMPK Activates Dioxygenases TET Dioxygenases (Histone/DNA Demethylation) AKG->Dioxygenases Cofactor for Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Autophagy Autophagy mTOR->Autophagy AMPK->mTOR Inhibits Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Gene_Expression Altered Gene Expression Dioxygenases->Gene_Expression

References

refining sample homogenization techniques for alpha-ketoglutarate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of sample homogenization techniques for alpha-ketoglutarate (α-KG) extraction.

Troubleshooting Guides

This guide addresses specific issues that may arise during your experimental workflow, from sample homogenization to α-KG quantification.

Issue ID Problem Potential Causes Solutions & Recommendations
AKG-H-001 Low α-KG Yield 1. Incomplete cell lysis: The chosen homogenization method may not be robust enough for the specific tissue type. 2. Enzymatic degradation: Endogenous enzymes may degrade α-KG during sample processing. 3. Suboptimal extraction solvent: The solvent may not efficiently extract polar metabolites like α-KG. 4. Instability of α-KG: α-KG is chemically unstable and can degrade, especially at non-neutral pH and higher temperatures.[1]1. Optimize homogenization: For tough tissues, consider cryogenic grinding or bead beating. For softer tissues, a rotor-stator homogenizer may be sufficient.[2][3] Ensure sufficient homogenization time and intensity. 2. Rapidly quench enzymatic activity: Homogenize samples at low temperatures (e.g., on ice) and use pre-chilled solvents. Snap-freeze tissues in liquid nitrogen immediately after collection.[4] 3. Use appropriate extraction solvents: A common and effective solvent is a pre-chilled methanol (B129727)/water mixture (e.g., 80% methanol).[5] For a broader metabolite profile, a methanol/chloroform/water extraction can separate polar and non-polar metabolites.[5] 4. Maintain low temperatures: Keep samples on ice throughout the extraction process. For long-term storage, store extracts at -80°C.
AKG-H-002 High Variability Between Replicates 1. Inconsistent homogenization: Variations in homogenization time, speed, or sample-to-bead/probe ratio can lead to inconsistent lysis. 2. Sample heterogeneity: Different sections of a tissue may have different metabolic profiles. 3. Pipetting errors: Inaccurate pipetting of viscous homogenates or small volumes of extraction solvent.1. Standardize homogenization protocol: Use a consistent protocol for all samples, including the type and size of beads for bead milling, and the speed and duration for rotor-stator homogenization. 2. Pool and aliquot samples: If possible, pool multiple small tissue samples and then take aliquots for extraction to minimize biological variability. 3. Use calibrated pipettes and appropriate techniques: For viscous solutions, consider reverse pipetting.
AKG-Q-001 High Background in Quantification Assay 1. Interfering substances: Other molecules in the sample may react with the assay reagents. 2. Contaminated reagents: Impurities in solvents or assay kit components. 3. Insufficient protein removal: High protein concentrations can interfere with enzymatic assays.1. Include a sample blank: Prepare a parallel sample without the enzyme that specifically converts α-KG to subtract the background signal. 2. Use high-purity reagents: Utilize HPLC or mass spectrometry-grade solvents and fresh assay reagents. 3. Deproteinize samples: Use methods like perchloric acid (PCA) precipitation followed by neutralization, or a 10 kDa molecular weight cut-off (MWCO) spin filter to remove proteins.[6]
AKG-S-001 Sample Foaming During Homogenization 1. High-speed homogenization in the presence of detergents or high protein concentrations. 1. Use a lower homogenization speed: Gradually increase the speed to find the optimal setting that minimizes foaming. 2. Use anti-foaming agents: In some cases, a small amount of an anti-foaming agent can be added to the lysis buffer.[7] 3. Ensure the homogenizer probe is submerged: Avoid drawing air into the sample by keeping the rotor-stator probe tip below the liquid surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best homogenization technique for α-KG extraction?

The optimal homogenization technique depends on the tissue type. For hard or fibrous tissues, more rigorous methods like bead beating or cryogenic grinding with a mortar and pestle are often necessary to ensure complete cell lysis.[2] For softer tissues like the liver or brain, rotor-stator homogenizers are generally effective and can process larger sample volumes.[2][3] A study on tough maize cob tissue found that manual grinding with a mortar and pestle was the most reproducible and efficient method in terms of the number of metabolic features detected.

Q2: How can I prevent the degradation of α-KG during sample preparation?

This compound is susceptible to enzymatic and chemical degradation. To minimize this, it is crucial to work quickly and at low temperatures. Tissues should be snap-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[4] All homogenization and extraction steps should be performed on ice using pre-chilled solvents and tubes. Rapidly quenching enzymatic activity is key to preserving the in vivo metabolic profile.

Q3: What is a reliable extraction solvent for α-KG?

A commonly used and effective solvent for extracting polar metabolites like α-KG is a cold solution of 80% methanol in water.[5] For a more comprehensive analysis that includes both polar and non-polar metabolites, a biphasic extraction using a mixture of methanol, chloroform, and water is recommended.[5] This method separates the polar metabolites (including α-KG) in the upper aqueous phase from the lipids in the lower organic phase.

Q4: Is deproteinization of the sample necessary before α-KG quantification?

Yes, for enzymatic assays, deproteinization is a critical step. High concentrations of proteins in the sample can interfere with the assay enzymes, leading to inaccurate results. Common methods for deproteinization include precipitation with perchloric acid (PCA) followed by neutralization with potassium hydroxide, or the use of 10 kDa molecular weight cut-off (MWCO) spin filters to remove larger proteins.[6]

Q5: Can I use the same homogenization protocol for different types of tissues?

While the general principles of keeping the sample cold and working quickly apply to all tissues, the specific homogenization parameters may need to be optimized for different tissue types. Harder tissues may require longer homogenization times, higher speeds, or more abrasive grinding media (in the case of bead milling) compared to softer tissues.[2][3] It is advisable to perform a pilot experiment to determine the optimal conditions for each new tissue type.

Quantitative Data

The efficiency of a homogenization method can be evaluated by the number and reproducibility of the metabolites detected. The following table summarizes a comparison of three homogenization techniques on a tough plant tissue (maize cob), highlighting the number of unique and overlapping metabolic features detected by LC-MS. While not specific to α-KG, it provides a quantitative comparison of method efficiency.

Table 1: Comparison of Homogenization Methods for Metabolite Feature Detection in Maize Cob Tissue

Homogenization Method Genotype Mp313E - Total Features Genotype B73 - Total Features Unique Features (Mp313E) Unique Features (B73)
Manual Grinding (Mortar & Pestle) 11631163114 (8.4%)119 (9.3%)
Mechanical Grinding (Geno/Grinder) 101992638 (2.8%)24 (1.9%)
Adaptive Focused Acoustics (AFA) 1102111073 (5.4%)55 (4.3%)
Overlap (All three methods) 743 (54.6%)927 (72.7%)--

Experimental Protocols

Protocol 1: Bead Mill Homogenization of Liver Tissue for α-KG Extraction

This protocol is adapted for the homogenization of soft tissues like the liver using a bead mill.

Materials:

  • Frozen liver tissue (~50-100 mg)

  • 2 mL bead beating tubes containing 2.8 mm ceramic beads

  • Pre-chilled (-80°C) 80% methanol in water

  • Bead mill homogenizer

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of frozen liver tissue and place it in a pre-chilled 2 mL bead beating tube.

  • Add 400 µL of ice-cold 80% methanol.[4]

  • Homogenize the tissue using a bead mill for 30 seconds.[4]

  • Centrifuge the tube at 100 x g for 5 minutes at 4°C.[4]

  • Carefully transfer 300 µL of the supernatant to a new pre-chilled microcentrifuge tube.

  • Repeat the addition of 400 µL of 80% methanol to the pellet, followed by bead beating and centrifugation.[4]

  • Combine the second supernatant with the first.

  • For a third extraction, repeat step 6 and combine the supernatants. The total volume should be approximately 1 mL.[4]

  • Proceed with deproteinization and α-KG quantification assay.

Protocol 2: Rotor-Stator Homogenization of Brain Tissue for α-KG Extraction

This protocol is suitable for the homogenization of soft tissues like the brain using a rotor-stator homogenizer.

Materials:

  • Frozen brain tissue (~50-100 mg)

  • Rotor-stator homogenizer with an appropriately sized probe

  • Pre-chilled (-20°C) lysis buffer (e.g., 10 mM phosphate (B84403) buffer)

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of frozen brain tissue and place it in a pre-chilled tube.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 10 volumes of buffer to tissue weight, 1 mL for 100 mg of tissue).

  • Submerge the tip of the rotor-stator probe into the buffer, ensuring it does not touch the bottom of the tube.

  • Homogenize the tissue on ice at a low to medium speed for 15-30 seconds, or until the tissue is visibly dispersed. Avoid creating foam.[2]

  • If necessary, increase the speed for a short burst to ensure complete homogenization.

  • Rinse the probe with lysis buffer to recover any adhered sample.

  • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant for further processing and α-KG analysis.

Visualizations

Experimental Workflow for α-KG Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis tissue_collection 1. Tissue Collection (Snap-freeze in liquid N2) homogenization 2. Homogenization (e.g., Bead Mill or Rotor-Stator) Keep on ice tissue_collection->homogenization Cold Chain extraction 3. Metabolite Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation 4. Centrifugation (Pellet debris) extraction->centrifugation deproteinization 5. Deproteinization (e.g., 10 kDa Spin Filter) centrifugation->deproteinization quantification 6. α-KG Quantification (e.g., Colorimetric/Fluorometric Assay) deproteinization->quantification

Caption: General workflow for α-KG extraction from tissue samples.

Signaling Pathway: Krebs Cycle

krebs_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The central role of α-Ketoglutarate in the Krebs Cycle.

Signaling Pathway: α-KG-Dependent Dioxygenases

akg_dioxygenase AlphaKG α-Ketoglutarate Dioxygenase α-KG Dependent Dioxygenase (e.g., PHD, TET) AlphaKG->Dioxygenase HydroxylatedSubstrate Hydroxylated Substrate (e.g., Hydroxyproline, 5-hmC) Dioxygenase->HydroxylatedSubstrate Hydroxylation Succinate Succinate Dioxygenase->Succinate CO2 CO2 Dioxygenase->CO2 Substrate Substrate (e.g., Proline residue, 5-mC) Substrate->Dioxygenase O2 O2 O2->Dioxygenase

Caption: Catalytic mechanism of α-KG-dependent dioxygenases.

References

minimizing variability in alpha-ketoglutarate measurements between samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alpha-Ketoglutarate (α-KG) Measurement. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in α-KG measurements and troubleshoot common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during α-KG quantification.

Enzymatic Assays (Colorimetric & Fluorometric)
Problem Potential Cause Recommended Solution
No or Low Signal Inactive or degraded reagents.Check the expiration dates and storage conditions of all kit components. It is best to prepare fresh reagents and standards for each experiment.
Incorrect assay conditions.Ensure the assay buffer is at the optimal pH and the incubation is carried out at the correct temperature and for the specified time.
Insufficient enzyme concentration.Perform an enzyme titration experiment to determine the optimal concentration for your specific sample type and conditions.
High Background Presence of pyruvate (B1213749) in the sample.Pyruvate can generate a background signal in coupled enzymatic assays.[1][2] Perform a background control reaction for each sample without the α-KG converting enzyme and subtract this value from your sample reading.[1]
Contamination of reagents or samples.Use fresh, high-quality reagents and take care to avoid cross-contamination between samples.
High concentration of fluorescent probe (fluorometric assays).If using a fluorometric assay and experiencing high background, try diluting the fluorescent probe 5- to 10-fold.[1]
High Variability Between Replicates Inconsistent pipetting.Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Incomplete mixing of reagents.Thoroughly mix all reagents before and after adding them to the reaction wells.
Temperature fluctuations across the plate.Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate on a cold or hot surface before reading.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause Recommended Solution
Low Signal/Poor Sensitivity Suboptimal ionization.Check the chemistry of α-KG and ensure the mobile phase and ion source settings are appropriate for its ionization. It may require a different ion source type or additives.[3]
Inefficient derivatization (if applicable).Optimize derivatization conditions such as reaction time, temperature, and reagent concentration.[4]
Matrix effects (ion suppression).Consider different sample preparation procedures, such as solid-phase extraction (SPE), to remove interfering substances.[5]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing of solvents.
Column degradation.Use a guard column and ensure proper sample cleanup to extend column lifetime. If shifts persist, replace the analytical column.
Fluctuating flow rates.Check the LC pump for leaks and ensure it is properly primed.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Inappropriate injection solvent.The injection solvent should be of similar or weaker strength than the initial mobile phase.
Inconsistent Results Sample degradation.Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles.
Carryover between samples.Implement a robust wash protocol for the autosampler and injection port between samples.

Frequently Asked Questions (FAQs)

Q1: How should I collect and handle blood samples to minimize α-KG variability?

A1: Proper sample handling is critical. For blood samples, it is recommended to:

  • Collect blood in tubes containing an anticoagulant such as EDTA.

  • Process the blood to obtain plasma or serum as soon as possible, ideally within 30 minutes of collection.[6]

  • If immediate processing is not possible, keep the whole blood samples on ice to slow down cellular metabolism.

Q2: What is the recommended storage condition for plasma, serum, and tissue samples for α-KG analysis?

A2: For long-term stability, it is crucial to store samples at ultra-low temperatures. While specific quantitative data on the long-term stability of α-KG is limited, general recommendations for metabolites are to store samples at -80°C. For tissue samples, snap-freezing in liquid nitrogen immediately after collection and subsequent storage at -80°C is the best practice to preserve metabolite levels.[5] Avoid repeated freeze-thaw cycles as this can lead to degradation of metabolites.

Q3: Can hemolysis affect my α-KG measurements?

A3: Yes, hemolysis can significantly interfere with biochemical assays. The release of intracellular components from red blood cells can affect enzymatic reactions and cause spectral interference in colorimetric and fluorometric assays.[7] While the specific quantitative impact on α-KG is not well-documented, it is best practice to avoid using hemolyzed samples. If you must use them, it is important to note the degree of hemolysis and interpret the results with caution.

Q4: My tissue homogenates are giving inconsistent results. What can I do?

A4: Inconsistent results from tissue homogenates often stem from incomplete homogenization or inefficient extraction. Ensure that the tissue is thoroughly homogenized on ice using a suitable method (e.g., Dounce homogenizer or bead beater).[2] Following homogenization, a robust extraction protocol is necessary to efficiently extract α-KG.

Q5: I am having trouble with the derivatization of α-KG for my LC-MS/MS analysis. What are some common issues?

A5: Derivatization can be a sensitive step. Common issues include:

  • Incomplete reaction: Ensure that the derivatizing agent is not expired and is used at the optimal concentration. Reaction time and temperature are also critical parameters that may need optimization.[4]

  • Degradation of the derivative: Some derivatives may be unstable. It is important to analyze the samples as soon as possible after derivatization.

  • Presence of interfering substances: The sample matrix can sometimes interfere with the derivatization reaction. Proper sample cleanup before derivatization is crucial.

Data Presentation

Table 1: Pre-analytical Factors Affecting α-KG Stability in Blood Samples
FactorRecommendation to Minimize VariabilityRationale
Sample Type Use plasma (EDTA) or serum consistently across all samples in a study.The coagulation process in serum formation can alter the metabolic profile.
Processing Time Process samples (centrifuge and separate plasma/serum) within 30 minutes of collection.[6]Continued cellular metabolism in whole blood at room temperature can alter α-KG levels.
Pre-centrifugation Temperature Keep whole blood on ice if immediate processing is not possible.Lower temperatures slow down enzymatic activity and cellular metabolism.
Storage Temperature For short-term storage (up to 24 hours), store at 4°C. For long-term storage, store at -80°C.Lower temperatures are essential for preserving the stability of metabolites over time.
Freeze-Thaw Cycles Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to the degradation of α-KG.
Hemolysis Avoid using hemolyzed samples.Release of intracellular contents can interfere with both enzymatic and LC-MS assays.[7]

Experimental Protocols

Protocol 1: Extraction of α-KG from Tissue Samples for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific tissue types.

  • Sample Collection and Preparation:

    • Excise the tissue of interest as quickly as possible and immediately snap-freeze it in liquid nitrogen.

    • Store the frozen tissue at -80°C until extraction.

    • Weigh the frozen tissue (typically 20-50 mg).

  • Homogenization:

    • Place the frozen tissue in a pre-chilled tube containing ceramic beads.

    • Add 500 µL of ice-cold 80% methanol.

    • Homogenize the tissue using a bead beater at 4°C.

  • Extraction:

    • Incubate the homogenate on a shaker at 4°C for 15 minutes.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Clarification and Storage:

    • For LC-MS/MS analysis, it is recommended to filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • The clarified extract can be analyzed immediately or stored at -80°C.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Sample_Collection Sample Collection (Blood/Tissue) Immediate_Processing Immediate Processing (<30 min) Sample_Collection->Immediate_Processing Ideal Storage_on_Ice Storage on Ice Sample_Collection->Storage_on_Ice If delayed Centrifugation Centrifugation Immediate_Processing->Centrifugation Storage_on_Ice->Centrifugation Separation Plasma/Serum/Supernatant Separation Centrifugation->Separation Storage Long-term Storage (-80°C) Separation->Storage Extraction Metabolite Extraction (for tissue) Storage->Extraction Analysis α-KG Measurement (Enzymatic or LC-MS/MS) Storage->Analysis Directly for Plasma/Serum Derivatization Derivatization (optional for LC-MS) Extraction->Derivatization Derivatization->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis troubleshooting_logic Start Inconsistent α-KG Results Check_Pre_Analytical Review Pre-Analytical Steps: - Sample handling - Storage conditions - Hemolysis present? Start->Check_Pre_Analytical Check_Analytical Review Analytical Steps: - Reagent quality - Instrument calibration - Protocol adherence? Check_Pre_Analytical->Check_Analytical No Pre_Analytical_Issue Address Pre-Analytical Issue: - Optimize sample handling - Use fresh samples Check_Pre_Analytical->Pre_Analytical_Issue Yes Analytical_Issue Address Analytical Issue: - Prepare fresh reagents - Recalibrate instrument - Optimize protocol Check_Analytical->Analytical_Issue Yes Re_Run_Experiment Re-run Experiment Check_Analytical->Re_Run_Experiment No (Consult specialist) Pre_Analytical_Issue->Re_Run_Experiment Analytical_Issue->Re_Run_Experiment

References

Technical Support Center: Adjusting pH of Alpha-Ketoglutarate Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-ketoglutarate (α-KG) in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment of my this compound solution necessary for cell culture?

A1: Alpha-ketoglutaric acid is an acidic molecule. Adding it directly to your cell culture medium without pH adjustment will lower the medium's pH, potentially stressing or killing your cells. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4.[1] Maintaining this optimal pH is crucial for cell health, growth, and experimental reproducibility.

Q2: What will happen if I add an unadjusted, acidic this compound solution to my cell culture?

A2: Adding an unadjusted acidic solution can lead to a rapid drop in the pH of your culture medium. This can cause several problems, including:

  • Cellular Stress and Death: A sudden shift to an acidic environment is toxic to most cells.

  • Precipitation of Media Components: Changes in pH can cause salts and proteins in the culture medium to precipitate, altering the nutrient composition and potentially creating toxic aggregates.[2][3]

  • Altered Drug Efficacy: If you are testing therapeutic compounds, a pH shift can alter their chemical structure and, therefore, their activity.

Q3: Can I use sodium bicarbonate to adjust the pH of my this compound solution?

A3: While sodium bicarbonate is the primary buffer in most cell culture media, it is generally not recommended for adjusting the pH of a concentrated acidic stock solution. Adding sodium bicarbonate to a strong acid like alpha-ketoglutaric acid will result in the production of carbon dioxide (CO2) gas, which can be difficult to control and may not provide a stable, long-term pH adjustment. It is better to use a strong base like sodium hydroxide (B78521) (NaOH) for this purpose.[4][5]

Q4: Should I pH-adjust my this compound solution before or after sterile filtration?

A4: You should always adjust the pH of your this compound solution before sterile filtration. The pH adjustment process itself is not performed under sterile conditions. Therefore, to ensure the final stock solution is sterile, it must be filtered through a 0.22 µm filter after the pH has been stabilized.[6]

Troubleshooting Guide

This guide addresses common issues encountered when adjusting the pH of this compound solutions for cell culture experiments.

Problem Potential Cause Solution
Precipitate forms in the this compound stock solution after adding NaOH. The concentration of this compound may be too high, leading to the precipitation of its sodium salt.- Prepare a less concentrated stock solution of this compound.- Ensure the this compound is fully dissolved before starting the pH adjustment.- Add the NaOH solution slowly while continuously stirring or vortexing to ensure rapid and even distribution.
The pH of the cell culture medium drops significantly after adding the pH-adjusted this compound stock solution. - The pH of the stock solution was not adjusted correctly to the target pH (e.g., 7.4).- The buffering capacity of your cell culture medium is insufficient to handle the addition of the supplement.- Re-calibrate your pH meter and verify the pH of your stock solution before adding it to the medium.- Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES buffer.[7]- Add the this compound stock solution to the medium gradually, allowing the medium's buffer system to equilibrate.
The pH of the cell culture medium becomes too alkaline after adding the pH-adjusted this compound stock solution. An excess of NaOH was added during the pH adjustment of the stock solution.- Prepare a fresh stock solution, adding NaOH more carefully and in smaller increments.- If the overshoot is minor, you can adjust the pH of the final medium back down using a sterile, dilute solution of hydrochloric acid (HCl). However, it is generally better to start with a correctly prepared stock solution.[4]
Cells are growing poorly or dying after the addition of the pH-adjusted this compound. - The final concentration of this compound is toxic to your specific cell line.- The osmolality of the medium has been significantly altered by the addition of the this compound and NaOH.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cells.- Calculate the expected change in osmolality and, if necessary, adjust the concentration of your stock solution to minimize this effect.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound, adjusted to a physiological pH.

Materials:

  • Alpha-ketoglutaric acid (powder)

  • Cell culture-grade water or phosphate-buffered saline (PBS)

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Calibrated pH meter

Procedure:

  • Prepare a 100 mM this compound Solution:

    • Weigh out the appropriate amount of alpha-ketoglutaric acid powder. For a 10 mL solution, this would be 146.1 mg (Molecular Weight = 146.1 g/mol ).

    • In a sterile conical tube, dissolve the powder in 8 mL of cell culture-grade water or PBS. Vortex until the powder is completely dissolved.

  • Adjust the pH:

    • Place a calibrated pH meter probe into the solution.

    • Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Stir the solution gently between additions.

    • Continue adding NaOH until the pH of the solution reaches and stabilizes at 7.4.

  • Adjust to Final Volume and Sterilize:

    • Add cell culture-grade water or PBS to bring the final volume to 10 mL.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage:

    • Store the sterile, pH-adjusted stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Quantitative Data Summary
Parameter Value
Molecular Weight of Alpha-Ketoglutaric Acid 146.1 g/mol
pKa1 of Alpha-Ketoglutaric Acid ~2.47
pKa2 of Alpha-Ketoglutaric Acid ~4.82
Recommended Stock Solution Concentration 100 mM
Recommended Final pH of Stock Solution 7.2 - 7.4
Sterile Filter Pore Size 0.22 µm

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_adjustment pH Adjustment cluster_finalization Finalization weigh Weigh Alpha-Ketoglutaric Acid Powder dissolve Dissolve in Water/PBS weigh->dissolve measure_ph Measure Initial pH dissolve->measure_ph add_naoh Add 1M NaOH Dropwise measure_ph->add_naoh monitor_ph Monitor pH Continuously add_naoh->monitor_ph monitor_ph->add_naoh pH < 7.4 target_ph Reach Target pH (7.4) monitor_ph->target_ph pH = 7.4 adjust_volume Adjust to Final Volume target_ph->adjust_volume sterile_filter Sterile Filter (0.22 µm) adjust_volume->sterile_filter store Store at 4°C or -20°C sterile_filter->store troubleshooting_workflow node_action node_action start Issue Encountered precipitate Precipitate in Stock? start->precipitate ph_drop Medium pH Drop? precipitate->ph_drop No action_precipitate Lower Stock Concentration Add NaOH Slowly precipitate->action_precipitate Yes poor_growth Poor Cell Growth? ph_drop->poor_growth No action_ph_drop Verify Stock pH Use HEPES Buffered Medium ph_drop->action_ph_drop Yes end Issue Resolved poor_growth->end No action_poor_growth Perform Dose-Response Check Osmolality poor_growth->action_poor_growth Yes action_precipitate->end action_ph_drop->end action_poor_growth->end mtor_pathway cluster_inputs Cellular Inputs cluster_core mTOR Signaling cluster_outputs Cellular Outputs growth_factors Growth Factors akt Akt growth_factors->akt amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 energy_status Energy Status (ATP) energy_status->mTORC1 akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy alpha_kg This compound alpha_kg->mTORC1 Inhibition

References

selecting the appropriate spin filter for deproteinizing samples for AKG assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate spin filter for deproteinizing samples prior to alpha-ketoglutarate (AKG) assays.

Frequently Asked Questions (FAQs)

Q1: Why is deproteinization necessary before performing an AKG assay?

A1: Proteins in biological samples can interfere with the enzymatic reactions used in most AKG assays, leading to inaccurate measurements. Removing proteins is a critical step to ensure the reliability of your results.

Q2: How do spin filters work for deproteinization?

A2: Spin filters, also known as centrifugal ultrafiltration units, use a semi-permeable membrane with a specific molecular weight cut-off (MWCO). During centrifugation, the centrifugal force drives the solvent and small molecules, such as AKG, through the membrane into a collection tube. Larger molecules, like proteins, are retained above the membrane.

Q3: What is the most important factor to consider when selecting a spin filter for AKG assays?

A3: The most critical factor is the Molecular Weight Cut-Off (MWCO) of the filter membrane. The MWCO determines the size of molecules that are retained or passed through the filter.

Q4: What MWCO should I choose to retain this compound (AKG)?

A4: this compound has a molecular weight of approximately 146.14 g/mol (or 0.146 kDa). To ensure the retention of AKG in the filtrate, a spin filter with a low MWCO is required. Spin filters with a 3 kDa or 5 kDa MWCO are recommended for this application. These filters will effectively block the passage of proteins while allowing the much smaller AKG molecules to pass through into the collection tube for analysis.

Q5: Is there a significant difference between a 3 kDa and a 5 kDa MWCO filter for AKG assays?

A5: Both 3 kDa and 5 kDa MWCO filters are suitable for retaining AKG. A 3 kDa filter offers a more conservative cut-off, providing a higher likelihood of retaining all small metabolites. However, filtration times may be slightly longer compared to a 5 kDa filter. For most applications, a 5 kDa filter provides a good balance between recovery of small molecules and filtration speed.

Q6: What type of membrane material is best for spin filters in this application?

A6: Polyethersulfone (PES) and regenerated cellulose (B213188) are common membrane materials with low protein binding properties, which is crucial for minimizing the non-specific binding of proteins and AKG to the filter surface.[1] This helps to maximize the recovery of your analyte.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no AKG detected in the filtrate Incorrect MWCO selected: Using a filter with a high MWCO (e.g., 10 kDa or higher) will result in the loss of AKG into the retentate (the solution remaining above the filter).Verify the MWCO of your spin filter. Use a 3 kDa or 5 kDa MWCO filter to ensure AKG passes through into the filtrate.
Non-specific binding of AKG to the filter membrane: Some small molecules can adhere to the surface of the filter, leading to lower recovery.Pre-condition the filter: Before adding your sample, you can rinse the filter with the assay buffer or a solution of a non-ionic surfactant like 0.1% Tween-20 to block non-specific binding sites. Be sure to perform a final rinse with ultrapure water to remove any residual surfactant.
Sample degradation: AKG may be unstable under certain conditions.Keep samples on ice throughout the deproteinization process to minimize degradation. Process samples promptly after collection.
Incomplete protein removal (cloudy filtrate) Insufficient centrifugation time or speed: The centrifugal force may not have been adequate to completely pass the sample through the filter.Optimize centrifugation parameters. Increase the centrifugation time or speed according to the manufacturer's instructions. A general starting point is 14,000 x g for 10-15 minutes at 4°C.
Clogged filter membrane: High sample viscosity or particulate matter can clog the filter pores.Pre-clarify the sample: If your sample is highly viscous or contains cellular debris, centrifuge it at a high speed (e.g., >10,000 x g) for 5-10 minutes before applying it to the spin filter.
Inconsistent results between samples Variability in sample handling: Inconsistent incubation times, temperatures, or centrifugation can lead to variable results.Standardize your protocol. Ensure all samples are processed under identical conditions. Use a refrigerated centrifuge to maintain a consistent temperature.
Pipetting errors: Inaccurate pipetting of the sample or filtrate can introduce variability.Use calibrated pipettes and proper pipetting techniques.

Experimental Protocol: Deproteinization of Samples for AKG Assays using Spin Filters

This protocol provides a general procedure for deproteinizing biological samples using a spin filter with a 3 kDa or 5 kDa MWCO.

Materials:

  • Spin filters (3 kDa or 5 kDa MWCO)

  • Microcentrifuge tubes (for filtrate collection)

  • Refrigerated microcentrifuge

  • Calibrated pipettes and tips

  • Your biological sample (e.g., cell lysate, tissue homogenate)

  • Ice

Procedure:

  • Pre-cool: Place your samples, spin filters, and collection tubes on ice. Pre-cool the centrifuge to 4°C.

  • Sample Loading: Carefully pipette your sample into the upper chamber of the spin filter. Refer to the manufacturer's instructions for the maximum sample volume.

  • Centrifugation: Place the spin filter into the collection tube and insert it into the microcentrifuge. Centrifuge at 14,000 x g for 10-15 minutes at 4°C. Note: Optimal centrifugation time and speed may vary depending on the sample type and the specific spin filter used. Refer to the manufacturer's guidelines.

  • Filtrate Collection: After centrifugation, carefully remove the spin filter assembly from the centrifuge. The deproteinized filtrate, containing AKG, will be in the collection tube. The retained proteins will be in the upper chamber of the filter.

  • Storage: Immediately place the collected filtrate on ice for subsequent analysis in your AKG assay, or store it at -80°C for later use.

Experimental Workflow

Deproteinization_Workflow Deproteinization Workflow for AKG Assays cluster_prep Sample Preparation cluster_filtration Spin Filtration cluster_analysis Analysis Sample Biological Sample (e.g., Cell Lysate) PreCool Pre-cool Sample, Filter, and Centrifuge to 4°C Sample->PreCool LoadSample Load Sample into 3 kDa or 5 kDa Spin Filter PreCool->LoadSample Centrifuge Centrifuge at 14,000 x g for 10-15 min at 4°C LoadSample->Centrifuge CollectFiltrate Collect Deproteinized Filtrate (contains AKG) Centrifuge->CollectFiltrate Retentate Retentate: Proteins (Discard) Centrifuge->Retentate AKG_Assay Perform AKG Assay CollectFiltrate->AKG_Assay

Caption: Workflow for sample deproteinization using a spin filter.

Quantitative Data Summary

Parameter Recommendation Rationale
Spin Filter MWCO 3 kDa or 5 kDaRetains proteins (>10 kDa) while allowing small molecules like AKG (~0.15 kDa) to pass through.
Membrane Material Polyethersulfone (PES) or Regenerated CelluloseLow protein and small molecule binding properties to maximize recovery.[1]
Centrifugation Speed 14,000 x g (typical)Provides sufficient force for efficient filtration. Refer to manufacturer's specifications.
Centrifugation Time 10 - 15 minutesAdequate time for most sample types. May need optimization based on sample viscosity.
Centrifugation Temperature 4°CMinimizes potential degradation of AKG and maintains protein stability.

References

Technical Support Center: Rodent Alpha-Ketoglutarate Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing alpha-ketoglutarate (AKG) supplementation studies in rodents.

I. Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues that may arise during your experiments, presented in a problem-solution format.

Problem ID Observed Issue Potential Cause(s) Recommended Action(s)
AKG-T01 Unexpected Weight Loss or Altered Body Composition in AKG Group 1. Microbiome Interaction: AKG can alter the gut microbiota, potentially affecting nutrient absorption and energy balance. Studies have shown AKG can lower the Firmicutes to Bacteroidetes ratio, which is associated with leaner phenotypes.[1][2][3][4] 2. Metabolic Reprogramming: AKG may increase lipolysis and fatty acid oxidation.[1][5] 3. Reduced Palatability: High concentrations of AKG in water or feed might reduce intake, leading to caloric restriction.1. Microbiome Analysis: Conduct 16S rDNA sequencing of fecal samples at baseline and throughout the study to monitor microbial shifts. Consider including an antibiotic-treated group to determine if the effects are microbiome-dependent.[1][2][3][4] 2. Metabolic Phenotyping: Perform indirect calorimetry to measure energy expenditure. Analyze serum markers for fat oxidation. 3. Monitor Intake: Carefully measure daily food and water consumption to distinguish between a direct metabolic effect and reduced caloric intake. If intake is reduced, consider a pair-fed control group.
AKG-T02 High Variability or Lack of Significant Lifespan/Healthspan Extension 1. Sex-Specific Effects: AKG's effects on lifespan and inflammation can be sexually dimorphic, with females sometimes showing a more robust positive response.[6] 2. Form of AKG: Different salts (e.g., Calcium AKG, Sodium AKG) may have different bioavailability and physiological effects.[7][8][9] 3. Control Group Inadequacy: If using a salt form like Calcium AKG (Ca-AKG), the control diet must be supplemented with an equivalent amount of calcium to rule out effects of the cation itself.[10] 4. Genetic Background: The rodent strain used can influence the response to dietary interventions.1. Stratify by Sex: Always include both male and female rodents in your study design and analyze the data separately.[6] 2. Specify and Justify AKG Form: Choose the AKG form based on previous literature and your specific research question. Ca-AKG is commonly used in longevity studies due to its stability.[10][11] 3. Use Proper Controls: For Ca-AKG, the control group should receive a diet with matching calcium content. 4. Report Strain Details: Clearly state the rodent strain and consider the known metabolic characteristics of that strain.
AKG-T03 No Effect of AKG Supplementation in Germ-Free or Antibiotic-Treated Animals 1. Microbiome-Mediated Effects: Many of AKG's benefits, including effects on body weight and intestinal immunity, appear to be dependent on a healthy gut microbiome.[1][2][3][4] AKG supplementation in antibiotic-treated mice failed to affect body weight in one study.[1][2][4]1. Acknowledge Microbiome Role: This result is a finding in itself. It suggests that AKG's mechanism of action for the measured endpoint is likely indirect and mediated by microbial metabolites. 2. Metabolomics: Analyze plasma and cecal contents to identify microbial metabolites that are altered by AKG in conventional animals but absent in germ-free models.
AKG-T04 Anxiety or Altered Behavior in Open Field Tests 1. Direct Neurological Effects: AKG is a precursor to the neurotransmitters glutamate (B1630785) and GABA and can cross the blood-brain barrier. 2. AKG Salt Effects: Some studies suggest that the sodium salt of AKG (Na-AKG) may have a stronger effect on behavior than Ca-AKG, potentially by enhancing exploration while suppressing anxiety.[7][12]1. Standardize Behavioral Testing: Ensure all behavioral tests are conducted at the same time of day and under consistent environmental conditions. 2. Consider the Cation: Be aware that the associated cation (Na+ or Ca2+) may have independent behavioral effects. The choice of AKG salt should be considered in the interpretation of behavioral data.[7][9]

II. Frequently Asked Questions (FAQs)

Q1: Which form of AKG should I use: free acid, Calcium AKG (Ca-AKG), or Sodium AKG (Na-AKG)?

A1: The choice depends on your research goals.

  • Calcium this compound (Ca-AKG) is the most common form used in recent longevity and healthspan studies.[10] It is noted for its stability and potentially better absorption.[11] The calcium component may also offer benefits for bone health, though it is not a replacement for standard osteoporosis treatments.[11][13] A critical pitfall is to ensure your control group is supplemented with an equivalent amount of calcium to isolate the effects of AKG.[10]

  • Sodium this compound (Na-AKG) has also been used. Some studies suggest it may have different effects on oxidative stress markers and behavior compared to Ca-AKG.[7][8][9] For instance, one study found Na-AKG increased glutathione (B108866) peroxidase activity, while Ca-AKG had a more favorable effect on total antioxidant status.[8][9]

  • Free AKG (acid form) is less commonly used for in vivo supplementation due to its acidity and potential for lower stability in formulations.

Q2: What is the recommended dosage and administration route for AKG in mice?

A2: The most common administration route for long-term studies is supplementation in the diet (chow) or drinking water.[1][14]

  • In Chow: A common dose is a 2% w/w supplement in the standard chow. This method was used in the notable Asadi Shahmirzadi et al. (2020) study, which showed extended lifespan and healthspan.[10]

  • In Drinking Water: A concentration of 10 g/L (1%) has been used in studies investigating body weight and the gut microbiome.[1][2][4] This resulted in an approximate daily intake of 3.8 g/kg body weight.[1]

  • Dosage Consideration: Always monitor food and water intake, as the taste of AKG may alter consumption patterns, introducing a caloric restriction variable.

Q3: Why are my male and female mice responding differently to AKG?

A3: This is a key finding in AKG research. Sexual dimorphism is frequently observed. For example, a major study found that Ca-AKG supplementation significantly increased median lifespan in female mice, while the effect in males was positive but not statistically significant.[6] Furthermore, the protective effect against age-related increases in inflammatory cytokines was only observed in females.[6] This highlights the critical importance of including both sexes in study designs and analyzing their results independently.

Q4: My AKG-supplemented mice show reduced frailty but only a modest increase in lifespan. Is this a failure?

A4: Not at all. This is a primary finding in the field. The concept of "compressing morbidity" is a key goal in aging research, which means shortening the period of disease and frailty at the end of life.[15][16] Studies have reported that while average lifespan extension with AKG was around 12%, measures of healthspan (i.e., reduced frailty) increased by over 40%.[15] Therefore, a significant improvement in healthspan, even with a modest lifespan extension, is a successful and important outcome.

III. Quantitative Data Summary

The following tables summarize dosages and key outcomes from prominent rodent studies on AKG.

Table 1: AKG Dosage and Administration in Rodent Studies

Rodent Model AKG Form Dosage Administration Route Study Duration Key Reference
C57BL/6 MiceCalcium AKG2% w/w in dietChowFrom 18 months of age until deathAsadi Shahmirzadi et al., Cell Metabolism, 2020[10]
C57BL/6 MiceAKG10 g/L in water (~3.8 g/kg/day)Drinking Water2 weeksChen et al., Oncotarget, 2017[1]
Aged Mice (12 mo)Calcium AKG & Sodium AKGNot specified (diet supplement)ChowNot specifiedNiemiec et al., J Physiol Pharmacol, 2011[9]
Sprague Dawley RatsAKG3 and 6 g/kg in dietChow14 daysPrandini et al., Ital J Anim Sci, 2012
Middle-aged MiceAKGNot specifiedDrinking WaterDuration of HFD challengeTian et al., Aging Cell, 2020[14]

Table 2: Summary of Key Outcomes of AKG Supplementation in Rodents

Outcome Measured Effect of AKG Supplementation Sex-Specific? Key Reference
Median Lifespan Increased (~10-17%)Yes (significant in females, not in males)Asadi Shahmirzadi et al., 2020[6]
Healthspan (Frailty Index) Improved (Frailty reduced by ~40%)No (significant in both sexes)Asadi Shahmirzadi et al., 2020[6]
Systemic Inflammation Decreased levels of inflammatory cytokinesYes (significant in females only)Asadi Shahmirzadi et al., 2020[6]
Body Weight Decreased body weight gain rateNot specifiedChen et al., 2017[1]
Gut Microbiota Lowered Firmicutes/Bacteroidetes ratioNot specifiedChen et al., 2017[1][3]
Oxidative Stress Improved antioxidant status (TAS) with Ca-AKGNot specifiedNiemiec et al., 2011[9]

IV. Experimental Protocols

Protocol 1: Lifespan and Healthspan Assessment in AKG-Supplemented Mice

This protocol is based on the methodology described by Asadi Shahmirzadi et al. (2020).

  • Animal Model: C57BL/6 mice, housed in groups of 5 or less.

  • Study Initiation: Begin AKG supplementation at middle age (e.g., 18 months).

  • Diet Formulation:

    • Control Group: Standard rodent chow (e.g., Teklad 2918). If using Ca-AKG, the control diet must be matched for calcium content.

    • AKG Group: Standard chow homogeneously mixed with 2% (w/w) Calcium AKG.

  • Lifespan Monitoring:

    • Monitor animals daily for health status.

    • Record date of natural death.

    • Perform necropsy on deceased animals to assess for pathology.

  • Healthspan Assessment (Frailty Index):

    • Conduct assessments in a blinded manner to avoid bias.

    • Perform assessments longitudinally (e.g., every 8-10 weeks) starting at baseline (18 months).

    • The frailty index consists of 31 non-invasive clinical assessments.[10] Each item is scored 0 (healthy), 0.5 (mild impairment), or 1 (severe impairment).

    • Assessment Categories Include:

      • Integument: Fur color, alopecia, dermatitis.

      • Musculoskeletal: Kyphosis (curvature of the spine), gait disorders, grip strength.

      • Signs of Discomfort: Piloerection, labored breathing, excessive grooming or lack thereof.

      • Ocular/Nasal: Discharge, cataracts.

      • General: Body condition score, tumors/lesions.

    • A complete protocol for the mouse frailty index can be found in Whitehead et al., 2014.[10]

  • Data Analysis:

    • Lifespan: Generate Kaplan-Meier survival curves and use the log-rank test to compare groups. Analyze male and female data separately.

    • Healthspan: Analyze the longitudinal frailty index data using a mixed-effects model to account for repeated measures on the same animals.

V. Visualization of Pathways and Workflows

Diagram 1: Experimental Workflow for a Rodent AKG Longevity Study

G cluster_0 Phase 1: Setup & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoints & Analysis A Animal Selection (e.g., C57BL/6, 18 months old) B Randomization (Control vs. AKG) A->B C Baseline Measurements (Weight, Frailty Index, Fecal Sample) B->C D Dietary Supplementation Control vs. 2% Ca-AKG in chow C->D Start Intervention E Longitudinal Monitoring (Daily Health, Bi-weekly Weight) D->E P1 Pitfall: Control diet lacks matching calcium D->P1 F Repeated Healthspan Assessment (Frailty Index every 8-10 weeks) E->F Periodic G Primary Endpoint: Lifespan (Record date of death) E->G Throughout Lifespan P3 Pitfall: Not monitoring food intake E->P3 F->G Throughout Lifespan I Data Analysis (Kaplan-Meier, Mixed Models) Separate by Sex! G->I H Terminal Sample Collection (Tissues, Blood, Microbiome) H->I P2 Pitfall: Ignoring sex as a variable I->P2

Caption: Workflow for AKG longevity studies, highlighting key phases and common pitfalls.

Diagram 2: AKG's Influence on Key Signaling Pathways in Aging

G AKG This compound (AKG) mTOR mTOR Signaling AKG->mTOR Inhibits AMPK AMPK Signaling AKG->AMPK Activates Inflammation Chronic Inflammation (e.g., via NF-κB) AKG->Inflammation Inhibits IL10 Interleukin-10 (IL-10) AKG->IL10 Promotes Lifespan Lifespan Extension mTOR->Lifespan Inhibition leads to AMPK->Lifespan Activation leads to Healthspan Healthspan Improvement (Reduced Frailty) Inflammation->Healthspan Inhibition improves IL10->Inflammation Suppresses

Caption: AKG modulates aging via mTOR inhibition, AMPK activation, and inflammation suppression.

Diagram 3: Troubleshooting Logic for Unexpected Weight Loss

G Start Issue: Unexpected weight loss in AKG group CheckIntake Measure daily food and water consumption Start->CheckIntake IntakeReduced Is intake significantly lower than controls? CheckIntake->IntakeReduced CauseCaloric Conclusion: Weight loss is likely due to caloric restriction (palatability issue). IntakeReduced->CauseCaloric Yes IntakeNormal Intake is normal. IntakeReduced->IntakeNormal No ActionPairFed Action: Implement a pair-fed control group. CauseCaloric->ActionPairFed CheckMicrobiome Analyze gut microbiome (16S sequencing) IntakeNormal->CheckMicrobiome MicrobiomeAltered Is microbiome composition significantly altered? CheckMicrobiome->MicrobiomeAltered CauseMetabolic Conclusion: Weight loss is likely a direct metabolic effect of AKG. MicrobiomeAltered->CauseMetabolic No / Unsure CauseMicrobiome Conclusion: Weight loss is likely mediated by microbiome changes. MicrobiomeAltered->CauseMicrobiome Yes ActionMetabolic Action: Investigate energy expenditure (indirect calorimetry). CauseMetabolic->ActionMetabolic ActionMicrobiome Action: Consider germ-free or antibiotic-treated models. CauseMicrobiome->ActionMicrobiome

Caption: Decision tree for troubleshooting unexpected weight loss in AKG studies.

References

optimizing incubation times for alpha-ketoglutarate enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their alpha-ketoglutarate (α-KG) enzymatic assays, with a specific focus on incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for an α-KG enzymatic assay?

The optimal incubation time for an α-KG enzymatic assay can vary depending on the specific kit and sample type. However, most commercially available kits recommend an incubation period ranging from 30 to 120 minutes at 37°C.[1][2][3][4] It is crucial to consult the specific protocol for your assay kit. For continuous assays, readings can be taken at multiple time points to follow the reaction kinetics.[2][3]

Q2: How does temperature affect the incubation step?

Most α-KG enzymatic assay protocols specify an incubation temperature of 37°C.[2][3][4] Maintaining a stable and uniform temperature during incubation is critical for consistent results. Temperature fluctuations can affect enzyme activity and lead to variability between wells.[1] Ensure your incubator or plate reader provides uniform heating.

Q3: My signal is too low. Should I increase the incubation time?

If you are experiencing no or low signal, extending the incubation time can sometimes help, but it's important to first rule out other potential causes.[1] Check for the following:

  • Inactive or degraded reagents: Ensure that all kit components are within their expiration date and have been stored correctly.[1]

  • Incorrect assay conditions: Verify the pH of the assay buffer and the accuracy of the incubation temperature.[1]

  • Improper sample preparation: Ensure samples have been properly deproteinized, as high protein concentrations can interfere with the assay.[1]

If these factors are addressed and the signal is still low, you can try optimizing the incubation time by performing a time-course experiment to determine the optimal endpoint.

Q4: I'm observing a high background signal. Could this be related to the incubation time?

While an excessively long incubation time can contribute to a high background, other factors are more common culprits.[1] Consider these possibilities:

  • Pyruvate (B1213749) in the sample: Pyruvate can generate a background signal in many coupled α-KG assays. To correct for this, run a background control for each sample without the α-KG converting enzyme.[1]

  • Concentrated fluorescent probe: For fluorometric assays, a high probe concentration can lead to elevated background. Diluting the probe may be necessary.[1]

  • Contamination: Reagent or sample contamination can also contribute to high background.

If the background remains high after addressing these issues, reducing the incubation time might be beneficial.[1]

Troubleshooting Guide

This guide addresses common issues encountered during α-KG enzymatic assays, with a focus on optimizing incubation times.

ProblemPossible CauseSuggested Solution
No or Low Signal Inactive or degraded reagents.Check expiration dates and storage conditions of kit components. Prepare fresh reagents.[1]
Incorrect assay conditions (pH, temperature).Ensure the assay buffer is at the optimal pH and the incubation is at the correct temperature.[1]
Incubation time is too short.Increase the incubation time. Perform a time-course experiment to determine the optimal incubation period.
Improper sample preparation (e.g., not deproteinized).Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[4]
High Background Signal Presence of pyruvate in the sample.For each sample, run a parallel background control reaction omitting the α-KG converting enzyme and subtract this value.[1]
Concentrated fluorescent probe.For fluorescent assays, try diluting the probe 5- to 10-fold.[1]
Incubation time is too long.Reduce the incubation time. Monitor the reaction kinetically to find a time point with a good signal-to-background ratio.
Non-linear Standard Curve Incorrect standard dilutions.Prepare fresh serial dilutions of the standard for each assay.
Signal saturation.If the higher concentrations of the standard curve are plateauing, the signal may be saturated. Reduce the concentration of the standards or decrease the incubation time.[1]
Erratic Readings Bubbles in wells.Be careful to avoid introducing bubbles when pipetting. Briefly centrifuge the plate if bubbles are present.[1]
Temperature fluctuations across the plate.Ensure the plate is incubated at a stable and uniform temperature.[1]

Experimental Protocols

Protocol 1: General Fluorometric α-Ketoglutarate Assay

This protocol provides a general workflow for a fluorometric α-KG assay. Specific volumes and concentrations may vary based on the kit manufacturer.

  • Sample Preparation:

    • Homogenize tissue samples (10-20 mg) or cell pellets (1-2 million cells) in 100-200 µL of ice-cold assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 10 kDa MWCO spin filter and centrifuge according to the manufacturer's instructions to deproteinize the sample.

    • Collect the filtrate for the assay.[1]

  • Standard Curve Preparation:

    • Prepare a series of α-KG standards by serially diluting a stock solution in the assay buffer. A typical range might be 0 to 10 nmol/well.

  • Assay Procedure:

    • Add 50 µL of standards and deproteinized samples to the wells of a 96-well plate.

    • For each sample, prepare a parallel background control well.

    • Prepare a master reaction mix containing assay buffer, enzyme mix, and a fluorescent probe.

    • Add 50 µL of the master mix to each standard and sample well.

    • For the background control wells, add 50 µL of a reaction mix that omits the α-KG converting enzyme.[1]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[1] The optimal time may need to be determined empirically.

  • Detection:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4]

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Determine the α-KG concentration in the samples from the standard curve.

Protocol 2: General Colorimetric α-Ketoglutarate Assay

This protocol outlines a general procedure for a colorimetric α-KG assay.

  • Sample and Standard Preparation:

    • Follow the same sample and standard preparation steps as in the fluorometric assay protocol.

  • Assay Procedure:

    • Add 50 µL of standards and deproteinized samples to the wells of a 96-well plate.

    • Prepare a reaction mix containing assay buffer, enzyme mix, and a colorimetric probe.

    • Add 50 µL of the reaction mix to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.[4]

  • Detection:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[4]

  • Calculation:

    • Subtract the absorbance of the blank (0 standard) from all readings.

    • Calculate the α-KG concentration in the samples using the standard curve.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis Sample_Prep Sample Preparation (Homogenization & Deproteinization) Add_Reagents Add Samples, Standards & Reaction Mix to Plate Sample_Prep->Add_Reagents Standard_Prep Standard Curve Preparation Standard_Prep->Add_Reagents Incubate Incubate at 37°C (30-120 min) Add_Reagents->Incubate Measure_Signal Measure Absorbance or Fluorescence Incubate->Measure_Signal Calculate Calculate α-KG Concentration Measure_Signal->Calculate

Caption: Experimental workflow for α-KG enzymatic assays.

troubleshooting_flow cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting Start Problem Encountered Check_Reagents Check Reagent Validity & Storage Start->Check_Reagents Check_Conditions Verify Assay Conditions (Temp, pH) Start->Check_Conditions Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Run_Background_Control Run Background Control Start->Run_Background_Control Dilute_Probe Dilute Fluorescent Probe Start->Dilute_Probe Optimize_Incubation Optimize Incubation Time Check_Reagents->Optimize_Incubation Check_Conditions->Optimize_Incubation Check_Sample_Prep->Optimize_Incubation Result Problem Resolved Optimize_Incubation->Result Run_Background_Control->Result Dilute_Probe->Result

Caption: Troubleshooting logic for α-KG assay issues.

References

strategies to reduce signal-to-noise ratio in alpha-ketoglutarate detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-ketoglutarate (α-KG) detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their α-KG detection experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues, particularly those related to improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signal in my α-KG assay?

High background can originate from several sources. A primary cause is the presence of interfering substances in the sample, such as pyruvate, which can generate a background signal in coupled enzymatic assays.[1] To mitigate this, it is recommended to run a background control for each sample by omitting the α-KG converting enzyme from the reaction mix; this background signal can then be subtracted from your experimental results.[1] For fluorescence-based assays, a high concentration of the fluorescent probe itself can lead to elevated background. In such cases, diluting the probe 5- to 10-fold may be necessary.[1][2] Contamination of reagents or incorrect incubation times and temperatures can also contribute to high background noise.[1]

Q2: I am observing a very low or no signal. What are the likely causes and how can I troubleshoot this?

A lack of signal is often due to inactive or degraded reagents. Always check the expiration dates and ensure proper storage conditions for all kit components.[1] Preparing fresh reagents and standards for each experiment is highly recommended.[1] Another common issue is the use of incorrect assay conditions, such as suboptimal pH, temperature, or incubation time.[1] Finally, for plate-based assays, verify that you are using the correct filter settings (excitation/emission wavelengths for fluorescence or absorbance wavelength for colorimetric assays) on your plate reader.[1]

Q3: How can I minimize interference from enzymes present in my biological samples?

Endogenous enzymes in complex biological samples can consume α-KG or interfere with the assay's enzymatic reactions. To prevent this, it is crucial to deproteinize your samples.[1] Effective methods for deproteinization include using a 10 kDa molecular weight cut-off (MWCO) spin filter or performing a perchloric acid (PCA) precipitation followed by neutralization.[1][3] These techniques remove larger proteins and enzymes that could otherwise interfere with the accuracy of your measurements.[1]

Q4: Why is derivatization sometimes required for LC-MS/MS analysis of α-KG?

For some detection methods like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a chemical reaction used to modify the analyte (α-KG) to improve its analytical properties.[4][5] Specifically for α-KG, derivatization can increase volatility and thermal stability, which is crucial for GC-MS.[5] For LC-MS/MS, it can enhance ionization efficiency, leading to a stronger signal and improved sensitivity.[5][6][7] Common derivatization reagents for α-keto acids include N-methyl imidazole (B134444) and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH).[6][7][8]

Troubleshooting Guides

This guide provides a structured approach to resolving common issues encountered during α-KG detection assays.

Issue 1: High Background Signal
Possible Cause Suggested Solution
Pyruvate contamination in the samplePerform a background control reaction for each sample without the α-KG converting enzyme and subtract this value from the test sample reading.[1]
Concentrated fluorescent probeDilute the fluorescent probe 5- to 10-fold with the assay buffer.[1][2]
Presence of reducing agents or thiolsDilute samples to bring the concentration of agents like NADH (<10 µM), glutathione (B108866) (<50 µM), or DTT (<10 µM) below their inhibitory thresholds.[1]
Reagent or sample contaminationUse fresh reagents and sterile techniques to avoid contamination.
Incorrect incubation conditionsEnsure the plate is incubated at the specified temperature for the correct duration.[1]
Issue 2: Low or No Signal
Possible Cause Suggested Solution
Inactive or degraded reagentsCheck expiration dates and storage conditions. Prepare fresh standards and reagents for each experiment.[1]
Suboptimal assay conditionsVerify that the assay buffer pH is correct and that the incubation temperature and time match the protocol's recommendations.[1]
Incorrect instrument settingsConfirm the correct excitation/emission wavelengths for fluorescence or the correct absorbance wavelength for colorimetric assays are set on the plate reader.[1]
Insufficient α-KG in the sampleConcentrate the sample or ensure that the sample dilutions are within the linear range of the assay.[3]
Issue 3: High Well-to-Well Variability
Possible Cause Suggested Solution
Inaccurate pipettingUse calibrated pipettes and proper technique. Prepare a master mix for reagents to be added to multiple wells to minimize variability.[1]
Bubbles in wellsBe careful to avoid introducing bubbles when pipetting. If present, centrifuge the plate briefly to remove them.[1]
Temperature fluctuationsEnsure the plate is incubated at a stable and uniform temperature.[1]
Non-linear standard curvePrepare fresh serial dilutions of the standard for each assay, ensuring accurate pipetting.[1]

Data Presentation

Table 1: Common Interferents in α-KG Enzymatic Assays

This table summarizes common substances that can interfere with enzymatic α-KG assays and their approximate inhibitory concentrations.

Interferent Inhibitory Concentration Potential Effect Mitigation Strategy
PyruvateVaries by sampleGenerates background signal in coupled assays.[1]Subtract background control reading from sample reading.[1]
Thiols (DTT, β-mercaptoethanol)> 10 µMCan destabilize the detection probe.[1]Avoid high concentrations or validate their effect.[1]
Reducing Agents (NADH, Glutathione)> 10 µM (NADH), > 50 µM (Glutathione)Can interfere with fluorescent probes.[1]Dilute samples to lower the concentration below the threshold.[1]
EDTA> 0.5 mMChelates divalent cations required for enzyme activity.[1]Avoid or use at concentrations below 0.5 mM.[1]
Sodium Dodecyl Sulfate (SDS)> 0.2%Can denature assay enzymes.[1]Avoid using SDS in sample preparation.[1]
Sodium Azide> 0.2%Inhibits horseradish peroxidase (HRP) if used in the assay.[1]Avoid using as a preservative in assay buffers.[1]
Table 2: Comparison of α-KG Detection Methods

This table provides a comparative overview of common analytical methods for α-KG quantification.[9]

Method Principle Key Advantages Key Disadvantages Derivatization Required
Colorimetric Assay Enzymatic reactions lead to a colored product.[9]Simple, rapid, suitable for high-throughput screening.[9]Lower sensitivity, potential for interference from other molecules.[9]No
Fluorometric Assay Enzymatic reactions lead to a fluorescent product.[9]Higher sensitivity than colorimetric assays.[9]Potential for fluorescent interference from the sample matrix.[9]No
LC-MS/MS Separation by liquid chromatography and detection by mass spectrometry.[9]High sensitivity and specificity.[9]Requires expensive instrumentation and specialized expertise.[9]Sometimes required for improved sensitivity.[9]

Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)

This protocol is essential for removing interfering enzymes from biological samples like cell lysates or tissue homogenates.[3]

  • Homogenization : Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 10⁶) in 100 µL of ice-cold α-KG Assay Buffer.[2]

  • Acidification : Add ice-cold PCA to the homogenate to a final concentration of 1 M. Vortex briefly to ensure thorough mixing.[3]

  • Incubation : Incubate the mixture on ice for 5 minutes.[3]

  • Centrifugation : Centrifuge the samples at 13,000 x g for 2 minutes at 4°C. Carefully transfer the supernatant to a new, clean tube.[3]

  • Neutralization : To neutralize the sample and precipitate the PCA, add ice-cold 2 M potassium hydroxide (B78521) (KOH). The volume of KOH to add should be approximately 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).[3]

  • pH Check : Vortex briefly and check that the sample pH is between 6.5 and 8.0 using pH paper. Adjust with 0.1 M KOH if necessary.[3]

  • Final Centrifugation : Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.[3]

  • Sample Collection : Transfer the final deproteinized supernatant to a new tube. The sample is now ready for use in the α-KG assay. Keep on ice.[3]

Protocol 2: General Enzymatic Assay Workflow (96-well plate)

This protocol outlines the key steps for a typical enzymatic-based α-KG assay.

  • Standard Curve Preparation : Prepare a series of α-KG standards by serially diluting a stock solution in the assay buffer. A typical range might be from 0 to 10 nmol/well.[1]

  • Sample Preparation : Add 1-50 µL of your deproteinized sample to the wells of a 96-well plate (use black plates for fluorescent assays, clear plates for colorimetric). Adjust the final volume in all wells to 50 µL with assay buffer.[1][2]

  • Background Control Setup : For each sample, prepare a parallel well containing the same amount of sample. This well will receive a reaction mix without the α-KG converting enzyme to measure sample-specific background.[1]

  • Reaction Mix Preparation : Prepare a master reaction mix according to your specific assay kit's instructions. This typically includes the assay buffer, probe, and developing enzyme(s).

  • Initiate Reaction : Add the reaction mix to all wells (standard, sample, and background control). For the background control wells, add a reaction mix that specifically omits the α-KG converting enzyme.

  • Incubation : Incubate the plate for the time and temperature specified in the protocol (e.g., 30 minutes at 37°C), protected from light.[3]

  • Measurement : Read the output on a microplate reader. For fluorometric assays, use excitation/emission wavelengths such as 535/587 nm. For colorimetric assays, measure absorbance at a wavelength like 570 nm.[3]

  • Data Analysis : Subtract the 0 standard reading from all standard readings. Subtract the background control reading from each sample reading. Plot the standard curve and determine the α-KG concentration in your samples.

Visualizations

Troubleshooting_Workflow Start Start: Unexpected Assay Results Check_Signal High Background or Low/No Signal? Start->Check_Signal High_BG High Background Check_Signal->High_BG High BG Low_Signal Low/No Signal Check_Signal->Low_Signal Low Signal BG_Control Run Background Control (No Converting Enzyme) High_BG->BG_Control Check_Reagents Check Reagent Viability (Storage, Expiration) Low_Signal->Check_Reagents Check_Probe Check Probe Concentration (Fluorescence Assay) BG_Control->Check_Probe Check_Interference Review Sample for Interferents (Pyruvate, Thiols, etc.) Check_Probe->Check_Interference End Optimized Signal-to-Noise Ratio Check_Interference->End Check_Conditions Verify Assay Conditions (pH, Temp, Time) Check_Reagents->Check_Conditions Check_Instrument Confirm Instrument Settings (Wavelengths, Filters) Check_Conditions->Check_Instrument Check_Instrument->End

Caption: A troubleshooting workflow for addressing common issues in α-KG assays.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG This compound Isocitrate->AlphaKG IDH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->AlphaKG Transamination

Caption: The position of α-Ketoglutarate as a key intermediate in the TCA cycle.

Sample_Prep_Workflow Start Start: Biological Sample (Cells/Tissue) Homogenize 1. Homogenize in Ice-Cold Buffer Start->Homogenize Deproteinize 2. Deproteinize Sample Homogenize->Deproteinize SpinFilter Method A: 10 kDa Spin Filter Deproteinize->SpinFilter Option 1 PCA Method B: PCA Precipitation Deproteinize->PCA Option 2 Centrifuge1 Centrifuge to Collect Filtrate SpinFilter->Centrifuge1 Neutralize Neutralize with KOH & Centrifuge PCA->Neutralize FinalSample 3. Collect Supernatant (Deproteinized Sample) Centrifuge1->FinalSample Neutralize->FinalSample Assay Proceed to α-KG Assay FinalSample->Assay

Caption: Workflow for sample preparation and deproteinization for α-KG analysis.

References

Technical Support Center: Alpha-Ketoglutarate (AKG) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for alpha-ketoglutarate (AKG) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Alpha-ketoglutaric acid is highly soluble in water and aqueous buffers.[1][2] For a standard stock solution, you can dissolve solid alpha-ketoglutaric acid in high-purity water, PBS (pH 7.2), or an organic solvent like DMSO.[3] For cell culture experiments, it is crucial to ensure the final concentration of any organic solvent is not physiologically disruptive.[3] If using water as the solvent for a stock solution that will be used in cell culture, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[4]

Q2: What are the recommended storage conditions for AKG stock solutions?

A2: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Aqueous solutions of AKG are not recommended to be stored for more than one day.[3] Solid alpha-ketoglutaric acid should be stored at -20°C.[3]

Q3: My AKG stock solution has a slight yellow tint. Is it still usable?

A3: Pure alpha-ketoglutaric acid and its solutions should be colorless. A yellow tint may indicate degradation or the presence of impurities. It is advisable to prepare a fresh stock solution from a reliable source of solid AKG. If the issue persists, consider analyzing the solution's purity via HPLC or spectrophotometry.

Q4: How can I accurately determine the concentration of my AKG stock solution?

A4: The concentration of an AKG stock solution can be determined using several methods:

  • Spectrophotometry: Enzymatic assay kits provide a simple and sensitive method for quantifying AKG. These kits utilize a coupled enzyme reaction that results in a colorimetric or fluorometric product proportional to the AKG concentration.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and accurate method for AKG analysis.[1][6] It separates AKG from other components, and the peak area is proportional to its concentration.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for detecting and quantifying AKG, often requiring derivatization to improve volatility.[7]

Q5: What are the common impurities or degradation products I should be aware of in an AKG solution?

A5: this compound in solution can exist in equilibrium with its hydrated (gem-diol) and cyclic forms, with the keto form being predominant at neutral pH.[8] While these are not degradation products, their relative amounts can be influenced by pH and temperature.[8] At elevated temperatures, AKG can undergo decomposition reactions like decarboxylation.[1] It is also important to be aware of potential contaminants from the starting material or solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound stock solutions.

Problem IDIssuePossible CausesSuggested Solutions
AKG-TS-01 Inconsistent experimental results using the same AKG stock solution. 1. Degradation of AKG: The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged storage at room temperature.[4][9] 2. Incorrect Concentration: The initial concentration may have been inaccurate, or evaporation may have occurred during storage.1. Prepare fresh stock solutions more frequently. Aliquot stocks into single-use vials to avoid freeze-thaw cycles.[4] Store at -20°C or -80°C.[4] 2. Re-verify the concentration of the stock solution using a quantitative method like an enzymatic assay or HPLC.[1]
AKG-TS-02 Precipitate forms in the AKG stock solution upon thawing or storage. 1. Solubility Limit Exceeded: The concentration of AKG may be too high for the chosen solvent, especially at lower temperatures. 2. pH Shift: Changes in pH can affect the solubility of alpha-ketoglutaric acid.[2]1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider preparing a new stock solution at a lower concentration. 2. Check the pH of the solution and adjust if necessary. The pKa values for the two carboxyl groups are 2.47 and 4.82.[1]
AKG-TS-03 Low or no signal in an enzymatic assay for AKG. 1. Degraded AKG: The AKG in the sample has degraded.[9] 2. Incorrect Assay Conditions: The pH, temperature, or incubation time of the assay may be incorrect. 3. Interfering Substances: The sample may contain substances that inhibit the assay enzymes.1. Use a freshly prepared or properly stored AKG stock. 2. Carefully review the protocol of the enzymatic assay kit and ensure all parameters are correct.[10] 3. For complex samples like plasma or tissue homogenates, sample clean-up steps such as deproteinization or solid-phase extraction may be necessary.[10][11]
AKG-TS-04 Broad or split peaks in HPLC analysis of AKG. 1. Interaction with Stainless Steel: AKG is known to interact with stainless steel components of HPLC systems, leading to poor peak shape.[12] 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for AKG.1. Use an HPLC column with a metal-free coating, such as a Dursan coated column, to improve peak shape.[12] 2. Optimize the mobile phase. A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid.[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • Alpha-ketoglutaric acid (solid, high purity)[14]

  • Nuclease-free water or PBS (pH 7.2)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • 0.22 µm sterile filter

Procedure:

  • Weigh out the required amount of solid alpha-ketoglutaric acid (Molecular Weight: 146.1 g/mol ) to prepare the desired volume of a 100 mM solution. For example, for 10 mL of solution, weigh 146.1 mg.[15]

  • Transfer the solid AKG to a sterile conical tube.

  • Add approximately 80% of the final volume of nuclease-free water or PBS.

  • Vortex or gently swirl the tube until the solid is completely dissolved.

  • Adjust the final volume to the desired amount with the solvent.

  • If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[4]

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the tubes clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Quantification of AKG using a Colorimetric Assay Kit

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • AKG stock solution (prepared as in Protocol 1)

  • AKG Assay Kit (containing assay buffer, enzyme mix, probe, and standard)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a 1 mM AKG standard by diluting the 100 mM stock solution 1:100 with assay buffer.

    • Create a series of standards in the 96-well plate by adding varying volumes of the 1 mM standard and adjusting the total volume with assay buffer to 50 µL per well. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.

  • Sample Preparation:

    • Dilute your unknown AKG stock solution to fall within the range of the standard curve.

    • Add 50 µL of the diluted sample to separate wells.

  • Reaction Mix Preparation:

    • Prepare the reaction mix according to the kit's instructions. This typically involves mixing the assay buffer, enzyme mix, and probe.

  • Assay:

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Mix well and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the 0 nmol/well (blank) from all readings.

    • Plot the absorbance of the standards versus the amount of AKG to generate a standard curve.

    • Determine the concentration of your unknown sample from the standard curve.

Visualizations

AKG_Stock_Solution_Workflow Workflow for AKG Stock Solution Preparation and QC cluster_prep Preparation cluster_qc Quality Control cluster_use Experimental Use weigh Weigh Solid AKG dissolve Dissolve in Solvent (e.g., H2O, PBS) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter ph_check pH Measurement dissolve->ph_check aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store concentration Concentration Check (Spectrophotometry/HPLC) aliquot->concentration purity Purity Assessment (Visual/HPLC) aliquot->purity thaw Thaw Aliquot store->thaw concentration->aliquot Fail - Reprepare experiment Use in Experiment concentration->experiment Pass purity->experiment Pass ph_check->experiment Pass dilute Dilute to Working Concentration thaw->dilute dilute->experiment

Caption: Workflow for the preparation and quality control of this compound stock solutions.

Troubleshooting_AKG_Signal Troubleshooting Low Signal in AKG Enzymatic Assay start Low/No Signal in AKG Assay check_reagents Are Assay Reagents Expired or Improperly Stored? start->check_reagents check_akg Is AKG Stock Solution Fresh and Properly Stored? check_reagents->check_akg No solution_reagents Use Fresh, Properly Stored Reagents check_reagents->solution_reagents Yes check_protocol Was the Assay Protocol Followed Correctly? check_akg->check_protocol No solution_akg Prepare Fresh AKG Stock Solution check_akg->solution_akg Yes check_instrument Is the Plate Reader Functioning Correctly and at the Right Wavelength? check_protocol->check_instrument No solution_protocol Repeat Assay Following Protocol Precisely check_protocol->solution_protocol Yes check_interference Could Sample Matrix be Interfering? check_instrument->check_interference No solution_instrument Check Reader Settings and Perform Maintenance check_instrument->solution_instrument Yes solution_interference Perform Sample Clean-up (e.g., Deproteinization) check_interference->solution_interference Yes

Caption: A troubleshooting decision tree for low or no signal in an this compound enzymatic assay.

References

Validation & Comparative

comparing the metabolic effects of alpha-ketoglutarate and oxaloacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Effects of Alpha-Ketoglutarate and Oxaloacetate

Introduction

This compound (AKG) and oxaloacetate (OAA) are pivotal intermediates in the tricarboxylic acid (TCA) cycle, the central hub of cellular energy metabolism.[1][2] Historically viewed as simple metabolic substrates, a growing body of research has illuminated their roles as dynamic signaling molecules that influence a wide array of cellular processes, from gene expression to aging.[3][4] AKG, a five-carbon dicarboxylic acid, and OAA, a four-carbon dicarboxylic acid, share the common ground of the Krebs cycle but exert distinct and sometimes overlapping effects on cellular physiology.[1]

This guide provides a comprehensive comparison of the metabolic effects of AKG and OAA, supported by experimental data, detailed methodologies for key experiments, and visual diagrams of their core signaling pathways.

Core Metabolic Functions

Both molecules are central to cellular respiration. OAA initiates the TCA cycle by condensing with acetyl-CoA to form citrate.[3][5] AKG is formed later in the cycle from the oxidative decarboxylation of isocitrate.[2][5] Beyond the TCA cycle, their paths diverge significantly:

  • Oxaloacetate (OAA): OAA is a critical precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[3][6] It is also a key component of the malate-aspartate shuttle and is essential for the synthesis of several amino acids, including aspartate and asparagine.[6][7]

  • This compound (AKG): AKG serves as a crucial link between carbon and nitrogen metabolism.[8] It can be converted to the amino acid glutamate (B1630785) through transamination, a reversible reaction that is fundamental for amino acid synthesis and degradation.[6][7] AKG also functions as an important nitrogen scavenger in the body.[9] Furthermore, it is an obligate cofactor for a large family of dioxygenase enzymes that are involved in diverse processes, including epigenetic regulation through DNA and histone demethylation.[1][10]

Comparative Analysis of Metabolic Effects

Energy Metabolism and Mitochondrial Function

Both AKG and OAA enhance mitochondrial function by serving as anaplerotic substrates, meaning they can replenish the pool of TCA cycle intermediates to maintain metabolic flux and support ATP production.[1][11] However, they exhibit some distinct effects:

  • OAA has been shown to directly promote mitochondrial biogenesis in the brain by up-regulating key proteins and transcription factors that control the generation of new mitochondria.[3][12] It also influences the cellular redox state by regenerating NAD+ from NADH in the malate (B86768) dehydrogenase reaction, which can in turn stimulate glycolysis.[13]

  • AKG contributes to energy production for cellular processes and acts as an antioxidant by directly reacting with hydrogen peroxide to form succinate, thereby mitigating oxidative stress.[14] Studies in neuronal tissues suggest AKG has superior anaplerotic effects compared to OAA, enhancing mitochondrial biogenesis by approximately 30% more than oxaloacetate in certain models.[1]

Anti-Aging and Lifespan Extension

Both compounds have demonstrated anti-aging properties in various experimental models, largely by influencing conserved longevity pathways.[1]

  • This compound (AKG): Supplementation with AKG has been shown to extend lifespan in yeast, C. elegans, and Drosophila.[15][16] In a notable study, middle-aged mice fed an AKG-supplemented diet exhibited a moderate average lifespan extension of around 12%, but more impressively, a significant compression of morbidity, with measures of healthspan increasing by over 40%.[15] This effect is linked to the suppression of chronic inflammation through the induction of the anti-inflammatory cytokine IL-10.[17] The anti-aging effects of AKG are also attributed to its ability to inhibit the mTOR signaling pathway and activate AMPK.[4][10][16]

  • Oxaloacetate (OAA): OAA has been reported to extend longevity in C. elegans.[12] Its anti-aging mechanisms are thought to be linked to mimicking caloric restriction, improving insulin (B600854) sensitivity, and enhancing mitochondrial function.[12][18]

ParameterThis compound (AKG)Oxaloacetate (OAA)
Lifespan Extension (Mice) ~12% average increase in median lifespan[15][19]Data primarily from lower organisms (C. elegans)[12]
Healthspan Improvement (Mice) >40% increase in healthspan metrics; reduced frailty[15][17]Reported to improve healthspan, data less quantified than AKG[12]
Primary Mechanism mTOR inhibition, AMPK activation, reduced inflammation[4][16][17]Mimics caloric restriction, enhances mitochondrial biogenesis[12][18]
Neuroprotection and Cognitive Function

Both metabolites show promise in protecting neurons, a critical aspect of combating age-related cognitive decline and neurodegenerative diseases.

  • OAA provides neuroprotection by reducing glutamate-induced excitotoxicity.[20] It activates enzymes that degrade glutamate in the blood, creating a steeper gradient that pulls excess glutamate from the brain.[20] Furthermore, studies in mice have shown that OAA administration activates the brain's insulin signaling pathway, reduces neuroinflammation, and stimulates the formation of new neurons (neurogenesis) in the hippocampus.[12][21]

  • AKG also demonstrates neuroprotective properties.[4] Its ability to be converted into glutamate can help replenish neurotransmitter pools, and its role in increasing the functional activity of mitochondria promotes overall cell survival in the brain.[4]

FeatureThis compound (AKG)Oxaloacetate (OAA)
Glutamate Regulation Precursor to glutamate, helps replenish neurotransmitter pools[4]Reduces glutamate excitotoxicity by promoting its degradation[20]
Mitochondrial Effects in Brain Enhances mitochondrial functional activity[4]Promotes mitochondrial biogenesis[3][12]
Neurogenesis Less direct evidence reportedStimulates hippocampal neurogenesis in mice[12][21]
Neuroinflammation Reduces systemic inflammation, which may benefit the brain[17]Directly reduces neuroinflammation markers in the brain[12][21]

Signaling Pathway Modulation

The roles of AKG and OAA extend beyond simple metabolism to the complex regulation of intracellular signaling cascades.

This compound (AKG) Signaling

AKG primarily influences the AMPK/mTOR pathway , a central regulator of cell growth, metabolism, and aging. It can inhibit ATP synthase, which leads to a decrease in the ATP/ADP ratio. This change activates AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK then suppresses the mechanistic target of rapamycin (B549165) (mTOR) pathway, promoting catabolic processes like autophagy and inhibiting anabolic processes like protein synthesis, effects that are strongly associated with increased lifespan.[4][16] AKG can also promote protein synthesis through the Akt/mTOR pathway in specific contexts, such as skeletal muscle hypertrophy.[22]

AKG_Signaling AKG This compound (AKG) ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits ATP_ADP ATP/ADP Ratio ATP_Synthase->ATP_ADP Reduces AMPK AMPK (Energy Sensor) ATP_ADP->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Autophagy Autophagy (Cellular Recycling) mTOR->Autophagy Promotes Lifespan Increased Lifespan & Healthspan mTOR->Lifespan Contributes to Autophagy->Lifespan

AKG's regulation of the AMPK/mTOR longevity pathway.
Oxaloacetate (OAA) Signaling

OAA robustly activates pathways related to mitochondrial biogenesis and insulin signaling . In the brain, OAA treatment increases the levels of proteins that up-regulate mitochondrial mass, such as PGC-1α.[21] It also enhances the insulin signaling pathway, evidenced by increased phosphorylation of key downstream effectors like Akt, mTOR, and P70S6K.[12][21] This activation is beneficial for cellular health and has been explored for therapeutic potential in conditions with impaired insulin signaling.[12]

OAA_Signaling OAA Oxaloacetate (OAA) PGC1a PGC-1α & others OAA->PGC1a Activates Insulin_Pathway Insulin Signaling Pathway OAA->Insulin_Pathway Activates Neuroprotection Neuroprotection & Neurogenesis OAA->Neuroprotection Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Cell_Health Improved Cellular Health Mito_Biogenesis->Cell_Health Akt Akt (p) Insulin_Pathway->Akt mTOR_OAA mTOR (p) Akt->mTOR_OAA P70S6K P70S6K (p) mTOR_OAA->P70S6K P70S6K->Cell_Health Neuroprotection->Cell_Health

OAA's activation of mitochondrial and insulin signaling.

Experimental Protocols and Methodologies

The findings described are supported by rigorous experimental designs. Below are summarized protocols for key types of studies in this field.

Murine Lifespan and Healthspan Study (AKG)
  • Objective: To determine the effect of dietary AKG supplementation on the lifespan and healthspan of aging mice.

  • Animal Model: C57BL/6 mice, starting at middle age (e.g., 18 months).[17]

  • Intervention: Mice are randomly assigned to a control group (standard chow) or a treatment group (standard chow supplemented with a calcium salt of AKG, CaAKG).[17]

  • Duration: The intervention continues for the remainder of the animals' lives.

  • Lifespan Assessment: Survival is monitored daily, and Kaplan-Meier survival curves are generated to compare lifespans between groups.[17]

  • Healthspan Assessment (Frailty Index): At regular intervals (e.g., every 2-3 months), a non-invasive frailty index is measured. This involves scoring a series of age-dependent phenotypes such as coat condition, presence of kyphosis (curved spine), gait abnormalities, and grip strength.[17]

  • Biochemical Analysis: Blood samples are collected periodically to measure systemic inflammatory cytokines (e.g., IL-10, TNF-α) using ELISA or multiplex assays to assess the impact on chronic inflammation.[17]

Analysis of Signaling Pathways (Western Blot)
  • Objective: To measure the activation (phosphorylation) of key proteins in a signaling cascade (e.g., OAA's effect on the Akt/mTOR pathway) in response to treatment.

  • Model: Cultured cells (e.g., neuronal cells) or tissue homogenates from treated animals.

  • Protocol:

    • Treatment: Cells or animals are treated with the compound of interest (e.g., OAA) for a specified duration.

    • Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Western Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473) and the total form of the protein (e.g., anti-total-Akt).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

    • Imaging: The signal is captured on X-ray film or with a digital imager. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.[12]

Experimental_Workflow cluster_in_vivo In Vivo (Mouse Model) cluster_in_vitro In Vitro / Ex Vivo Analysis Animal_Model Aging Mice Cohort Treatment Dietary Supplementation (AKG or OAA vs Control) Animal_Model->Treatment Lifespan Lifespan Monitoring (Survival Curves) Treatment->Lifespan Healthspan Healthspan Assessment (Frailty Index) Treatment->Healthspan Tissue_Collection Tissue/Blood Collection Treatment->Tissue_Collection Protein_Analysis Protein Analysis (Western Blot) Tissue_Collection->Protein_Analysis Metabolomics Metabolomic Analysis (Mass Spectrometry) Tissue_Collection->Metabolomics Cell_Culture Cell Culture Model (e.g., Neurons) Cell_Treatment Metabolite Treatment (AKG or OAA) Cell_Culture->Cell_Treatment Cell_Treatment->Protein_Analysis Cell_Treatment->Metabolomics

References

Alpha-Ketoglutarate's Dichotomous Role in mTOR Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of metabolic intermediates with key cellular signaling pathways is paramount. Alpha-ketoglutarate (AKG), a central metabolite in the Krebs cycle, has emerged as a significant modulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. However, its effects are not monolithic, exhibiting both inhibitory and activating roles depending on the cellular context. This guide provides a comparative analysis of AKG's impact on mTOR signaling, supported by experimental data and detailed protocols, to aid in the design and interpretation of future research.

The Dual Nature of AKG in mTOR Regulation

The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a host of diseases, including cancer and age-related disorders. The influence of AKG on this pathway is complex and appears to be contingent on the cellular energetic and metabolic state.

In contexts associated with longevity and stress resistance, AKG has been shown to inhibit mTOR signaling.[1][2][3] This inhibitory action is often indirect, mediated through the inhibition of ATP synthase, which in turn activates AMP-activated protein kinase (AMPK), a well-known mTOR inhibitor.[1] This mechanism is a key area of investigation for its potential anti-aging properties.

Conversely, in scenarios promoting anabolic processes such as muscle growth, AKG has been demonstrated to activate the mTOR pathway.[4][5] This activation is attributed to AKG's role in replenishing tricarboxylic acid (TCA) cycle intermediates and serving as a precursor for amino acid synthesis, both of which are potent activators of mTOR.

Quantitative Comparison of AKG and Other mTOR Modulators

To provide a clearer picture of AKG's efficacy, the following tables summarize quantitative data on its effects on mTOR signaling, alongside data for the well-established mTOR inhibitor, rapamycin.

CompoundCell Line/OrganismConcentrationEffect on mTOR PathwayQuantitative MeasurementReference
This compound (AKG)HT22 (neuronal cells)Dose-dependentInhibitionDecreased phosphorylation of mTOR (Ser2448) and 4E-BP1 (Thr37/46)[2]
This compound (AKG)Drosophila melanogaster5 μM (dietary)InhibitionDownregulated mRNA expression of PI3K and TORC[3]
This compound (AKG)C2C12 (myotubes)0.5 and 2 mMActivationIncreased phosphorylation of mTOR, S6, and 4E-BP1
RapamycinT cell line0.05 nM (IC50)InhibitionInhibition of IL-2 induced S6K activation

Note: The effects of AKG are highly context-dependent and the quantitative measurements can vary between experimental systems.

Experimental Protocols

For researchers seeking to validate the effects of AKG on mTOR signaling, the following are detailed protocols for key experiments.

Western Blot Analysis of mTOR Pathway Proteins

This protocol allows for the quantification of the phosphorylation status of key mTOR pathway proteins.

1. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency in 6-well plates.

  • Treat cells with desired concentrations of AKG or other compounds for the specified duration.

  • Place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

  • Detect protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to the total protein levels.

Autophagy Assay via LC3 Immunofluorescence

Inhibition of mTOR is a potent inducer of autophagy. This protocol allows for the visualization and quantification of autophagy through the detection of LC3 puncta.

1. Cell Culture and Treatment:

  • Grow cells on coverslips in a petri dish to 60-80% confluency.

  • Treat cells with AKG, rapamycin (as a positive control), or vehicle control for the desired time.

2. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash three times with PBS.

3. Immunostaining:

  • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Incubate with a primary antibody against LC3 in 1% BSA in PBST overnight at 4°C.

  • Wash three times with PBST.

  • Incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

4. Mounting and Visualization:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope. Autophagy is indicated by the formation of distinct LC3 puncta in the cytoplasm.

Visualizing the Signaling Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

mTOR_Inhibitory_Pathway AKG This compound ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits ATP ATP Levels ATP_Synthase->ATP Produces AMPK AMPK ATP->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: AKG's inhibitory effect on mTOR signaling.

mTOR_Activating_Pathway AKG This compound TCA_Cycle TCA Cycle Intermediates AKG->TCA_Cycle Replenishes Amino_Acids Amino Acids AKG->Amino_Acids Precursor for mTORC1 mTORC1 TCA_Cycle->mTORC1 Activates Amino_Acids->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: AKG's activating effect on mTOR signaling.

Western_Blot_Workflow start Cell Treatment with AKG lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Alpha-Ketoglutarate: A Viable Alternative to Glutamine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the substitution of glutamine with alpha-ketoglutarate, supported by experimental data and detailed protocols.

For decades, L-glutamine has been an indispensable component of cell culture media, serving as a primary source of carbon and nitrogen for a wide variety of cell lines. However, its inherent instability in liquid media, which leads to the spontaneous degradation into ammonia (B1221849) and pyroglutamate, poses a significant challenge for robust and reproducible cell culture. The accumulation of ammonia can be toxic to cells, inhibiting growth and affecting cellular metabolism.[1][2] This has prompted a search for stable alternatives, with this compound (AKG) emerging as a promising candidate.

This guide provides a detailed comparison of this compound and glutamine for use in cell culture, presenting experimental data on their effects on cell growth and metabolism. It also includes detailed experimental protocols and visual diagrams of relevant metabolic pathways and experimental workflows to assist researchers in making informed decisions for their specific cell culture needs.

Performance Comparison: this compound vs. Glutamine

Experimental evidence suggests that this compound can not only replace glutamine but, in some instances, offer significant advantages, including enhanced cell growth and reduced toxic byproduct accumulation.

A key study on C2C12 myoblast cells demonstrated that supplementation with AKG can stimulate cell growth in a dose-dependent manner.[3][4][5][6][7] Low concentrations of AKG were found to improve cell proliferation and colony-forming efficiency compared to control cultures.[3][4][5][6][7] Furthermore, AKG supplementation led to a reduction in glucose consumption and, critically, a decrease in the production of ammonia.[3][5]

ParameterControl (No AKG)0.1 mM AKG1.0 mM AKG10.0 mM AKG20.0 mM AKG30.0 mM AKG
Colony-Forming Efficiency (CFE) 50%68%55%44%10%6%
Mean Specific Growth Rate (SGR) (/day) 0.860.950.940.770.710.65
Mean Cell Count Doubling Time (hours) 19.417.617.820.924.624.7
Mean Glucose Specific Consumption Rate (SCR) HigherLowerLowerLowerLowerLower
Mean Ammonia Specific Production Rate (SPR) HigherLowerLowerLowerLowerLower

Table 1: Comparative performance of C2C12 cells cultured with varying concentrations of this compound. Data summarized from studies by Liu et al. (2023).[3][4][5][6][7]

These findings highlight a key advantage of AKG: it can serve as a direct energy source by entering the Krebs cycle, thereby "sparing" glutamine from being used primarily for energy and reducing the subsequent production of ammonia.[8][9]

Experimental Protocols

To facilitate the adoption of this compound in your research, here is a detailed protocol adapted from a study on C2C12 cells.[5][7]

Cell Culture and Media Preparation
  • Cell Line: C2C12 myoblast cell line.

  • Basal Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. This is the Original Growth Medium (OGM).

  • AKG Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M) in cell culture grade water.

  • Intervention Growth Media (IGM): Prepare fresh media by supplementing the OGM with the desired final concentration of AKG (e.g., 0.1 mM, 1.0 mM, 10.0 mM, 20.0 mM, 30.0 mM). Adjust the pH of the IGM to match the OGM using sterile sodium hydroxide (B78521) (NaOH) if necessary.[7]

  • Cell Seeding: Thaw and culture C2C12 cells in OGM until they reach approximately 70% confluency. Harvest the cells using trypsinization and seed them into new culture plates at a density of 1 x 10⁵ cells per well (for a 6-well plate).[3][7]

Cell Growth and Metabolism Analysis
  • Cell Counting: Harvest cells from triplicate wells every 24 hours for up to 8 days. Perform viable cell counting using the trypan blue exclusion method and a hemocytometer or an automated cell counter.[5][7]

  • Calculation of Growth Parameters:

    • Specific Growth Rate (SGR): Calculated using the formula: SGR = (ln(C₂)-ln(C₁))/(t₂-t₁), where C₁ and C₂ are cell counts at times t₁ and t₂, respectively.[3]

    • Doubling Time: Calculated as ln(2)/SGR.[3]

  • Metabolite Analysis: Collect the culture supernatant at each time point. Analyze the concentrations of glucose, lactate, glutamine, and ammonia using appropriate biochemical assay kits or an HPLC system.[3][5]

  • Calculation of Consumption/Production Rates:

    • Specific Consumption Rate (SCR) or Specific Production Rate (SPR): Calculated based on the change in metabolite concentration over a time interval and normalized to the integral of viable cell density.

Visualizing the Mechanisms

To better understand the roles of glutamine and this compound in cellular metabolism, the following diagrams illustrate the key pathways and experimental workflows.

Glutamine_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Ammonia1 Ammonia (NH₃) Glutamine->Ammonia1 Nucleotides Nucleotide Synthesis Glutamine->Nucleotides Amino_Acids Other Amino Acid Synthesis Glutamine->Amino_Acids AKG This compound Glutamate->AKG Glutamate Dehydrogenase Ammonia2 Ammonia (NH₃) Glutamate->Ammonia2 TCA_Cycle TCA Cycle (Energy Production) AKG->TCA_Cycle

Caption: Metabolic fate of glutamine in cell culture.

The diagram above illustrates how glutamine is metabolized in the cell. It is first converted to glutamate, releasing one molecule of ammonia. Glutamate is then converted to this compound, releasing a second molecule of ammonia, before entering the TCA cycle. Glutamine also serves as a nitrogen donor for the synthesis of nucleotides and other amino acids.[10]

AKG_Substitution_Workflow Start Start: Culture Cells in Standard Glutamine-Containing Medium Prepare_Media Prepare Basal Medium and AKG-Supplemented Media Start->Prepare_Media Seed_Cells Seed Cells into Control and AKG-Supplemented Media Prepare_Media->Seed_Cells Incubate Incubate Cells under Standard Conditions Seed_Cells->Incubate Collect_Data Collect Samples at Regular Intervals (Cells and Supernatant) Incubate->Collect_Data Analyze_Growth Analyze Cell Growth: - Cell Count - Viability - Specific Growth Rate - Doubling Time Collect_Data->Analyze_Growth Analyze_Metabolism Analyze Metabolites: - Glucose - Lactate - Ammonia Collect_Data->Analyze_Metabolism Compare_Results Compare Performance of AKG vs. Glutamine Analyze_Growth->Compare_Results Analyze_Metabolism->Compare_Results

Caption: Experimental workflow for comparing AKG and glutamine.

This workflow outlines the key steps for conducting a comparative study of this compound and glutamine in your own cell culture system.

The mTOR Signaling Pathway Connection

Recent studies have also indicated that AKG can influence key cellular signaling pathways. For instance, AKG has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][11][12] This provides a molecular basis for the observed positive effects of AKG on cell proliferation.

mTOR_Signaling AKG This compound mTOR mTOR AKG->mTOR Activates S6K1 S6K1 mTOR->S6K1 fourEBP1 4E-BP1 mTOR->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Caption: AKG activates the mTOR signaling pathway.

As depicted, AKG can promote the phosphorylation of mTOR and its downstream effectors, S6K1 and 4E-BP1, leading to enhanced protein synthesis and ultimately, cell growth and proliferation.[9]

Conclusion

The evidence presented in this guide strongly supports the consideration of this compound as a beneficial substitute for, or supplement to, glutamine in cell culture media. Its ability to promote cell growth, particularly at lower concentrations, while reducing the accumulation of toxic ammonia makes it an attractive alternative for improving the robustness and reproducibility of cell culture experiments. Researchers are encouraged to empirically determine the optimal concentration of AKG for their specific cell lines and experimental conditions, using the provided protocols and data as a starting point.

References

A Comparative Analysis of Alpha-Ketoglutarate Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different alpha-ketoglutarate (AKG) salt forms is critical for designing effective experimental protocols and interpreting results. This guide provides a comprehensive comparative analysis of common AKG salts, focusing on their performance, supporting experimental data, and underlying biochemical pathways.

This compound is a key metabolic intermediate in the Krebs cycle, playing a vital role in cellular energy production, nitrogen metabolism, and as a precursor for the synthesis of several amino acids. Its supplementation has been investigated for a range of applications, from enhancing athletic performance to promoting longevity. However, AKG is typically available as a salt to improve its stability and bioavailability. This guide will delve into the characteristics of Ornithine this compound (OKG), Arginine this compound (AAKG), Calcium this compound (Ca-AKG), and Magnesium this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Comparative Efficacy of AKG Salts: Quantitative Data

The selection of an appropriate AKG salt can significantly impact experimental outcomes. The following tables summarize the key quantitative findings from a comparative study on different AKG salts. It is important to note that direct comparative studies for all salt forms are limited in the publicly available scientific literature.

Table 1: Comparison of Ornithine this compound (OKG) and Arginine this compound (AAKG) on Glutamine Pools in Burn-Injured Rats

Data from Le Boucher et al. (1997), a study on the effects of enteral administration of different AKG salts in a rat model of burn injury.

ParameterControl (Glycine)Ornithine this compound (OKG)Arginine this compound (AAKG) - IsonitrogenousArginine this compound (AAKG) - Isomolar (B1166829)
Plasma Glutamine (µmol/L) 485 ± 35630 ± 42510 ± 38525 ± 40
Muscle Glutamine (µmol/g) 4.6 ± 0.27.0 ± 0.35.4 ± 0.36.3 ± 0.3
Liver Glutamine (µmol/g) 2.1 ± 0.23.5 ± 0.32.3 ± 0.22.4 ± 0.2
Plasma Urea (B33335) (mmol/L) 7.8 ± 0.58.1 ± 0.68.3 ± 0.712.2 ± 0.9

Key Findings: In this preclinical model, OKG was more effective than AAKG at increasing plasma, muscle, and liver glutamine concentrations[1]. The isomolar AAKG group showed a significant increase in plasma urea, suggesting a different metabolic fate compared to OKG[1].

Table 2: Efficacy of Calcium this compound (Ca-AKG) on Healthspan in Aging Mice

Data from Asadi Shahmirzadi et al. (2020), a study on the effects of dietary Ca-AKG supplementation in mice starting at 18 months of age.

ParameterTreatment Group (Ca-AKG)Control Group (Vehicle)Percentage Change
Median Lifespan (Females) --+12%
Maximum Lifespan (Females) --+16%
Healthspan (Females) --+41%
Healthspan (Males) --+41%

Key Findings: This study demonstrated that long-term supplementation with Ca-AKG significantly extended the lifespan and healthspan of aging mice[2]. The observed benefits were associated with a reduction in systemic inflammatory cytokines[2]. While this study provides strong evidence for the efficacy of Ca-AKG in promoting healthy aging in a preclinical model, it does not offer a direct comparison to other AKG salt forms.

Signaling Pathways

This compound influences key signaling pathways that regulate cellular metabolism, growth, and aging. The following diagrams illustrate the central role of AKG in the Krebs cycle and its interaction with the mTOR and AMPK signaling pathways.

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Glutamate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The Krebs Cycle, highlighting this compound's central position.

mTOR_AMPK_Signaling cluster_AKG This compound cluster_Cellular_Processes Cellular Processes AKG AKG ATP_Synthase ATP_Synthase AKG->ATP_Synthase inhibits TCA_Intermediates TCA_Intermediates AKG->TCA_Intermediates replenishes Autophagy Autophagy Protein_Synthesis Protein_Synthesis Cell_Growth Cell_Growth mTORC1 mTORC1 mTORC1->Autophagy inhibits mTORC1->Protein_Synthesis activates mTORC1->Cell_Growth activates AMPK AMPK AMPK->mTORC1 inhibits ATP_Synthase->AMPK activates TCA_Intermediates->mTORC1 activates

Caption: AKG's dual role in modulating mTOR and AMPK signaling pathways.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparative analysis of AKG salts.

Animal Study Protocol for Comparative Efficacy of OKG and AAKG

Adapted from Le Boucher et al. (1997)

  • Animal Model: Male Wistar rats (approximately 90 g) were used.

  • Intervention:

    • A 20% body surface area burn was induced.

    • Rats were starved for 24 hours with ad libitum access to water.

    • For the following 48 hours, rats were enterally refed with a standard diet (Osmolite) supplemented with one of the following:

      • Group 1 (Control): Glycine (isonitrogenous to the OKG group).

      • Group 2 (OKG): 5 g/kg/day of monohydrated ornithine this compound.

      • Group 3 (AAKG - Isonitrogenous): Arginine this compound, providing the same amount of nitrogen as the OKG group.

      • Group 4 (AAKG - Isomolar): Arginine this compound, providing the same molar amount as the OKG group.

  • Sample Collection and Analysis:

    • At the end of the 48-hour refeeding period, blood, muscle (gastrocnemius), and liver tissues were collected.

    • Plasma was separated by centrifugation.

    • Tissue samples were immediately frozen in liquid nitrogen.

    • Amino acid concentrations in plasma, muscle, and liver were determined by ion-exchange chromatography.

    • Plasma urea concentration was measured using a commercially available kit.

Animal Study Protocol for Efficacy of Ca-AKG in Aging

Adapted from Asadi Shahmirzadi et al. (2020)

  • Animal Model: C57BL/6 mice.

  • Intervention:

    • Starting at 18 months of age, mice were fed a standard chow diet supplemented with 2% (w/w) Calcium this compound.

    • The control group received the standard chow diet without supplementation.

  • Healthspan and Lifespan Assessment:

    • Lifespan: Survival was monitored throughout the study.

    • Healthspan: A frailty index was used to assess the health of the mice. This included the evaluation of 31 age-associated phenotypes such as body weight, body temperature, coat condition, and physical activity.

  • Biochemical Analysis:

    • Blood samples were collected periodically.

    • Levels of systemic inflammatory cytokines were measured using a multiplex immunoassay. A key finding was the significant increase in the anti-inflammatory cytokine IL-10 in Ca-AKG treated female mice[3].

Quantification of this compound in Plasma by LC-MS/MS

This is a general protocol based on established methods for quantifying small molecules in biological matrices.

  • Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 4°C to separate the plasma.

    • To 100 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) to remove proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a liquid chromatography system (e.g., Agilent 1200 HPLC system) with a suitable column (e.g., Zorbax SB C8).

    • The mobile phase can be an isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid[4].

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (e.g., Bruker MS detector with Electrospray Ionization - ESI).

    • Monitor the specific mass-to-charge ratio (m/z) transitions for this compound to ensure specificity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.

Stability Testing of AKG Salt Formulations

Based on ICH Q1A (R2) Guidelines for Stability Testing of New Drug Substances and Products.

  • Study Design:

    • Place the AKG salt formulation in its proposed packaging.

    • Store the samples under various environmental conditions:

      • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months[5].

      • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[5].

  • Testing Parameters:

    • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), analyze the samples for:

      • Appearance: Visual inspection for any changes in color, odor, or physical state.

      • Assay: Quantification of the active ingredient (AKG salt) using a validated analytical method (e.g., LC-MS/MS).

      • Degradation Products: Identification and quantification of any degradation products.

      • Moisture Content: As applicable.

  • Data Evaluation:

    • Evaluate the data to determine the shelf-life and recommended storage conditions for the AKG salt formulation.

Conclusion

The available evidence suggests that different salt forms of this compound may have distinct metabolic fates and biological effects. Ornithine this compound appears to be more effective at restoring glutamine pools in a catabolic state compared to Arginine this compound[1]. Calcium this compound shows significant promise in promoting longevity and healthspan in preclinical models[2]. However, there is a notable lack of direct, head-to-head comparative studies, particularly for Calcium and Magnesium salts, in terms of their pharmacokinetic profiles and bioavailability in humans.

For researchers and drug development professionals, the choice of AKG salt should be guided by the specific research question and the desired biological outcome. The experimental protocols provided in this guide offer a starting point for designing robust and reproducible studies to further elucidate the comparative efficacy of these promising compounds. Future research should focus on well-controlled clinical trials directly comparing the bioavailability and efficacy of different AKG salt forms to provide a clearer understanding of their therapeutic potential.

References

The Neuroprotective Efficacy of Alpha-Ketoglutarate: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of alpha-ketoglutarate (AKG) in comparison to other established neuroprotective agents. This guide provides a detailed analysis of in vitro experimental data, methodologies, and the underlying molecular signaling pathways.

This compound (AKG), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a promising neuroprotective agent. Its multifaceted roles in cellular metabolism, including energy production, amino acid synthesis, and antioxidant defense, contribute to its ability to shield neurons from various insults. This guide offers an objective comparison of AKG's neuroprotective performance against other well-known compounds—N-acetylcysteine (NAC), Resveratrol, and Edaravone—based on in vitro studies.

Comparative Analysis of Neuroprotective Performance

To provide a clear and concise overview, the following tables summarize the quantitative data from various in vitro studies. These studies have evaluated the efficacy of AKG and its counterparts in mitigating neuronal damage induced by different stressors, such as oxidative stress, excitotoxicity, and mitochondrial dysfunction.

Parameter Assay This compound (AKG) N-Acetylcysteine (NAC) Resveratrol Edaravone
Cell Viability MTT AssaySignificant increase in cell viability in cyanide-induced cytotoxicity models in PC12 cells.[1][2] Also shown to enhance cell viability in H2O2-induced senescence in HT22 cells.[3]Demonstrated protective effects on cell viability in cyanide-induced cytotoxicity in PC12 cells.[1][2] Also shown to increase cell survival in H2O2-induced injury.Increased cell viability in high glucose-induced neurotoxicity in PC12 cells.[4]Significantly reduced glutamate-induced cell death in HT22 neuronal cells.[5][6]
Cytotoxicity LDH Release AssaySignificantly prevented the leakage of intracellular lactate (B86563) dehydrogenase (LDH) in a cyanide-induced cytotoxicity model.[7]Reduced LDH release in H2O2-induced injury models.Not explicitly found in direct comparison.Reduced LDH release in glutamate-induced HT22 cell death.[5]
Oxidative Stress ROS MeasurementAttenuated the levels of peroxides generated by cyanide in PC12 cells.[7] Reduced ROS levels in H2O2-induced senescence in HT22 cells.[3]Known for its antioxidant properties and ability to reduce reactive oxygen species (ROS).[7]Decreased reactive oxygen species generation in high glucose-induced neurotoxicity in PC12 cells.[4]Effectively scavenges free radicals and reduces ROS levels in various oxidative stress models.[8]
Mitochondrial Function Mitochondrial Membrane Potential (MMP)Restored mitochondrial membrane potential in cyanide-challenged PC12 cells.[7]Aided in the restoration of MMP in cyanide-induced cytotoxicity.[7]Preserved mitochondrial function in in vitro models of hypoxia-ischemia.Preserved mitochondrial membrane potential in oxygen-glucose deprivation models.[9][10][11]
Apoptosis Caspase-3 ActivityReduced caspase-3 activity in cyanide-treated cells.[1]In combination with AKG, significantly resolved the effects of cyanide on caspase-3 activity.[1]Decreased apoptotic cells in high glucose-induced neurotoxicity in PC12 cells.[4]Shown to have anti-apoptotic effects by modulating Bcl-2 family proteins and inhibiting caspase activation.
Energy Metabolism ATP ContentImproved cellular ATP content in cyanide-challenged PC12 cells.[7]Contributed to the improvement of cellular ATP levels in a cyanide toxicity model.[7]Not explicitly found in direct comparison.Preserved ATP levels in models of mitochondrial toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., PC12, SH-SY5Y, or HT22) in a 96-well plate at a suitable density.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with various concentrations of the test compound (AKG, NAC, Resveratrol, or Edaravone) for a specified duration (e.g., 1-24 hours).

    • Induce neurotoxicity by adding a stressor (e.g., potassium cyanide, hydrogen peroxide, or glutamate) at a predetermined concentration.

    • Include control wells (vehicle-treated and stressor-only).

    • Incubate for the desired period (e.g., 4-24 hours).

  • MTT Reagent Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection:

    • Following cell treatment as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time (typically 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis:

    • Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS levels.

  • Cell Preparation and Staining:

    • Culture and treat cells in a multi-well plate as previously described.

    • After treatment, wash the cells with a buffered saline solution (e.g., PBS).

    • Load the cells with the DCFH-DA probe (typically at a concentration of 10-20 µM) in serum-free medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of AKG and the compared compounds are mediated by distinct yet sometimes overlapping signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

This compound (AKG) Signaling Pathway

AKG's neuroprotective actions are closely linked to its central role in cellular metabolism and its influence on the mTOR signaling pathway. By replenishing TCA cycle intermediates, AKG can enhance ATP production.[12] It also acts as an antioxidant by directly scavenging ROS and modulating the expression of antioxidant enzymes.[5][13][14][15] Furthermore, AKG can influence the mTOR pathway, a key regulator of cell growth and autophagy, although its effects can be context-dependent.[9][12][16][17][18]

AKG_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Ischemia) cluster_akg This compound (AKG) cluster_effects Neuroprotective Effects Stress Cellular Stress ReducedROS Reduced Oxidative Stress AKG AKG AKG->ReducedROS Direct ROS Scavenging & Antioxidant Enzyme Upregulation MitoFunction Improved Mitochondrial Function AKG->MitoFunction TCA Cycle Replenishment & Improved Energy Metabolism mTOR mTOR Pathway AKG->mTOR Modulation of mTOR Signaling CellViability Increased Cell Viability ReducedROS->CellViability MitoFunction->CellViability ReducedApoptosis Reduced Apoptosis ReducedApoptosis->CellViability mTOR->ReducedApoptosis Regulation of Autophagy NAC_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_nac N-Acetylcysteine (NAC) cluster_effects Neuroprotective Effects Stress Oxidative Stress (Increased ROS) ReducedOxidativeDamage Reduced Oxidative Damage NAC NAC Cysteine L-Cysteine NAC->Cysteine Conversion CellViability Increased Cell Viability ReducedOxidativeDamage->CellViability GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ReducedOxidativeDamage ROS Neutralization Resveratrol_Pathway cluster_resveratrol Resveratrol cluster_effects Neuroprotective Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activation PI3KAkt PI3K/Akt Pathway Resveratrol->PI3KAkt Activation AntioxidantDefense Enhanced Antioxidant Defense CellSurvival Increased Cell Survival AntioxidantDefense->CellSurvival AntiInflammation Reduced Neuroinflammation AntiInflammation->CellSurvival SIRT1->AntioxidantDefense Deacetylation of Transcription Factors SIRT1->AntiInflammation Inhibition of NF-κB Pathway PI3KAkt->CellSurvival Promotion of Survival Signals Edaravone_Pathway cluster_stress Cellular Stress cluster_edaravone Edaravone cluster_effects Neuroprotective Effects Stress Oxidative & Nitrosative Stress (ROS & RNS) ReducedDamage Reduced Cellular Damage (Lipids, Proteins, DNA) Edaravone Edaravone Edaravone->ReducedDamage Direct Scavenging of Free Radicals ReducedApoptosis Reduced Apoptosis Edaravone->ReducedApoptosis Modulation of Apoptotic Pathways CellViability Increased Cell Viability ReducedDamage->CellViability ReducedApoptosis->CellViability

References

Navigating the Metabolic Maze: A Comparative Guide to Alpha-Ketoglutarate Assay Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of alpha-ketoglutarate (α-KG), a pivotal intermediate in the Krebs cycle, is crucial for unraveling cellular metabolism in health and disease. The market offers a variety of assay kits, each employing distinct methodologies. This guide provides an objective comparison of commercially available α-KG assay kits, supported by a summary of their performance characteristics, detailed experimental protocols, and visual aids to facilitate informed decision-making.

This compound is a key molecule that links amino acid metabolism with the central energy-producing pathways of the cell.[1] Its levels can be indicative of metabolic shifts in various conditions, including cancer and aging. Consequently, the precise quantification of α-KG in biological samples such as serum, plasma, tissue homogenates, and cell lysates is of paramount importance.[2] Commercially available assay kits predominantly utilize colorimetric or fluorometric detection methods, based on enzymatic reactions that produce a signal proportional to the α-KG concentration.[1][2]

Performance Characteristics of this compound Assay Kits

The selection of an appropriate assay kit depends on several factors, including the required sensitivity, the nature of the biological sample, and the available laboratory equipment. The following table summarizes the key performance characteristics of various commercially available this compound assay kits, based on manufacturer-provided data and general performance of the detection methods.

FeatureColorimetric AssaysFluorometric Assays
Principle Enzymatic reactions leading to a colored product.[1]Enzymatic reactions leading to a fluorescent product.[1]
Detection Method Spectrophotometer (Absorbance at ~570 nm).Fluorometer (Ex/Em ≈ 535/587 nm).
Typical Detection Range 50 - 1,000 µM[2]10 - 200 µM[2]
Limit of Detection (LOD) ~13 µM[2]~1 µM[2]
Sensitivity LowerHigher[3]
Sample Types Serum, Plasma, Tissue Homogenates, Cell Lysates.[2]Serum, Plasma, Tissue Homogenates, Cell Lysates.[2]
Advantages Simple, robust, and utilizes common laboratory equipment.[3]High sensitivity, suitable for samples with low α-KG concentrations.[3]
Disadvantages Lower sensitivity, potential for interference from other colored compounds in the sample.[1]Requires a fluorescence plate reader, potential for interference from fluorescent compounds.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the role of α-KG and the general process of its measurement, the following diagrams illustrate the position of this compound in the Tricarboxylic Acid (TCA) Cycle and a typical experimental workflow for its quantification using commercially available assay kits.

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-KG Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetyl_CoA->Citrate Glutamate Glutamate Glutamate->Alpha_Ketoglutarate Glutamate Dehydrogenase Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Sample Collection (e.g., Tissue, Cells, Plasma) Homogenization Homogenization & Deproteinization Sample_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Add_Sample Add Sample and Standards to Microplate Supernatant_Collection->Add_Sample Add_Reagents Add Reaction Mix Add_Sample->Add_Reagents Incubation Incubate at 37°C Add_Reagents->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate α-KG Concentration Standard_Curve->Calculation

References

The In Vivo Efficacy of Alpha-Ketoglutarate and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of alpha-ketoglutarate (AKG) and its derivatives is crucial for advancing therapeutic strategies in aging, metabolic diseases, and regenerative medicine. This guide provides an objective comparison of the performance of AKG and its various forms, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a key intermediate in the Krebs cycle, has garnered significant attention for its diverse physiological roles, including its influence on cellular energy metabolism, amino acid synthesis, and as a signaling molecule. However, its therapeutic application is often limited by its poor cell permeability. To overcome this, various derivatives have been synthesized to enhance its bioavailability and efficacy. This guide delves into the in vivo evidence comparing native AKG with its prominent derivatives.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize quantitative data from in vivo studies, offering a clear comparison of the effects of this compound and its derivatives on various physiological parameters.

Table 1: Comparative Effects on Lifespan and Healthspan in Murine Models

CompoundDosage and AdministrationAnimal ModelKey FindingsReference
Calcium this compound (Ca-AKG)2% in dietMiddle-aged C57BL/6 miceExtended lifespan, reduced frailty, and decreased levels of systemic inflammatory cytokines.[1]
This compound (AKG)Not specifiedAging miceImproved cognitive deficits and vestibulomotor dysfunction, ameliorated brain oxidative damage.[2]

Table 2: Comparative Effects on Bone Regeneration in Rodent Models

CompoundAdministrationAnimal ModelKey FindingsReference
Dimethyl this compound (DM-AKG)Local delivery via gelatin scaffoldAged mice with cranial bone defectsSignificantly promoted BMP2-induced bone regeneration and improved bone mineral density compared to AKG.[3][4][3][4]
This compound (AKG)Dietary supplementationPigletsIncreased bone mineral density, length, and weight of the femur and tibia.[5]
This compound (AKG)Oral administrationAged miceIncreased bone mass and attenuated age-related bone loss.[6]

Table 3: Comparative Effects of AKG Salts on Plasma Metabolites in Humans and Rats

CompoundAdministrationSpeciesKey FindingsReference
Ornithine this compound (OKG)OralHealthy human subjectsIncreased plasma ornithine, glutamate (B1630785), proline, and arginine levels. Increased insulin (B600854) and glucagon (B607659) levels.[7]
Calcium this compound (Ca-AKG)OralHealthy human subjectsIncreased plasma glutamate levels.[7]
Ornithine HydrochlorideOralHealthy human subjectsIncreased plasma ornithine and glutamate levels.[7]
Ornithine this compound (OKG)EnteralBurn-injured ratsMore effective at increasing plasma, muscle, and liver glutamine pools compared to an isonitrogenous amount of AAKG.[8]
Arginine this compound (AAKG)EnteralBurn-injured ratsIncreased plasma, muscle, and liver glutamine pools, but to a lesser extent than OKG.[8]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of AKG and its derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions and experimental procedures.

cluster_AKG_Action Mechanism of AKG and Derivatives in Cellular Regulation AKG_Derivatives This compound Derivatives (e.g., DM-AKG, Ca-AKG) Intracellular_AKG Increased Intracellular This compound AKG_Derivatives->Intracellular_AKG Enhanced Bioavailability mTOR_Pathway mTOR Signaling Pathway Intracellular_AKG->mTOR_Pathway Inhibition HIF_1a HIF-1α (Hypoxia-Inducible Factor 1-alpha) Intracellular_AKG->HIF_1a Inhibition of Prolyl Hydroxylases (PHDs) Cellular_Processes Regulation of Cellular Processes (e.g., Autophagy, Proliferation, Metabolism) mTOR_Pathway->Cellular_Processes HIF_1a->Cellular_Processes

Caption: Signaling pathways influenced by intracellular this compound.

cluster_Workflow In Vivo Bone Regeneration Experimental Workflow Animal_Model Aged Mice with Cranial Bone Defects Treatment Local Delivery of AKG/DM-AKG with BMP2 in Scaffold Animal_Model->Treatment Analysis Micro-CT Analysis of Bone Regeneration Treatment->Analysis Histology Histological Staining (H&E, Masson's Trichrome) Analysis->Histology Outcome Quantification of New Bone Formation and Bone Mineral Density Histology->Outcome

Caption: Workflow for assessing in vivo bone regeneration.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of AKG and its derivatives.

In Vivo Bone Regeneration Study in Aged Mice
  • Animal Model: 18-month-old C57BL/6 mice were used. A critical-sized (5 mm diameter) cranial bone defect was created using a dental burr under general anesthesia.

  • Treatment Groups:

    • Control: Gelatin scaffold alone.

    • BMP2: Gelatin scaffold loaded with Bone Morphogenetic Protein 2 (BMP2).

    • AKG + BMP2: Gelatin scaffold loaded with AKG and BMP2.

    • DM-AKG + BMP2: Gelatin scaffold loaded with Dimethyl this compound (DM-AKG) and BMP2.[3]

  • Implantation: The scaffolds were implanted into the cranial defects.

  • Analysis:

    • Micro-computed Tomography (µCT): At 4 and 8 weeks post-surgery, mice were euthanized, and the crania were harvested for µCT scanning to quantify new bone volume and bone mineral density.

    • Histology: The harvested crania were decalcified, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize new bone formation and collagen deposition.[3]

Assessment of Lifespan and Frailty in Mice
  • Animal Model: 18-month-old female C57BL/6 mice were used for the study.

  • Treatment Groups:

    • Control: Standard diet.

    • Ca-AKG: Standard diet supplemented with 2% Calcium this compound.[1]

  • Lifespan Analysis: The survival of mice in each group was monitored daily until their natural death. Kaplan-Meier survival curves were generated to compare the lifespan between the groups.

  • Frailty Index: A frailty index was assessed monthly, which included the evaluation of 31 non-invasive clinical deficit parameters such as body weight, body condition score, coat condition, and behavioral responses. The frailty score was calculated as the proportion of deficits present in each mouse.

  • Inflammatory Cytokine Analysis: Blood was collected from the mice at specified time points, and serum levels of various inflammatory cytokines were measured using a multiplex immunoassay.

Discussion and Future Directions

The compiled in vivo data suggests that derivatives of this compound, particularly DM-AKG and Ca-AKG, exhibit enhanced efficacy compared to native AKG in specific applications. The improved cell permeability of DM-AKG appears to be a key factor in its superior performance in promoting bone regeneration.[3] Ca-AKG has shown promise in extending healthspan and lifespan in mice, an effect attributed to its ability to reduce chronic inflammation.[1]

Ornithine this compound (OKG) demonstrates a synergistic effect of its components, leading to a more pronounced impact on amino acid metabolism compared to the individual administration of ornithine or AKG.[7] This highlights the importance of the salt form in determining the metabolic fate and therapeutic action of AKG.

While these findings are promising, further head-to-head in vivo studies are warranted to comprehensively compare the efficacy and safety profiles of a wider range of AKG derivatives, including octyl-AKG and trifluoromethylbenzyl-AKG. Future research should also focus on elucidating the detailed molecular mechanisms underlying the observed in vivo effects and translating these findings into clinical applications for age-related diseases and regenerative medicine. The investigation of optimal dosages, administration routes, and long-term effects in various preclinical models will be crucial for the successful clinical translation of these promising metabolic interventions.

References

Alpha-Ketoglutarate: A Comparative Guide to its Role in Lifespan Extension Across Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, has emerged as a promising molecule in the field of geroscience. Studies across various model organisms have demonstrated its potential to extend lifespan and improve healthspan, sparking interest in its translational possibilities for human aging. This guide provides an objective comparison of the experimental evidence supporting the role of AKG in longevity, with a focus on the quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Lifespan and Healthspan Data

The effects of this compound (AKG) on lifespan and healthspan have been documented in several key model organisms. The following table summarizes the quantitative outcomes from seminal studies.

Model OrganismStrainForm of AKGAdministration Route & DosageLifespan Extension (Median/Maximum)Healthspan ImprovementsReference
Caenorhabditis elegansN2 (wild-type)This compoundSupplemented in growth medium (8 mM)~50% increase in mean lifespanDelayed age-related decline in pharyngeal pumping and body movement.Chin et al., 2014
Drosophila melanogasterwDah (females)This compoundDietary supplementation (5 µM)8% increase in mean lifespan, 15% increase in maximum lifespanEnhanced vertical climbing ability and resistance to heat stress.Su et al., 2019
Drosophila melanogasterCanton-SThis compoundDietary supplementation (10 mM for males; 10 & 20 mM for females)Extended maximum lifespan in males; increased median and maximum lifespan in females.Not explicitly detailed in the abstract.Su et al., 2019[1][2]
Mus musculus (Mice)C57BL/6 (females)Calcium this compound (CaAKG)Dietary supplementation (2% of chow) starting at 18 months~12% increase in median lifespanOver 40% increase in healthspan, reduced frailty, and decreased levels of systemic inflammatory cytokines.[3]Asadi Shahmirzadi et al., 2020
Mus musculus (Mice)C57BL/6 (males)Calcium this compound (CaAKG)Dietary supplementation (2% of chow) starting at 18 monthsNo significant lifespan extensionImproved healthspan, including better maintenance of muscle mass, improved gait and grip strength.[3]Asadi Shahmirzadi et al., 2020

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

Caenorhabditis elegans Lifespan Assay (Adapted from Chin et al., 2014)
  • Organism Maintenance: Wild-type N2 C. elegans were maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria.

  • Synchronization: An age-synchronized population was obtained by allowing adult worms to lay eggs for a few hours, after which the adults were removed.

  • AKG Administration: this compound was dissolved in the NGM agar (B569324) before pouring the plates to a final concentration of 8 mM.

  • Lifespan Analysis: Synchronized L4 larvae were transferred to the AKG-containing or control plates. The worms were transferred to fresh plates every other day during their reproductive period to separate them from their progeny. Survival was scored every day or every other day. A worm was considered dead if it did not respond to gentle prodding with a platinum wire.

Drosophila melanogaster Lifespan Assay (Adapted from Su et al., 2019)
  • Fly Stocks and Maintenance: Wild-type Dahomey (wDah) flies were used. Flies were maintained on a standard sugar-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.

  • AKG Diet Preparation: this compound was added to the fly food medium to achieve the desired final concentrations (e.g., 5 µM).

  • Lifespan Measurement: Newly eclosed, mated female flies were collected and randomly assigned to control or AKG-supplemented diets. Flies were housed in vials at a density of 20-25 flies per vial. They were transferred to fresh food vials every 2-3 days, at which time the number of dead flies was recorded.

Mus musculus Lifespan and Healthspan Assay (Adapted from Asadi Shahmirzadi et al., 2020)
  • Animal Model: C57BL/6 mice were used for the study.

  • Housing and Diet: Mice were housed under standard conditions. At 18 months of age, the mice were randomly assigned to a control diet or a diet supplemented with 2% Calcium this compound (CaAKG) by weight.

  • Lifespan Assessment: The survival of the mice in each group was monitored until their natural death.

  • Healthspan Assessment (Frailty Index): A frailty index was measured at regular intervals. This index is a cumulative measure of age-associated health deficits, including assessments of coat condition, presence of kyphosis, gait, and grip strength.

  • Inflammatory Cytokine Analysis: Blood samples were collected to measure the levels of systemic inflammatory cytokines.

Signaling Pathways and Mechanisms of Action

This compound's effects on lifespan are attributed to its influence on several conserved signaling pathways.

AKG, mTOR, and AMPK Signaling

A primary mechanism of action for AKG across invertebrates is the inhibition of the Target of Rapamycin (mTOR) pathway and the activation of AMP-activated protein kinase (AMPK).[1][4][5][6] In C. elegans, AKG has been shown to directly inhibit ATP synthase, leading to a decrease in cellular ATP levels.[2][7] This reduction in energy status activates AMPK, a key energy sensor, and inhibits the nutrient-sensing mTOR pathway, a central regulator of cell growth and aging.[8] Activated AMPK and inhibited mTOR signaling converge to promote autophagy, a cellular recycling process that is crucial for clearing damaged components and promoting cellular health and longevity.[1][4][5][6]

AKG_mTOR_AMPK_Pathway AKG This compound ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits ATP ATP Levels (Reduced) ATP_Synthase->ATP produces AMPK AMPK (Activated) ATP->AMPK inhibits mTOR mTOR (Inhibited) ATP->mTOR activates AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes mTOR->Autophagy inhibits Lifespan Lifespan Extension Autophagy->Lifespan

AKG's impact on the mTOR and AMPK signaling pathways.
AKG and Inflammatory Signaling in Mammals

In mice, the longevity effects of AKG appear to be strongly linked to the modulation of chronic inflammation.[3][9][10] Supplementation with CaAKG in middle-aged mice led to a significant reduction in the levels of systemic inflammatory cytokines.[3] A key finding was the induction of Interleukin-10 (IL-10), an anti-inflammatory cytokine.[9][10] This suggests that in mammals, AKG may extend healthspan and lifespan by mitigating the chronic low-grade inflammation that is a hallmark of aging ("inflammaging").

Epigenetic Regulation via TET Enzymes

AKG is an essential cofactor for the Ten-Eleven Translocation (TET) family of enzymes.[11][12] These enzymes play a critical role in DNA demethylation, an important epigenetic modification.[13] By influencing the activity of TET enzymes, AKG can modulate the epigenetic landscape of the cell, potentially counteracting age-related epigenetic drift and maintaining a more "youthful" gene expression profile.[11]

Experimental Workflow for Lifespan Analysis

The following diagram illustrates a generalized workflow for conducting a lifespan study with a test compound like AKG in a model organism.

Lifespan_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Organism_Sync Synchronize Organism Population (e.g., by age) Randomization Randomly Assign to Control or AKG Group Organism_Sync->Randomization Diet_Prep Prepare Control and AKG-supplemented Diets Diet_Prep->Randomization Housing Maintain under Controlled Conditions Randomization->Housing Transfer Regular Transfer to Fresh Diet Housing->Transfer Monitoring Daily/Periodic Monitoring for Survival Transfer->Monitoring Data_Recording Record Dates of Death Monitoring->Data_Recording Survival_Curves Generate Kaplan-Meier Survival Curves Data_Recording->Survival_Curves Stats Statistical Analysis (e.g., Log-rank test) Survival_Curves->Stats

A generalized workflow for a lifespan experiment.

Conclusion

The evidence from model organisms strongly supports the role of this compound in extending lifespan and promoting healthier aging. The conserved mechanisms involving mTOR and AMPK signaling, coupled with its anti-inflammatory and epigenetic regulatory roles in mammals, make AKG a compelling candidate for further investigation. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon and further validate these findings. As the field progresses, a deeper understanding of the nuanced, species-specific effects of AKG will be crucial for its potential translation to human health.

References

comparative transcriptomics of cells treated with alpha-ketoglutarate vs control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transcriptomic shifts induced by alpha-ketoglutarate (AKG) is crucial for harnessing its therapeutic potential. This guide provides a comparative overview of the transcriptomic effects of AKG treatment on various cell types, supported by experimental data and detailed protocols.

This compound, a key intermediate in the Krebs cycle, has emerged as a critical regulator of cellular processes beyond its metabolic role. It acts as a cofactor for numerous dioxygenases, including histone and DNA demethylases, thereby directly influencing the epigenetic landscape and gene expression. This guide synthesizes findings from multiple studies to provide a clear comparison of how AKG treatment alters the transcriptomic profiles of cells compared to control conditions.

Quantitative Transcriptomic Data Summary

The following tables summarize the key transcriptomic changes observed in different cell types upon treatment with this compound. Due to the vast amount of data in transcriptomic studies, these tables highlight the most significant and consistently reported findings. For complete lists of differentially expressed genes (DEGs), readers are encouraged to consult the supplementary materials of the cited studies.

Table 1: Comparative Transcriptomic Analysis of this compound Treatment in Cancer Cells

Cell Type/ModelAKG TreatmentKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Colorectal Cancer (CRC) Organoids Dimethyl-αKGDifferentiation-associated genes (e.g., NDRG4)Wnt signaling target genes (e.g., LGR5)[1][2]
Renal Cell Carcinoma (RCC) Cells αKGAntigen presentation and processing pathways, B2MGenes associated with tumor proliferation, invasion, and migration[3]

Table 2: Comparative Transcriptomic Analysis of this compound Treatment in Immune Cells

Cell Type/ModelAKG TreatmentKey Upregulated Genes/PathwaysKey Downregulated Genes/PathwaysReference
Mouse Macrophages (M2 polarization) αKGM2-specific markers (Arg1, Mrc1), Fatty Acid Oxidation (FAO) genesPro-inflammatory genes[4][5][6]
Mouse Macrophages (M1 polarization) αKG-M1-specific markers (Il1b, Il6, Tnf), NF-κB pathway[5]
Naive CD4+ T Cells (Treg polarizing conditions) Cell-permeable αKGInflammatory cytokines (e.g., IFNγ), Th1 master transcription factor (T-bet)Treg differentiation genes (Foxp3)[7]

Experimental Protocols

The following are generalized experimental protocols for comparative transcriptomic analysis of AKG-treated cells, based on methodologies described in the referenced literature.

Cell Culture and this compound Treatment
  • Cell Lines: Specific cell lines (e.g., colorectal cancer organoids, renal cell carcinoma cell lines, or primary immune cells) are cultured in their respective recommended media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: A cell-permeable form of this compound, such as dimethyl-αKG or octyl-αKG, is added to the culture medium at a predetermined concentration (e.g., 1-5 mM). Control cells are treated with a vehicle control (e.g., DMSO or PBS).

  • Incubation: Cells are incubated with AKG for a specified duration (e.g., 24-72 hours) to allow for transcriptomic changes to occur.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from both AKG-treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

  • Library Preparation: RNA sequencing libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Sequencing Data: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to a reference genome (e.g., human or mouse) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between AKG-treated and control samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: To understand the biological implications of the differentially expressed genes, pathway and Gene Ontology (GO) enrichment analysis is performed using tools such as GSEA, DAVID, or Metascape.

Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Extraction & Sequencing cluster_bioinformatics Bioinformatic Analysis Cell_Seeding Seed Cells AKG_Treatment This compound Treatment Cell_Seeding->AKG_Treatment Control_Treatment Vehicle Control Treatment Cell_Seeding->Control_Treatment Incubation Incubation AKG_Treatment->Incubation Control_Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Data Quality Control & Alignment Sequencing->Data_QC DEG_Analysis Differential Gene Expression Analysis Data_QC->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Results Comparative Transcriptomic Profile Pathway_Analysis->Results

A generalized workflow for comparative transcriptomics of AKG-treated cells.

AKG_Wnt_Signaling AKG This compound TET_Enzymes TET Enzymes AKG->TET_Enzymes Activates DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Promotes Wnt_Antagonists Wnt Antagonist Genes (e.g., DKKs) DNA_Demethylation->Wnt_Antagonists Upregulates Expression Wnt_Signaling Wnt Signaling Pathway Wnt_Antagonists->Wnt_Signaling Inhibits Differentiation Cellular Differentiation Wnt_Signaling->Differentiation Inhibits Stemness Stemness Gene Expression (e.g., LGR5) Wnt_Signaling->Stemness Promotes

AKG-mediated suppression of Wnt signaling in colorectal cancer.

AKG_Macrophage_Polarization AKG This compound Jmjd3 Jmjd3 (Histone Demethylase) AKG->Jmjd3 Activates mTORC1 mTORC1/p70S6K Pathway AKG->mTORC1 Inhibits Epigenetic_Reprogramming Epigenetic Reprogramming (H3K27me3 demethylation) Jmjd3->Epigenetic_Reprogramming Promotes M2_Genes M2-specific Genes (e.g., Arg1, Mrc1) Epigenetic_Reprogramming->M2_Genes Upregulates Expression M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) M2_Genes->M2_Polarization Drives M1_Polarization M1 Macrophage Polarization (Pro-inflammatory) mTORC1->M1_Polarization Promotes

AKG's role in modulating macrophage polarization through epigenetic and metabolic pathways.

References

Validating the Specificity of Alpha-Ketoglutarate Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental approaches to validate the binding specificity of proteins to alpha-ketoglutarate (α-KG). Accurate determination of binding affinity and selectivity is crucial for understanding the biological function of these proteins and for the development of targeted therapeutics. This document outlines various techniques, presents available quantitative data, and offers detailed experimental protocols.

I. Comparison of Binding Affinity Determination Methods

Validating the interaction between a protein and α-KG requires robust methodologies to quantify binding affinity and specificity. The choice of method depends on factors such as the properties of the protein, the required throughput, and the availability of specialized instrumentation. Below is a comparison of commonly employed techniques.

Technique Principle Parameters Determined Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement, provides a complete thermodynamic profile.Requires relatively large amounts of purified protein, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Binding affinity (Kd), association (ka) and dissociation (kd) rate constants.Real-time analysis, high sensitivity, requires small amounts of protein.Protein immobilization can affect its conformation and binding, potential for non-specific binding.
Competitive Binding Assays Measures the ability of a test compound (e.g., unlabeled α-KG or an analog) to displace a labeled ligand from the protein's binding site.Inhibition constant (Ki), which can be related to Kd.High throughput, can be used with crude protein preparations.Requires a suitable labeled ligand, indirect measurement of affinity.
Pull-down Assay with Mass Spectrometry Uses a tagged or immobilized α-KG analog to "pull down" interacting proteins from a complex mixture, which are then identified by mass spectrometry.Identification of potential binding partners.Unbiased identification of interacting proteins in a complex biological sample.Provides qualitative rather than quantitative binding data, potential for false positives.
Enzyme Activity Assays For α-KG-dependent enzymes, measures the effect of α-KG concentration on the enzymatic reaction rate.Michaelis constant (Km), which can approximate Kd under certain assumptions.Functional assessment of binding, can be high-throughput.Only applicable to enzymes, Km is not a direct measure of binding affinity.

II. Quantitative Binding Affinity Data

Protein/Protein Family Method Reported Affinity (Kd or Km) Reference
α-Ketoglutarate DehydrogenaseEnzyme KineticsKm ≈ 0.67 mM[1]
α-Ketoglutarate-Dependent DioxygenasesEnzyme KineticsKm in the low micromolar range (~1–50 µM)[2]
Factor-Inhibiting HIF-1 (FIH)Fluorescence TitrationAffinity increases >10-fold in the presence of α-KG[3]
Kdo 3-hydroxylase (KdoO)Enzyme KineticsApparent Km for Kdo2-[4′−32P]lipid A was 5.3 ± 1.2 μM (in the presence of 1 mM α-KG)[4]

III. Experimental Protocols

A. Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the protein-α-KG interaction.

Materials:

  • Purified protein of interest

  • α-Ketoglutarate solution

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer to ensure buffer matching.

    • Prepare a concentrated solution of α-KG in the same dialysis buffer.

    • Degas both the protein and α-KG solutions to prevent air bubbles during the experiment.

    • Accurately determine the concentrations of the protein and α-KG solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the ITC sample cell with the protein solution (typically 5-50 µM).

    • Fill the injection syringe with the α-KG solution (typically 10-20 times the protein concentration).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 2-3 µL each) of the α-KG solution into the protein solution.

    • Allow sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of α-KG to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

B. Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics of the protein-α-KG interaction.

Materials:

  • Purified protein of interest

  • α-Ketoglutarate solution

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of α-KG in the running buffer.

    • Inject the α-KG solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control (double referencing).

    • Monitor the change in response units (RU) over time to observe the association and dissociation phases.

  • Data Analysis:

    • Subtract the control channel response from the active channel response.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

C. Competitive Binding Assay (Radioligand-based)

Objective: To determine the relative binding affinity of unlabeled α-KG or its analogs by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Protein preparation (purified or membrane fraction)

  • Radiolabeled α-KG analog (e.g., [14C]α-KG)

  • Unlabeled α-KG and test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the protein preparation, a fixed concentration of the radiolabeled α-KG analog, and varying concentrations of unlabeled α-KG or test compounds.

    • Include wells for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a high concentration of unlabeled α-KG).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

IV. Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_validation Binding Validation cluster_analysis Data Analysis & Interpretation start Hypothesized α-KG Binding Protein purification Protein Expression & Purification start->purification itc Isothermal Titration Calorimetry (ITC) purification->itc spr Surface Plasmon Resonance (SPR) purification->spr competitive Competitive Binding Assay purification->competitive pulldown Pull-down Assay + Mass Spectrometry purification->pulldown affinity Determine Binding Affinity (Kd, Ki) itc->affinity spr->affinity competitive->affinity specificity Assess Specificity vs. Analogs & Other Metabolites pulldown->specificity affinity->specificity conclusion Validate Specificity specificity->conclusion alpha_ketoglutarate_signaling TCA_Cycle TCA Cycle alpha_KG α-Ketoglutarate TCA_Cycle->alpha_KG produces Glutamate Glutamate alpha_KG->Glutamate reductive amination Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, JmjC demethylases) alpha_KG->Dioxygenases co-substrate HIF_Prolyl_Hydroxylases HIF Prolyl Hydroxylases alpha_KG->HIF_Prolyl_Hydroxylases co-substrate Glutamate->alpha_KG transamination Epigenetic_Mod Epigenetic Modifications (DNA & Histone Demethylation) Dioxygenases->Epigenetic_Mod catalyzes Gene_Expression Altered Gene Expression Epigenetic_Mod->Gene_Expression regulates Cell_Fate Cell Fate & Differentiation Gene_Expression->Cell_Fate influences HIF1a HIF-1α HIF_Prolyl_Hydroxylases->HIF1a hydroxylates HIF1a_degradation HIF-1α Degradation HIF1a->HIF1a_degradation leads to Hypoxia_Response Suppression of Hypoxia Response HIF1a_degradation->Hypoxia_Response results in

References

A Comparative Analysis of Alpha-Ketoglutarate and Other TCA Cycle Intermediates on Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production in aerobic organisms. It involves a series of enzymatic reactions that oxidize acetyl-CoA to generate ATP, NADH, and FADH2, which are crucial for cellular respiration. Beyond their bioenergetic roles, TCA cycle intermediates are now recognized as key signaling molecules that can modulate various cellular processes. This guide provides a comparative analysis of the effects of alpha-ketoglutarate (AKG) and other key TCA cycle intermediates—succinate (B1194679), fumarate (B1241708), and malate (B86768)—on cellular respiration, supported by experimental data and detailed methodologies.

Impact of TCA Cycle Intermediates on Cellular Respiration

This compound (AKG): A Modulator of ATP Synthesis and Lifespan

This compound is a pivotal intermediate in the TCA cycle, formed from the oxidative decarboxylation of isocitrate.[1] It serves as a precursor for the synthesis of amino acids like glutamate (B1630785) and glutamine and plays a role in nitrogen transport.[2][3] Interestingly, studies have revealed that AKG can act as a signaling molecule with geroprotective effects.[4]

Experimental evidence suggests that supplementation with AKG can lead to an inhibition of ATP synthase, the enzyme complex responsible for the final step of ATP production.[2][5] This inhibition results in reduced ATP content and a decrease in oxygen consumption.[2][5] The downstream effects of this are an increase in autophagy and an extension of lifespan, as observed in C. elegans.[2][5] This suggests that AKG's impact on cellular respiration is linked to a broader regulatory network that influences aging.

Succinate: A Potent Substrate for the Electron Transport Chain

Succinate is oxidized to fumarate in the TCA cycle by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain (ETC). This direct link allows succinate to feed electrons into the ETC, bypassing Complex I. This property is particularly significant in pathological conditions where Complex I function is impaired.

Studies have shown that the addition of succinate can rescue mitochondrial oxygen consumption in models of sepsis where Complex I is inhibited.[6] In glial cells under metabolic stress, succinate supplementation has been observed to increase the oxygen consumption rate (OCR) by approximately 20%.[7] However, high concentrations of succinate can have complex effects. It can lead to reverse electron transport (RET) from Complex II to Complex I, which can increase the production of reactive oxygen species (ROS).[8][9] Furthermore, at high concentrations, succinate may uncouple mitochondrial respiration from ATP synthesis.[10]

Fumarate and Malate: Modulators of a Mild Uncoupling Effect

Fumarate is formed from the oxidation of succinate and is subsequently hydrated to form malate. Malate is then oxidized to oxaloacetate, regenerating the starting molecule of the TCA cycle.[11]

Supplementation with both fumarate and malate has been shown to increase oxygen consumption.[12] However, this increase in respiration can be accompanied by a decrease in ATP levels and mitochondrial membrane potential, suggesting a mild uncoupling of oxidative phosphorylation.[12] In the nematode C. elegans, this mild uncoupling, along with an increased NAD+/NADH ratio, is associated with lifespan extension.[12] It is important to note that the effects of malate on longevity are dependent on its conversion to fumarate and then its reduction to succinate.[12] Conversely, an accumulation of fumarate can inhibit succinate dehydrogenase (Complex II).[13]

Quantitative Comparison of TCA Intermediate Effects

The following table summarizes the observed effects of this compound, succinate, fumarate, and malate on key parameters of cellular respiration based on available experimental data.

IntermediateOxygen Consumption Rate (OCR)ATP LevelsNAD+/NADH RatioMitochondrial Membrane PotentialReactive Oxygen Species (ROS) Production
This compound Decreased[2][5]Decreased[5][14]--Increased (in some contexts)[5]
Succinate Increased (especially with Complex I inhibition)[6][7]Decreased (at high concentrations due to uncoupling)[9][10]-Decreased (at high concentrations)[9]Increased (at high concentrations via RET)[8][9]
Fumarate Increased[12]Decreased (mild uncoupling)[12]Increased[12]Decreased (mild uncoupling)[12]-
Malate Increased[12][15]Decreased (mild uncoupling)[12]Increased[12]Decreased (mild uncoupling)[12]-

Note: "-" indicates that the data was not prominently available in the reviewed sources.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of TCA cycle intermediates.

Measurement of Oxygen Consumption Rate (OCR)

A common method for measuring OCR is through extracellular flux analysis, for example, using a Seahorse XF Analyzer.

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Substrate Treatment: On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose). Allow the cells to equilibrate in a non-CO2 incubator for one hour.

  • Assay Protocol: Load the TCA cycle intermediates of interest (AKG, succinate, fumarate, malate) into the injection ports of the sensor cartridge. A typical mito-stress test protocol would also include sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from oxygen consumption), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).

  • Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument measures real-time changes in oxygen concentration in the medium surrounding the cells to calculate the OCR.

Measurement of ATP Levels

ATP levels can be quantified using a luciferase-based bioluminescence assay.

  • Cell Lysis: Treat cells with the desired TCA cycle intermediates for the specified time. Lyse the cells using a suitable lysis buffer to release intracellular ATP.

  • Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Luminescence Measurement: Measure the light output using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes that accumulate in mitochondria based on the membrane potential are used for this measurement.

  • Cell Staining: Culture cells and treat them with the TCA intermediates. Incubate the cells with a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 in a suitable buffer.

  • Imaging or Flow Cytometry:

    • Microscopy: Visualize the stained cells using a fluorescence microscope. A decrease in fluorescence intensity of TMRE indicates depolarization of the mitochondrial membrane. For JC-1, a shift from red to green fluorescence indicates depolarization.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer for a quantitative assessment of the cell population.

Measurement of Reactive Oxygen Species (ROS) Production

Cell-permeable fluorescent probes are used to detect intracellular ROS.

  • Cell Loading: Treat cells with the TCA intermediates. Load the cells with an ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA). H2DCF-DA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

Visualizations

Caption: Impact of TCA Intermediates on Cellular Respiration.

Experimental_Workflow Cell_Culture Cell Culture & Treatment (AKG, Succinate, Fumarate, Malate) OCR_Assay Oxygen Consumption Rate (OCR) Measurement Cell_Culture->OCR_Assay Seahorse XF ATP_Assay ATP Level Quantification Cell_Culture->ATP_Assay Luciferase-based MMP_Assay Mitochondrial Membrane Potential (ΔΨm) Assessment Cell_Culture->MMP_Assay TMRE/JC-1 Staining ROS_Assay Reactive Oxygen Species (ROS) Detection Cell_Culture->ROS_Assay H2DCF-DA Staining Data_Analysis Comparative Data Analysis OCR_Assay->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Experimental Workflow for Assessing TCA Intermediate Effects.

References

A Comparative Guide to Alpha-Ketoglutarate in the Mitigation of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alpha-ketoglutarate's (AKG) efficacy in reducing oxidative stress, supported by experimental data from in vivo and in vitro models. We delve into its mechanisms of action, present quantitative data against controls and other alternatives, and provide detailed experimental protocols for key assays cited.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in aging and a host of diseases.[1] this compound, a critical intermediate in the Krebs cycle, has emerged as a multifaceted molecule with potent antioxidant properties.[1][2] Its role extends beyond cellular energy production, acting as a direct ROS scavenger and a modulator of key signaling pathways that bolster cellular antioxidant defenses.[2][3] This guide evaluates the scientific evidence validating these roles.

Mechanisms of Action: How AKG Combats Oxidative Stress

This compound employs a multi-pronged strategy to reduce oxidative stress:

  • Direct ROS Scavenging: AKG can directly neutralize hydrogen peroxide (H₂O₂) through non-enzymatic oxidative decarboxylation, converting it into succinate, water, and carbon dioxide.[3][4] This provides an immediate chemical defense against a key ROS.

  • Enhancement of Antioxidant Enzyme Activity: Studies show that AKG treatment increases the activity and expression of primary antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx), and replenishes levels of non-enzymatic antioxidants like glutathione (GSH).[1][2]

  • Modulation of Signaling Pathways: AKG influences critical cellular signaling pathways. It has been shown to suppress the mTOR pathway, which helps mitigate oxidative stress-induced neuronal senescence.[2] Additionally, it can activate the Constitutive Androstane Receptor (CAR) signaling pathway, which contributes to the upregulation of antioxidant targets like SOD1 and SOD2.[5][6]

The following diagram illustrates the proposed signaling pathways through which AKG exerts its antioxidant effects.

AKG_Pathway cluster_direct Direct Scavenging cluster_indirect Signaling & Enzyme Upregulation AKG This compound Succinate Succinate + H₂O + CO₂ AKG->Succinate Non-enzymatic Decarboxylation AKG_indirect This compound H2O2 Hydrogen Peroxide (ROS) H2O2->Succinate mTOR mTOR Pathway Senescence ↓ Neuronal Senescence mTOR->Senescence CAR CAR Signaling AntioxidantEnzymes ↑ SOD, GPx, GSH Activities CAR->AntioxidantEnzymes CellularDefense Reduced Oxidative Stress AntioxidantEnzymes->CellularDefense AKG_indirect->mTOR Suppresses AKG_indirect->CAR Activates

Figure 1: Mechanisms of AKG in reducing oxidative stress.
Quantitative Data Presentation: AKG vs. Alternatives

The following table summarizes quantitative data from various studies, comparing the effects of AKG supplementation on key markers of oxidative stress against control groups and other antioxidant compounds like N-acetylcysteine (NAC).

Model System Stress Inducer Treatment Marker Measured Result Alternative/Control Comparison Reference
Aged Mice (12 months)AgingCalcium-AKG (Ca-AKG) in dietPlasma TBARS¹↓ Significantly Lower Lower than aged control; similar to young (2-month-old) mice.[7][8][9]
Aged Mice (12 months)AgingCa-AKG in dietLiver TBARS¹↓ Significantly Lower Lower than aged control.[7][8][9]
Aged Mice (12 months)AgingCa-AKG in dietTotal Antioxidant Status (TAS)↑ Significantly Higher Higher than aged control.[7][8][9]
D-Galactose-Induced Aging MiceD-GalactoseAKG (100 & 200 mg/kg)Brain SOD² Activity↑ Dose-dependent Increase Significantly higher than D-galactose model group.[2]
D-Galactose-Induced Aging MiceD-GalactoseAKG (100 & 200 mg/kg)Brain MDA³ Level↓ Dose-dependent Decrease Significantly lower than D-galactose model group.[2]
HT22 Neuronal CellsHydrogen Peroxide (H₂O₂)AKG (1, 2, 4 mM)Intracellular ROS↓ Marked Decrease Significantly lower than H₂O₂-treated model group.[2]
HT22 Neuronal CellsHydrogen Peroxide (H₂O₂)AKG (1, 2, 4 mM)SOD² & GSH⁴ Activity↑ Significantly Enhanced Significantly higher than H₂O₂-treated model group.[2]
PigletsHydrogen Peroxide (H₂O₂)AKG in dietROS Levels↓ Significant Reduction Lower than H₂O₂-challenged control group.[5][6]
PigletsHydrogen Peroxide (H₂O₂)AKG in dietSOD1/SOD2 Protein↑ Significant Increase Higher than H₂O₂-challenged control group.[5]
Physically Active MenExerciseN-Acetylcysteine (NAC)Plasma TBARS¹↓ >30% Reduction Provides a benchmark for a known antioxidant.[10][11]
RatsCyanide (Subchronic)AKG + NACOxidative Stress↓ Overall Improvement Combination therapy was effective in mitigating cyanide-induced oxidative stress.[12]

¹Thiobarbituric Acid Reactive Substances (a measure of lipid peroxidation). ²Superoxide Dismutase. ³Malondialdehyde (a primary product of lipid peroxidation). ⁴Glutathione.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures mentioned in the referenced studies.

The diagram below outlines a typical experimental workflow for assessing the antioxidant potential of a compound like AKG.

Workflow start Cell Culture / Animal Model Acclimatization induce Induce Oxidative Stress (e.g., H₂O₂, D-Galactose) start->induce treat Treatment Groups (Vehicle, AKG, Other Antioxidant) induce->treat incubate Incubation / Treatment Period treat->incubate collect Sample Collection (Cells, Plasma, Tissue) incubate->collect assay Biochemical Assays (ROS, TBARS, SOD Activity) collect->assay analyze Data Analysis & Statistical Comparison assay->analyze

Figure 2: General experimental workflow.
Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies overall intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[13][14][15]

  • Principle: Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

  • Protocol:

    • Cell Seeding: Seed adherent cells (e.g., HT22) in a 96-well black plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[17]

    • Treatment: Expose cells to the oxidative stressor (e.g., H₂O₂) with or without various concentrations of AKG for a predetermined duration.

    • Probe Preparation: Prepare a fresh 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS immediately before use. Protect the solution from light.[16]

    • Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]

    • Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[13]

    • Normalization: Normalize the fluorescence readings to cell number or protein concentration (e.g., via Bradford assay) to account for differences in cell viability.

Lipid Peroxidation Assessment (TBARS Assay)

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[18][19]

  • Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C). This reaction forms a colored and fluorescent MDA-TBA₂ adduct, which can be quantified.[20]

  • Protocol:

    • Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma samples. For tissues, homogenize in RIPA buffer with protease inhibitors on ice and centrifuge to collect the supernatant.[20]

    • Acid Treatment: In a microcentrifuge tube, add 100 µL of sample or MDA standard. Add 100 µL of an acid reagent (e.g., 10% Trichloroacetic Acid - TCA) to precipitate protein and release bound MDA. Mix and incubate as required by the specific kit protocol.[20]

    • TBA Reaction: Add the TBA reagent to the sample mixture.

    • Incubation: Tightly cap the tubes and incubate at 90-100°C for 60 minutes to facilitate the formation of the MDA-TBA₂ adduct.[21]

    • Cooling & Centrifugation: Stop the reaction by placing the tubes on ice. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Measurement: Transfer the clear supernatant to a 96-well plate. Read the absorbance at ~532 nm or fluorescence at Ex/Em ~530/550 nm.[20]

    • Quantification: Calculate the MDA concentration in the samples by comparing their absorbance/fluorescence to a standard curve prepared with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD enzymes, which catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide.

  • Principle: The assay utilizes a system that generates superoxide radicals (e.g., xanthine (B1682287) oxidase/hypoxanthine). These radicals react with a detection reagent (e.g., a tetrazolium salt like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction by scavenging the superoxide radicals. The degree of inhibition is proportional to the SOD activity.[4][22]

  • Protocol:

    • Sample Preparation: Prepare cell or tissue lysates as for the TBARS assay.

    • Reaction Setup: In a 96-well plate, add samples, standards (purified SOD enzyme), and controls. A blank for each sample containing the sample but not the enzyme solution is required.[22]

    • Working Solution: Add the working solution containing the tetrazolium salt and xanthine to each well.

    • Reaction Initiation: Initiate the reaction by adding the enzyme solution (xanthine oxidase) to all wells except the blanks. A multi-channel pipette is recommended for simultaneous addition.[22]

    • Incubation: Mix the plate thoroughly and incubate at 37°C for 20 minutes.[22]

    • Measurement: Read the absorbance at ~450 nm using a microplate reader.

    • Calculation: The SOD activity is calculated based on the percentage of inhibition of the colorimetric reaction. One unit of SOD is typically defined as the amount of enzyme that inhibits the reaction by 50%.[22]

References

Safety Operating Guide

Proper Disposal Procedures for alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of alpha-Ketoglutarate, also known as alpha-Ketoglutaric Acid, is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. The primary method of disposal is through a licensed waste management service, with on-site neutralization being a potential option for very small quantities under strict safety protocols and regulatory compliance.

Immediate Safety and Handling

Before disposal, safe handling is paramount to minimize risk. Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] If there is a risk of dust formation, use respiratory protection.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Primary Disposal Method: Professional Waste Management

The most recommended and safest method for disposing of this compound is through a licensed and approved waste disposal contractor. This ensures compliance with all federal, state, and local regulations.[1][4]

Step-by-Step Protocol for Professional Disposal:
  • Containerization:

    • Leave the chemical in its original container whenever possible.[4]

    • If transferring, use a suitable, clearly labeled, and sealable container. Do not mix with other waste streams.[4]

    • For solid waste (e.g., contaminated paper towels, gloves), collect it in double-bagged, robust plastic bags, sealing each individually.[5]

  • Labeling:

    • Clearly label the container with "this compound" and any relevant hazard pictograms (e.g., corrosive, irritant).

    • Ensure all required information for the waste manifest is present as per institutional and regulatory guidelines.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Keep containers tightly closed in a dry and cool place, away from incompatible materials.[2][3]

  • Arranging Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

Spill and Leak Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, gently sweep or vacuum the dry powder, avoiding dust generation.[3][6]

    • Place the collected material into a suitable, sealed container for disposal.[6]

    • Clean the affected area with water and decontaminate.[4][6] Prevent runoff from entering drains.[6]

  • Minor Spills (Liquid/Solution):

    • Cover drains to prevent entry into waterways.[4]

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it into a sealed container for disposal.[1]

Secondary Disposal Method: On-Site Neutralization (Small Quantities Only)

On-site treatment may be permissible for very small quantities of alpha-Ketoglutaric acid solutions, provided it is allowed by your institution and local regulations. Since alpha-Ketoglutaric acid is acidic (pH of 2.0), it can be neutralized.[3][7] This procedure should only be performed by trained personnel.

Warning: This method is only for corrosive waste that has no other hazardous characteristics.[7] this compound is a known eye and skin irritant, so a thorough risk assessment is mandatory.[2]

Quantitative Data for Neutralization
ParameterValueReference
pH of alpha-Ketoglutaric Acid2.0 (Acidic)[3]
Target pH for Neutralization5.5 - 9.5[7]
Post-Neutralization Flush20 parts water[7]
Experimental Protocol for Neutralization
  • Preparation:

    • Perform the entire procedure in a chemical fume hood while wearing full PPE (lab coat, gloves, goggles, and a face shield).[7]

    • Prepare a cooling bath (e.g., slushy ice) and place the beaker containing the acidic solution in it to manage heat generation.[7]

  • Neutralization Process:

    • Prepare a dilute basic solution, such as sodium carbonate or sodium hydroxide, in a separate container.

    • Slowly and carefully, while stirring continuously, add the acid to a large volume (approximately a 1:10 ratio) of the ice-cold basic solution.[7] Never add water or base directly to the concentrated acid.

  • Verification:

    • Periodically check the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH is stabilized within the neutral range of 5.5 to 9.5.[7]

  • Final Disposal:

    • Once neutralized, the solution may be poured down the drain, followed by a large volume of water (at least 20 parts water to one part solution).[7]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal procedure for this compound waste.

G This compound Disposal Workflow cluster_start cluster_assess Assessment cluster_path Disposal Path cluster_prof_steps Professional Disposal Steps cluster_onsite_steps On-Site Neutralization Steps cluster_end start Start: Generate This compound Waste check_regs Consult Institutional & Local Regulations start->check_regs prof_disp Primary Method: Professional Disposal check_regs->prof_disp  Default or  Required Path onsite_treat Secondary Method: On-Site Neutralization check_regs->onsite_treat Permissible?   package 1. Package & Label Waste prof_disp->package assess_vol 1. Confirm Small Quantity & Low Hazard onsite_treat->assess_vol store 2. Store in Designated Area package->store schedule 3. Schedule EHS Pickup store->schedule end_proc End of Process schedule->end_proc assess_vol->prof_disp No neutralize 2. Follow Neutralization Protocol assess_vol->neutralize Yes verify_ph 3. Verify pH is 5.5 - 9.5 neutralize->verify_ph drain_disp 4. Drain Dispose with Copious Water Flush verify_ph->drain_disp drain_disp->end_proc

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling alpha-Ketoglutarate (α-KG) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

This compound, while a key metabolic intermediate, requires careful handling in its pure form. It is classified as a substance that can cause serious eye damage, as well as skin and respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is mandatory to minimize risk.

Summary of Hazards
  • Eye Contact : Causes serious eye damage, potentially leading to burns.[1][3][5]

  • Skin Contact : May cause skin irritation, redness, and pain.[2][4][6]

  • Inhalation : Irritating to the respiratory system if inhaled as dust.[2][4]

  • Ingestion : While not classified as harmful by ingestion, it may be damaging to health, especially in cases of pre-existing organ damage.[4]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, particularly in its solid, powdered form.

Body Part Personal Protective Equipment (PPE) Standard/Specification Rationale
Eyes/Face Chemical safety goggles or a full-face shield.[1][7]OSHA 29 CFR 1910.133 or European Standard EN166.[1]To protect against dust particles and prevent serious eye damage.[1][3][5]
Skin/Body Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[1][2][3]Ensure gloves are worn over sleeves to prevent seepage.[8]To prevent skin contact and irritation.[2][6]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[1][9]Use in case of insufficient ventilation or when dust formation is unavoidable.[1][3]To prevent inhalation of irritating dust.[2][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area.[1][4][7] For procedures that may generate dust, use a chemical fume hood.[1]

  • Safety Stations : Ensure that eyewash stations and safety showers are located near the workstation.[1]

Safe Handling Procedures
  • Preparation : Before handling, read the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

  • Dispensing : When weighing or transferring the solid material, avoid creating dust.[1] Use techniques that minimize aerosolization.

  • Contact Avoidance : Do not allow the substance to come into contact with eyes, skin, or clothing.[1]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[2][4][7] Do not eat, drink, or smoke in the handling area.[2][4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is essential.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][2][6] Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician or poison center.[1][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][6] If skin irritation persists, seek medical attention.[2][6]
Inhalation Move the person to fresh air.[1][2][6] If breathing is difficult, give oxygen or artificial respiration.[2][6] Get medical attention if symptoms occur.[1][6]
Ingestion Clean mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting.[2][10] Seek medical attention if symptoms occur.[1][6]
Spills and Leaks
  • Evacuate : Keep unnecessary personnel away from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use personal protective equipment.[2] Sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Clean : Clean the spill area thoroughly.

  • Prevent Entry : Prevent the spilled product from entering drains or waterways.[2][7]

Waste Disposal
  • Collection : Collect waste material in suitable, closed, and labeled containers.[1]

  • Disposal : Dispose of the waste at an approved waste disposal plant.[2] Follow all local, state, and federal regulations. Do not release into the environment.[1]

  • Contaminated Containers : Empty containers may retain product residue. Triple rinse or use equivalent measures before disposal. The rinsate should be collected and treated as hazardous waste.[11]

Quantitative Data

The following table summarizes key quantitative data for alpha-Ketoglutaric Acid.

Property Value Reference
CAS Number 328-50-7[1][3]
Molecular Formula C5H6O5[6]
Molecular Weight 146.1 g/mol [6]
Appearance Off-white, solid, crystalline powder.[1][2][1][2]
Odor Odorless[1]
pH 2.0 (Acidic)[1]
Melting Point 114–117°C (237.2–242.6°F)[1][5]
Oral LD50 (Rat) 5000–10000 mg/kg[5]
Occupational Exposure Limits Not established by region-specific regulatory bodies.[1][9][1][9]

Experimental Protocol: Preparation of α-KG Standard Solution

This section provides a generalized protocol for preparing a standard solution of this compound for use in colorimetric or fluorometric assays, based on common laboratory procedures.[12]

Objective: To prepare a 100 mM this compound stock solution and subsequent dilutions for generating a standard curve.

Materials:

  • alpha-Ketoglutaric Acid powder

  • Deionized water (ddH2O)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

Procedure:

  • Reconstitute Stock Solution : To create a 100 mM stock solution, reconstitute 10 µmol of the this compound standard in 100 µL of ddH2O.[12]

  • Mix Thoroughly : Pipette up and down to dissolve the solid completely. Vortex briefly.

  • Keep on Ice : Keep the reconstituted stock solution on ice during use.[12]

  • Prepare Working Standard : For a colorimetric assay, prepare a 1 nmol/µL working standard by diluting 10 µL of the 100 mM stock solution into 990 µL of ddH2O.[12]

  • Serial Dilutions : Create a series of standards by further diluting the working standard with the appropriate assay buffer. Always prepare a fresh set of standards for each experiment.[12]

  • Storage : Aliquot the stock solution and store at -20°C for future use to avoid repeated freeze-thaw cycles.[12]

Visualized Workflow

The following diagram illustrates the standard logistical and safety workflow for handling this compound in a laboratory environment.

G Workflow for Handling this compound cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Use cluster_emergency 3. Emergency Response cluster_disposal 4. Waste Management a Review SDS b Assemble PPE: - Goggles - Gloves - Lab Coat a->b c Verify Engineering Controls: - Fume Hood - Eyewash Station b->c d Weigh Solid α-KG (Minimize Dust) c->d Proceed to Handling e Prepare Solution (e.g., for Assay) d->e j Segregate Waste: - Solid α-KG - Contaminated Labware e->j Generate Waste f Spill Occurs i Contain & Clean Spill f->i g Personal Exposure h Follow First Aid (Eyes, Skin, Inhalation) g->h k Label Waste Container j->k l Dispose via Approved Waste Handler k->l

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Ketoglutarate
Reactant of Route 2
alpha-Ketoglutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.